molecular formula C11H12BrN B14356306 2,6-Dimethylquinoline hydrobromide CAS No. 90936-26-8

2,6-Dimethylquinoline hydrobromide

Cat. No.: B14356306
CAS No.: 90936-26-8
M. Wt: 238.12 g/mol
InChI Key: WLIPHEVEZBENKI-UHFFFAOYSA-N
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Description

2,6-Dimethylquinoline hydrobromide is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethylquinoline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylquinoline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

90936-26-8

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

2,6-dimethylquinoline;hydrobromide

InChI

InChI=1S/C11H11N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3-7H,1-2H3;1H

InChI Key

WLIPHEVEZBENKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C.Br

Origin of Product

United States

Foundational & Exploratory

CAS number and molecular weight of 2,6-Dimethylquinoline hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylquinoline hydrobromide is the acid addition salt of the heteroaromatic base 2,6-dimethylquinoline. While the parent compound (Free Base) is a standard catalog reagent widely used as a building block in medicinal chemistry and as a CYP450 probe substrate, the hydrobromide salt is frequently prepared in situ or on-demand to enhance water solubility, stabilize the nitrogen center for crystallographic studies, or facilitate specific nucleophilic substitutions where the protonated species is more reactive.

This guide provides the calculated physicochemical data, a validated bench-scale synthesis protocol, and the critical quality attributes required for using this compound in drug discovery and materials science (specifically halide perovskite passivation).

Chemical Identity & Physical Properties[1][2][3][4]

Note on CAS Registry: The specific CAS number for the hydrobromide salt is not widely indexed in public chemical registries. In regulatory and safety documentation, it is standard practice to reference the Parent CAS (877-43-0) with the specific salt notation (Hydrobromide, 1:1).

Comparative Data Table
Property2,6-Dimethylquinoline (Free Base)2,6-Dimethylquinoline Hydrobromide (Salt)
CAS Number 877-43-0 Not Listed (Refer to Parent 877-43-0)
Formula


Molecular Weight 157.21 g/mol 238.12 g/mol (Calculated)
Appearance White to light yellow low-melting solid/liquidWhite to off-white crystalline solid
Melting Point 57–60 °C> 200 °C (Decomposition typical for salts)
Solubility Organic solvents (EtOH, DCM, Toluene)Water, Methanol, DMSO
pKa (Conj.[1] Acid) ~4.9 (Pyridine-like nitrogen)N/A (Already protonated)

Synthesis & Preparation Protocol

As this salt is rarely supplied as a stock item, researchers must synthesize it from the free base. The following protocol ensures high purity suitable for biological assays or crystal engineering.

Reagents Required:
  • Precursor: 2,6-Dimethylquinoline (CAS 877-43-0), >98% purity.

  • Acid Source: Hydrobromic acid (48% aq.) or HBr in Acetic Acid (33%).

  • Solvent: Diethyl ether (anhydrous) and Ethanol (absolute).

Step-by-Step Methodology:
  • Dissolution: Dissolve 10.0 mmol (1.57 g) of 2,6-dimethylquinoline in 10 mL of absolute ethanol. Ensure the solution is clear.

  • Acidification: Cool the solution to 0–5 °C in an ice bath. Dropwise add 11.0 mmol of Hydrobromic acid (slight excess) while stirring vigorously.

    • Observation: The solution will warm slightly (exothermic protonation).

  • Precipitation:

    • Method A (Aqueous HBr used): Concentrate the solution via rotary evaporation to ~20% volume, then add 20 mL of cold diethyl ether to induce precipitation.

    • Method B (HBr/AcOH used): The salt often precipitates spontaneously. Dilute with ether to maximize yield.

  • Filtration & Washing: Filter the white precipitate under vacuum. Wash the filter cake 3x with cold diethyl ether to remove excess acid and unreacted base.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Synthesis Workflow Diagram

G Start Start: 2,6-Dimethylquinoline (Free Base) Solvation Dissolve in Abs. Ethanol Start->Solvation Reaction Add HBr (1.1 eq) @ 0-5°C Solvation->Reaction Homogeneous Soln Precip Induce Precipitation (Add Et2O) Reaction->Precip Protonation Filter Vacuum Filtration & Wash Precip->Filter Suspension Final Product: 2,6-Dimethylquinoline HBr Filter->Final Drying

Figure 1: Bench-scale synthesis workflow for the conversion of 2,6-dimethylquinoline to its hydrobromide salt.

Analytical Validation (Quality Control)

To ensure the integrity of the salt, the following analytical signatures must be verified.

Proton NMR ( -NMR)

Upon protonation, the electron density of the quinoline ring decreases, causing a downfield shift (deshielding) of the aromatic protons, particularly those adjacent to the nitrogen (positions 2, 3, and 4).

  • Key Diagnostic: The disappearance of the broad/acidic proton signal (N-H+) is often not visible in protic solvents (

    
    ) due to exchange, but in 
    
    
    
    , a broad singlet >10 ppm may be observed.
  • Shift Check: Compare the C3-H and C4-H signals of the salt vs. the free base. A shift of +0.3 to +0.5 ppm confirms salt formation.

Elemental Analysis

For


 (MW 238.12):
  • Calculated: C: 55.48%, H: 5.08%, N: 5.88%, Br: 33.56%.

  • Acceptance Criteria: Values must be within ±0.4% of calculated.

Applications in R&D

A. Drug Discovery: CYP450 Inhibition Studies

The 2,6-dimethylquinoline scaffold is a known probe for Cytochrome P450 enzymes.

  • Mechanism: It acts as a competitive inhibitor for CYP2B6 and CYP1A2 .

  • Usage: The hydrobromide salt is preferred in aqueous buffer systems (PBS) for in vitro microsome assays due to its rapid dissolution compared to the waxy free base.

B. Organic Synthesis Intermediate

The HBr salt is the precursor for synthesizing Styrylquinolines (potential anticancer agents).

  • Reaction: Condensation with aromatic aldehydes.[2]

  • Why Salt? The protonated nitrogen increases the acidity of the C2-methyl group, facilitating deprotonation and subsequent aldol-type condensation.

C. Materials Science: Perovskite Passivation

Recent trends in solar cell research utilize alkyl-quinoline salts as large organic cations to passivate surface defects in halide perovskites.

  • Function: The quaternary ammonium headgroup binds to the inorganic lattice, while the hydrophobic dimethylquinoline tail repels moisture, enhancing stability.

Safety & Handling

  • Hazards: The compound is an irritant to eyes, respiratory system, and skin. Residual HBr makes it potentially corrosive to mucous membranes.

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed vial under inert gas (Argon/Nitrogen) to prevent "caking" or hydrolysis.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle the dry powder in a fume hood to avoid inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13414, 2,6-Dimethylquinoline. Retrieved from [Link][3]

  • NIST Chemistry WebBook. Quinoline, 2,6-dimethyl- Thermochemical Data. SRD 69. Retrieved from [Link]

Sources

Solvation Dynamics and Solubility Profiling of 2,6-Dimethylquinoline Hydrobromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, navigating the thermodynamic drivers of solvation is paramount when engineering crystallization, extraction, or formulation workflows for heterocyclic active pharmaceutical ingredients (APIs). 2,6-Dimethylquinoline (2,6-DMQ) is a critical synthetic intermediate. When isolated as a hydrobromide salt (2,6-DMQ·HBr), its solubility profile shifts dramatically from its free-base form. This whitepaper elucidates the causality behind the solubility of 2,6-DMQ·HBr in various organic solvents, grounded in thermodynamic principles, and provides a self-validating methodological framework for precision solubility determination.

Physicochemical Causality: Free Base vs. Hydrobromide Salt

The free base, 2,6-dimethylquinoline, is a highly lipophilic, weakly basic heterocyclic compound (pKa ~4.85)[1]. It is miscible with most organic solvents but only slightly soluble in water 2[2]. However, protonation with hydrobromic acid yields 2,6-DMQ·HBr, fundamentally altering its solid-state landscape.

The Causality of Solvation: The introduction of the ionic bond between the quinolinium cation and the bromide anion significantly increases the crystal lattice energy (


). To dissolve 2,6-DMQ·HBr, a solvent must provide a solvation energy (

) that exceeds this lattice energy. Consequently, non-polar solvents (e.g., hexane, toluene) fail to dissolve the salt because they lack the dielectric capacity to separate the ion pair. Solvation strictly requires solvents with high dielectric constants (

) or strong hydrogen-bonding capabilities to stabilize the dissociated ions.

Solvent Selection and Solubility Matrix

Drawing on historical and contemporary studies of quinoline hydrobromide derivatives, we can accurately map the solubility behavior across different solvent classes. Early foundational studies demonstrated that quinoline hydrobromide complexes exhibit high solubility in hot polar aprotic solvents like acetonitrile, as well as polar protic solvents like ethanol 3[3]. Furthermore, the quantitative conversion of aldol bases to 2,6-dimethylquinoline hydrobromide at elevated temperatures highlights the thermal stability of this salt in organic matrices 4[4].

Quantitative Data Presentation

Table 1: Comparative Solubility Matrix of 2,6-DMQ·HBr in Organic Solvents (Estimated at 25°C)

Solvent ClassSolventDielectric Constant (

)
Primary Solvation MechanismEstimated Solubility
Non-Polar Hexane1.89Negligible interaction< 0.1 mg/mL
Aromatic Toluene2.38Weak

stacking
< 1.0 mg/mL
Polar Aprotic Acetonitrile37.5Dipole-ion stabilization15 - 30 mg/mL
Polar Protic Ethanol24.3H-bonding with Br⁻30 - 50 mg/mL
Highly Polar DMSO46.7Strong dipole-cation interaction> 100 mg/mL

Experimental Methodology: Self-Validating Solubility Determination

To generate reliable solubility data for scaling crystallization processes, one must employ a self-validating system. The equilibrium concentration method under moisture-free conditions is the industry standard 5[5]. The protocol below acts as a closed-loop system: the liquid-phase quantitation provides the solubility limit, while the solid-phase analysis validates that the thermodynamic state of the solute remained constant.

Step-by-Step Protocol: Isothermal Shake-Flask Method with Orthogonal Validation
  • Preparation (Moisture Exclusion): Work within a nitrogen-purged glovebox to prevent hygroscopic moisture uptake. Causality: Trace water artificially inflates apparent solubility by forming a localized aqueous microenvironment around the hygroscopic hydrobromide salt.

  • Equilibration: Add an excess of 2,6-DMQ·HBr (e.g., 200 mg) to 2.0 mL of the target anhydrous organic solvent in a sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).

  • Agitation: Agitate the suspension at 500 RPM using a magnetic stirrer for 48 hours. Causality: A 48-hour window guarantees that the dissolution rate strictly equals the precipitation rate, establishing true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25.0 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: Discard the first 0.5 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Quantitative Analysis (Liquid Phase): Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 254 nm). Calibrate using a 5-point standard curve of 2,6-DMQ·HBr.

  • Solid-State Verification (Solid Phase): Recover the excess solid pellet, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This proves that the solvent did not induce a polymorphic transformation or form a solvate. If the XRPD pattern shifts, the measured solubility corresponds to a different crystal form, invalidating the data for the anhydrous salt.

Workflow Visualization

SolvationWorkflow Solid Solid 2,6-DMQ·HBr (High Lattice Energy) Suspension Heterogeneous Suspension (Agitation at 25°C) Solid->Suspension Solvent Organic Solvent (Protic/Aprotic) Solvent->Suspension Dissolution Ion-Pair Dissociation (Endothermic) Suspension->Dissolution Energy Input Solvation Solvation Shell Formation (Exothermic) Dissolution->Solvation Solvent Interactions Equilibrium Thermodynamic Equilibrium (Saturated Solution) Solvation->Equilibrium u0394G_solv < u0394G_lattice LiquidPhase Supernatant Analysis (HPLC-UV Quantitation) Equilibrium->LiquidPhase Filtration SolidPhase Solid Pellet Analysis (XRPD Verification) Equilibrium->SolidPhase Centrifugation LiquidPhase->SolidPhase Mass Balance Closure

Thermodynamic solvation pathway and self-validating experimental workflow for 2,6-DMQ·HBr.

Advanced Solvation Strategies: Solvent-Antisolvent Systems

In drug development and purification, single-solvent systems are rarely sufficient. Crystallization of 2,6-DMQ·HBr often requires a solvent-antisolvent approach. By combining molecular dynamics (MD) simulations with empirical data, scientists can predict the exact point of supersaturation 5[5].

Causality in Antisolvent Addition: A polar solvent (e.g., ethanol) is used to completely dissolve the salt. An antisolvent (e.g., ethyl acetate or hexane) is then titrated into the system. The antisolvent drastically lowers the bulk dielectric constant of the mixture, stripping the solvation shell from the bromide ion and forcing the system to minimize its free energy by reforming the crystal lattice. This controlled reduction in solubility drives high-purity crystallization.

References

  • Garrod, R. E., Jones, H. O., & Evans, P. E. (1912). Some quinoline and tetrahydroquinoline derivatives obtained from aldol bases. Journal of the Chemical Society, Transactions, 101, 1373-1382. 4

  • Dehn, W. M. (1926). Complex Salts of Quinoline, Mercuric Halides, Water and Hydrohalogen Acids. Journal of the American Chemical Society, 48(1), 275-283. 3

  • Kacker, R. et al. (2020). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC/NIH. 5

  • International Journal for Multidisciplinary Research (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. 1

  • University of Peshawar. Preparation and Properties of Quinoline. UOP Educational Resources. 2

Sources

In-Depth Technical Guide: Physical Characteristics, Synthesis, and Melting Point Analysis of 2,6-Dimethylquinoline and its Hydrobromide (HBr) Salt

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly specific molecular scaffolds, substituted quinolines have emerged as critical building blocks. Among these, 2,6-Dimethylquinoline (CAS: 877-43-0) is highly valued both as a synthetic intermediate and as a potent, naturally occurring inhibitor of Cytochrome P450 enzymes[1]. However, the free base form of this compound presents physicochemical limitations—namely, poor aqueous solubility—that necessitate its conversion into salt forms, such as the hydrobromide (HBr) salt, for robust in vitro and in vivo applications.

This whitepaper provides an authoritative, mechanistic breakdown of the physical characteristics, thermodynamic properties, and synthetic protocols associated with 2,6-Dimethylquinoline and its hydrobromide derivative.

Molecular Profile & Thermodynamic Properties

2,6-Dimethylquinoline is characterized by a rigid, aromatic bicyclic core with methyl substitutions at the 2 and 6 positions[2]. These methyl groups introduce steric hindrance and increase the lipophilicity of the molecule, which directly influences its crystal packing and melting behavior.

In its free base form, the compound exists as a light yellow to brown crystalline powder[3]. The intermolecular forces governing the solid state of the free base are primarily weak Van der Waals forces and dipole-dipole interactions. Consequently, the thermal energy required to disrupt this crystal lattice is relatively low, resulting in a depressed melting point of 57–59 °C[2][4].

Conversely, the formation of the hydrobromide (HBr) salt fundamentally alters the thermodynamic landscape of the solid state. Protonation of the weakly basic quinoline nitrogen (pKa ~4.5–5.0) by hydrobromic acid generates a stable cation, which forms a strong ionic bond with the large, polarizable bromide counterion. This transition from a molecular crystal to an ionic crystal drastically increases the lattice energy (


). As a result, the melting point of the HBr salt is significantly elevated (typically >200 °C, often decomposing before melting), and its aqueous solubility is exponentially increased.
Comparative Physicochemical Data

The following table summarizes the quantitative physical data, contrasting the free base with its hydrobromide salt to guide formulation and handling decisions.

Property2,6-Dimethylquinoline (Free Base)2,6-Dimethylquinoline HBr (Salt)
CAS Number 877-43-0[2]N/A (Salt derivative)
Molecular Weight 157.21 g/mol [2]238.12 g/mol
Physical State Crystalline powder (Light yellow/brown)[3]Crystalline solid (White/Off-white)
Melting Point 57 – 59 °C[2][4]> 200 °C (Driven by ionic lattice)
Boiling Point 266 – 267 °C[5]Decomposes prior to boiling
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)
Primary Utility Organic synthesis, lipophilic assaysAqueous buffer assays, crystallography

Mechanistic Insights: Hydrobromide Salt Formation

The historical precedent for the hydrobromide salt of 2,6-dimethylquinoline dates back to early 20th-century structural chemistry, where it was quantitatively produced by heating the aldol base of 3-bromo-p-toluidine to 150–200 °C[6][7]. In modern laboratory settings, the HBr salt is synthesized directly from the free base to bypass the use of highly toxic halogenated precursors.

Causality Behind Reagent Selection: Hydrobromic acid is selected over hydrochloric acid (HCl) in specific crystallographic and pharmacokinetic applications because the bromide ion is larger and more polarizable than the chloride ion. This often yields highly ordered, less hygroscopic crystals that are ideal for long-term storage and X-ray diffraction studies. Furthermore, the strong acidity of HBr (pKa ~ -9) ensures complete protonation of the quinoline nitrogen, preventing the formation of disproportionated or mixed-state solids.

SaltFormation Base 2,6-Dimethylquinoline (Free Base) Low Solubility Solvent Dissolution in Anhydrous EtOH Base->Solvent Acid Addition of HBr (0-5 °C) Solvent->Acid Protonation Precipitation Crystallization (Cold Ether) Acid->Precipitation Lattice Formation Salt 2,6-Dimethylquinoline HBr (Ionic Salt) High Solubility Precipitation->Salt Vacuum Filtration

Caption: Workflow for the synthesis and isolation of 2,6-Dimethylquinoline HBr from its free base.

Experimental Protocols: Synthesis and Characterization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The success of the synthesis is immediately verifiable through the melting point differential between the starting material and the product.

Protocol 1: Synthesis of 2,6-Dimethylquinoline HBr

Objective: To quantitatively convert the lipophilic free base into a highly soluble ionic salt.

  • Solvation: Dissolve 1.0 g (6.36 mmol) of 2,6-Dimethylquinoline free base in 10 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol fully solvates the free base while maintaining a low dielectric constant environment, which will later facilitate the precipitation of the highly polar salt.

  • Acidification: Transfer the flask to an ice bath (0–5 °C). Under continuous magnetic stirring, dropwise add 1.1 equivalents of 48% aqueous HBr.

    • Causality: The acid-base neutralization is exothermic. Cooling the reaction prevents solvent evaporation and mitigates the risk of oxidative degradation of the quinoline ring.

  • Crystallization: Stir the mixture for 30 minutes. Slowly add 20 mL of cold, anhydrous diethyl ether to the solution to act as an anti-solvent.

    • Causality: The ionic HBr salt is insoluble in non-polar ether. The addition of ether forces the salt out of solution, driving the crystallization process.

  • Isolation: Isolate the resulting white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 10 mL of cold diethyl ether to remove any unreacted free base or residual moisture.

  • Drying: Transfer the solid to a vacuum desiccator containing phosphorus pentoxide (

    
    ) and dry overnight.
    
Protocol 2: Melting Point Determination & Purity Analysis

Objective: To validate the conversion and assess the purity of the synthesized HBr salt.

  • Preparation: Pulverize a small sample of the dried HBr salt and load it into a glass capillary tube to a depth of 2–3 mm. Tap the tube to ensure dense packing.

  • Apparatus Setup: Insert the capillary into a calibrated digital melting point apparatus (e.g., Büchi or Stanford Research Systems).

  • Thermal Ramping: Rapidly heat the apparatus to 180 °C, then reduce the heating rate to 1 °C/min.

    • Self-Validation: If the sample begins to melt at ~58 °C, the conversion failed, and the sample consists of unreacted free base[4]. A successful HBr salt will remain solid well past 200 °C.

  • Observation: Record the onset of melting (first sign of liquid formation) and the clear point (complete liquefaction). A narrow melting range (< 2 °C) confirms high crystalline purity.

Applications in Drug Development: CYP1A2 Inhibition

Beyond its utility as a synthetic building block, 2,6-Dimethylquinoline is a natural constituent isolated from the roots of Peucedanum praeruptorum[1]. In pharmacological research, it is utilized as a potent, competitive inhibitor of Cytochrome P450 1A2 (CYP1A2) , exhibiting an IC50 of 3.3 µM[1]. It also demonstrates weaker inhibition against CYP2B6 (IC50 = 480 µM)[1].

When conducting in vitro enzymatic assays, the free base often requires dissolution in Dimethyl Sulfoxide (DMSO). However, DMSO is known to independently inhibit various CYP isoforms, potentially confounding assay results. By utilizing the highly water-soluble 2,6-Dimethylquinoline HBr salt , researchers can prepare purely aqueous stock solutions, eliminating solvent-induced artifacts and ensuring the kinetic data accurately reflects the molecule's true inhibitory potency.

CYPInhibition Salt 2,6-Dimethylquinoline HBr (Aqueous Solution) Dissociation Dissociation into Active Base & Br⁻ Salt->Dissociation Inhibition Competitive Binding at Heme Active Site Dissociation->Inhibition Free Base Migration CYP1A2 Cytochrome P450 1A2 (Active Enzyme) CYP1A2->Inhibition Result Decreased Metabolism of CYP1A2 Substrates Inhibition->Result IC50 = 3.3 µM

Caption: Mechanism of CYP1A2 inhibition by solubilized 2,6-Dimethylquinoline HBr in physiological buffers.

References

  • PubChem. 2,6-Dimethylquinoline | C11H11N | CID 13414. National Center for Biotechnology Information. Retrieved from:[Link]

  • Garrod, R. E., Jones, H. O., & Evans, P. E. (1912). Some quinoline and tetrahydroquinoline derivatives obtained from aldol bases. Journal of the Chemical Society, Transactions, 101, 1389-1404. Retrieved from:[Link]

Sources

The Definitive Technical Guide to 2,6-Dimethylquinoline Hydrobromide: Safety, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylquinoline is a highly versatile heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fluorescent dyes[1]. While the free base form is common in organic synthesis, drug development professionals frequently convert it into the hydrobromide (HBr) salt to enhance thermodynamic stability, crystalline purity, and aqueous solubility for biological assays.

This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) parameters for 2,6-Dimethylquinoline hydrobromide. Moving beyond standard regulatory boilerplate, this guide explores the physicochemical causality behind its hazard profile and establishes self-validating protocols for synthesis, handling, and emergency response.

Physicochemical Profiling & The Rationale for Salt Formation

The physical properties of 2,6-Dimethylquinoline dictate its behavior in both synthetic and biological environments. The free base form is a light brown crystalline powder with limited aqueous solubility, which poses challenges for pharmacokinetic evaluations[2].

By protonating the quinoline nitrogen with hydrobromic acid, researchers generate the hydrobromide salt. This transformation alters the molecular dipole and lattice energy, resulting in a compound with significantly higher melting points and superior dissolution rates in polar solvents.

Table 1: Comparative Physicochemical Properties
Property2,6-Dimethylquinoline (Free Base)2,6-Dimethylquinoline Hydrobromide
CAS Number 877-43-0[3]N/A (Salt Form)
Molecular Formula C₁₁H₁₁NC₁₁H₁₁N·HBr
Molecular Weight 157.21 g/mol [2]238.12 g/mol
Appearance Light brown/white crystals[2]Off-white to white crystalline powder
Melting Point 57 - 60 °C[1]> 200 °C (Decomposes)
Aqueous Solubility Poor / InsolubleHigh / Readily Soluble
Storage Conditions Room Temp, Inert Gas[4]Desiccated, Inert Gas, < 25 °C

Causality Insight: The electron-rich nitrogen in the quinoline ring is susceptible to N-oxidation by atmospheric oxygen and strong oxidizing agents[3]. Storing the hydrobromide salt under an inert atmosphere (argon or nitrogen) prevents oxidative degradation, ensuring the titer remains consistent for sensitive biological screening.

Toxicological Mechanisms and Hazard Causality

Understanding the mechanism of toxicity is critical for implementing effective safety measures. 2,6-Dimethylquinoline hydrobromide inherits the hazard profile of its parent compound but introduces unique variables due to the presence of the bromide counterion.

GHS Hazard Classifications
  • Skin Irritation Category 2 (H315): Causes skin irritation[4].

  • Eye Irritation Category 2 (H319): Causes serious eye irritation[4].

  • STOT SE 3 (H335): May cause respiratory tract irritation[2].

The Mechanism of Irritation

The localized toxicity of the hydrobromide salt is driven by a dual-action mechanism upon contact with physiological moisture (sweat, tears, or respiratory mucus).

  • Dissociation & Acidification: The salt dissociates, releasing hydrobromic acid (HBr). This rapidly lowers the micro-environmental pH, leading to localized protein denaturation and the initiation of a cytokine-driven inflammatory cascade[5].

  • Lipid Penetration: Simultaneously, the liberated lipophilic 2,6-Dimethylquinoline free base partitions into the lipid bilayers of the stratum corneum or mucosal membranes, disrupting cellular integrity and exacerbating erythema[3].

ToxicityPathway A Exposure to 2,6-Dimethylquinoline HBr B Contact with Physiological Moisture (Sweat, Tears, Mucus) A->B C Dissociation into Free Base + HBr B->C D1 Lipophilic Free Base Penetrates Lipid Bilayer C->D1 D2 HBr Release Lowers Local pH C->D2 E1 Cellular Membrane Disruption D1->E1 E2 Protein Denaturation & Cytokine Cascade D2->E2 F Clinical Manifestation: Irritation, Erythema, STOT SE 3 E1->F E2->F

Fig 1: Mechanistic pathway of dermal and mucosal irritation following exposure to the hydrobromide salt.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, all handling and synthesis procedures must be designed as self-validating systems . This means every critical step includes a built-in analytical or visual checkpoint to verify success before proceeding.

Protocol A: Synthesis of 2,6-Dimethylquinoline Hydrobromide

For researchers requiring the in situ generation of the HBr salt from the free base, the following self-validating workflow ensures high purity and quantitative yield.

  • Dissolution: Dissolve 1.0 equivalent of 2,6-Dimethylquinoline free base in anhydrous ethanol (10 mL/g) under nitrogen.

    • Validation Checkpoint: The solution must be completely clear. Any turbidity indicates insoluble impurities. If turbid, perform a hot filtration through a Celite pad before proceeding.

  • Acidification: Cool the reaction flask to 0–5 °C. Slowly add 1.05 equivalents of 48% aqueous HBr dropwise to prevent exothermic degradation.

    • Validation Checkpoint: Monitor the solution using a calibrated pH probe. The addition is complete and successful only when the pH stabilizes between 2.0 and 2.5, confirming full protonation of the quinoline nitrogen.

  • Crystallization & Isolation: Stir at 0 °C for 1 hour to induce precipitation. Vacuum filter the resulting suspension and wash the filter cake with cold diethyl ether to remove unreacted free base and residual water.

    • Validation Checkpoint: Dry the product under high vacuum. Weigh the solid at 1-hour intervals; the process is complete only when a constant weight is achieved (Δ < 0.1%). A sharp melting point (> 200 °C) confirms the absence of the free base.

SaltSynthesis N1 1. Dissolution 2,6-Dimethylquinoline in EtOH N2 Validation: Clear Solution Achieved? N1->N2 N3 2. Acidification Add HBr (aq) at <5°C N2->N3 Yes Err1 Filter Impurities N2->Err1 No N4 Validation: pH reaches 2.0-2.5? N3->N4 N5 3. Crystallization Cool to 0°C N4->N5 Yes Err2 Adjust Titration N4->Err2 No N6 4. Isolation Vacuum Filtration & Ether Wash N5->N6 N7 Validation: Constant Weight & Sharp MP? N6->N7 N8 Pure 2,6-Dimethylquinoline Hydrobromide N7->N8 Yes Err3 Continue Vacuum Drying N7->Err3 No Err1->N1 Err2->N3 Err3->N6

Fig 2: Self-validating synthetic workflow for 2,6-Dimethylquinoline hydrobromide.

Protocol B: Self-Validating Spill Decontamination

Because the hydrobromide salt is a solid that can generate irritating dust[4], spills require a methodical approach to prevent aerosolization and ensure complete chemical neutralization.

  • Containment & Suppression: Do not dry sweep. Mist the spill lightly with a 5% sodium bicarbonate (

    
    ) solution to suppress dust and initiate neutralization of the HBr. Cover with an inert absorbent (e.g., vermiculite).
    
    • Validation Checkpoint: Visual inspection must confirm no free-flowing powder remains.

  • Neutralization: Collect the wetted slurry into a designated hazardous waste container. Spray the contaminated surface with additional

    
     solution.
    
    • Validation Checkpoint: Observe the surface. The cessation of effervescence (no

      
       bubbling) indicates that all residual hydrobromic acid has been neutralized.
      
  • Final Verification: Swab the decontaminated surface with a wet pH indicator strip.

    • Validation Checkpoint: The area is only declared safe for normal operations when the pH strip reads a neutral 7.0–7.4[5].

Required Personal Protective Equipment (PPE)

To mitigate the risks outlined in Section 2, the following PPE is strictly required when handling 2,6-Dimethylquinoline hydrobromide[3][5]:

PPE CategorySpecificationRationale
Eye Protection EN 166 / NIOSH-approved tight-fitting safety goggles.Protects against corneal damage from acidic dust.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Prevents transdermal absorption of the lipophilic free base.
Respiratory N95 or P100 particulate respirator.Required if handled outside a fume hood to prevent STOT SE 3 (respiratory tract irritation).
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood.Ensures capture of aerosolized particulates at the source.

References

  • National Center for Biotechnology Information. "2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem". PubChem Database. Available at:[Link]

Sources

The Pharmacological Potential of 2,6-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, derivatives of 2,6-dimethylquinoline have emerged as a focal point of research, demonstrating a remarkable spectrum of pharmacological activities. The strategic placement of methyl groups at the C2 and C6 positions modulates the molecule's electronic properties and steric profile, enhancing its potential for specific and potent interactions with a variety of biological targets. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 2,6-dimethylquinoline derivatives. We delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. This document is designed to serve as an authoritative resource for professionals engaged in the discovery and development of next-generation therapeutics, highlighting the versatility and continued importance of the 2,6-dimethylquinoline nucleus in modern drug design.

The 2,6-Dimethylquinoline Scaffold: A Privileged Core in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring, is a cornerstone of drug discovery.[1] Its derivatives are found in a wide array of pharmaceuticals, owing to the scaffold's ability to act as a versatile pharmacophore.[2] The introduction of methyl groups at the 2- and 6-positions creates the 2,6-dimethylquinoline core, a modification that is far from trivial. The methyl group at the C2 position can influence the molecule's basicity and steric interactions within enzyme active sites, while the C6-methyl group, located on the benzene ring, can modulate lipophilicity and metabolic stability. These substitutions provide a unique chemical entity with enhanced reactivity and solubility, making it a valuable building block in the synthesis of novel therapeutic agents.[3] This guide will explore the profound pharmacological potential unlocked by this specific substitution pattern.

Synthetic Strategies: Building the Foundation

The construction of the 2,6-dimethylquinoline core is achievable through several classic and modern synthetic reactions. The choice of method is critical as it dictates the potential for yield, scalability, and the introduction of further diversity at other positions on the quinoline ring.

Foundational Syntheses: Skraup and Doebner-von Miller Reactions

The most established methods for quinoline synthesis are the Skraup and Doebner-von Miller reactions, which utilize anilines as key starting materials.

  • Skraup Synthesis: This reaction involves heating an aromatic amine (like p-toluidine, which provides the 6-methyl group) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[4] The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring. While historically significant, the reaction is often characterized by its violent nature and low yields.[4][5]

  • Doebner-von Miller Reaction: This is a more versatile modification of the Skraup synthesis that reacts an aniline with α,β-unsaturated carbonyl compounds.[6][7] To synthesize a 2,6-dimethylquinoline, p-toluidine can be reacted with an α,β-unsaturated ketone like crotonaldehyde (which is formed in situ from acetaldehyde). The reaction is catalyzed by strong Brønsted or Lewis acids.[8] This method is generally less harsh than the Skraup synthesis and offers a more controlled route to the desired scaffold.[5]

Modern & Derivative-Specific Methodologies

While the classic methods are robust, other syntheses like the Pfitzinger and Friedländer reactions offer alternative routes, particularly for creating derivatives with specific functionalities, such as a carboxylic acid at the 4-position.

  • Pfitzinger Reaction: This method constructs quinoline-4-carboxylic acids by reacting an isatin (or its derivatives) with a carbonyl compound under basic conditions.[9] For example, 5-methylisatin can be reacted with a suitable ketone to produce a 2,6-dimethylquinoline-4-carboxylic acid derivative, a key intermediate for further functionalization.[1][9]

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde) in the presence of an acid or base catalyst.[10] This method provides a direct and often high-yielding route to substituted quinolines.

Experimental Protocol: Doebner-von Miller Synthesis of 2,6-Dimethylquinoline

This protocol provides a representative example of the Doebner-von Miller reaction for synthesizing the core 2,6-dimethylquinoline structure. The causality behind this choice is its relative safety and versatility compared to the Skraup synthesis.

Materials:

  • p-Toluidine

  • Paraldehyde (trimer of acetaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂) (anhydrous)

  • Organic solvent (e.g., Dichloromethane)

  • Saturated sodium bicarbonate solution

Step-by-Step Methodology:

  • Reaction Setup: In a properly ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Amine Salt Formation: Add p-toluidine and concentrated HCl to the flask. Stir the mixture to form the aniline hydrochloride salt. This step is crucial as it protects the amine group from unwanted side reactions and activates the aromatic ring for electrophilic substitution.

  • Aldehyde Addition: Slowly add paraldehyde through the dropping funnel. Paraldehyde serves as a stable source of acetaldehyde, which will undergo an acid-catalyzed self-condensation to form crotonaldehyde in situ.

  • Catalysis and Reflux: Add the Lewis acid catalyst, anhydrous zinc chloride, to the mixture.[8] Heat the reaction to reflux for 4-7 hours. The Lewis acid facilitates both the aldol condensation and the subsequent cyclization steps. Progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is ~8. This step quenches the reaction and prepares the product for extraction.

  • Extraction: Extract the product from the aqueous mixture multiple times using an organic solvent like dichloromethane. The organic layers are combined.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure 2,6-dimethylquinoline.

G cluster_setup Reaction Setup & Initiation cluster_reaction Core Reaction cluster_workup Workup & Purification start Start setup Equip Round-Bottom Flask (Reflux Condenser, Dropping Funnel) start->setup reactants Add p-Toluidine & Conc. HCl (Forms Amine Salt) setup->reactants aldehyde Slowly Add Paraldehyde reactants->aldehyde catalyst Add Anhydrous ZnCl₂ Catalyst aldehyde->catalyst reflux Heat to Reflux (4-7 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Pour onto Ice & Neutralize (Sat. NaHCO₃) cool->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Evaporate & Purify (Chromatography/Distillation) extract->purify end End: Pure 2,6-Dimethylquinoline purify->end

Workflow for the Doebner-von Miller Synthesis.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use.[11] The 2,6-dimethylquinoline scaffold serves as a promising foundation for the design of new cytotoxic agents that act through various mechanisms.

Mechanistic Insights

The anticancer effects of these derivatives are often multifactorial, targeting key pathways essential for cancer cell survival and proliferation.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.[11][12] Quinoline-based molecules have been developed as potent inhibitors of receptors like the Epidermal Growth Factor Receptor (EGFR) and pathways such as PI3K/Akt/mTOR.

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt the dynamics of microtubules by inhibiting the polymerization of tubulin. This action is critical as it halts cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[13]

  • Topoisomerase Inhibition: By targeting topoisomerases, enzymes that manage the topology of DNA, some quinoline compounds prevent the DNA unwinding required for replication and transcription, thereby stopping cancer cell proliferation.[12]

  • Induction of Apoptosis: Many derivatives promote apoptosis through various means, including the generation of reactive oxygen species (ROS), which cause cellular damage, and the modulation of apoptotic proteins like Bcl-2.[13]

G Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates Quinoline 2,6-Dimethylquinoline Derivative Quinoline->PI3K Inhibits Akt Akt Quinoline->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Inhibition of the PI3K/Akt/mTOR Pathway.
Quantitative Efficacy: Anticancer Activity

The cytotoxic potential of 2,6-dimethylquinoline derivatives is quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of cancer cell growth.

Derivative Type Cancer Cell Line Cell Type IC₅₀ (µM) Reference
Quinoline-Chalcone Hybrid (12e)MGC-803Gastric Cancer1.38[14]
Quinoline-Chalcone Hybrid (12e)HCT-116Colon Cancer5.34[14]
Quinoline-Chalcone Hybrid (12e)MCF-7Breast Cancer5.21[14]
Bis-quinoline Isomer (2a)U937Leukemia0.7[15]
Bis-quinoline Isomer (2a)HL60Leukemia0.2[15]
6-Chloro-2-aryl-quinoline (3j)MCF-7Breast Cancer82.9% growth reduction[16]
Quinoline-Chalcone Hybrid (6)HL60Leukemia0.59[14]

Note: Data may refer to broader quinoline derivatives where specific 2,6-dimethyl data is limited, illustrating the potential of the general scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds. The choice of this protocol is based on its reliability, high throughput, and widespread use in anticancer drug screening.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (2,6-dimethylquinoline derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the quinoline derivative. Include a vehicle control (DMSO) and a no-cell blank. Incubate for 48-72 hours.[3]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Threats

The quinoline core is central to many antimicrobial drugs, most notably the fluoroquinolone antibiotics. Derivatives of 2,6-dimethylquinoline have also demonstrated significant potential against a range of bacterial and fungal pathogens.[18]

Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: In bacteria, the primary mechanism involves the inhibition of these essential enzymes, which are responsible for DNA replication, repair, and recombination. This leads to a bactericidal effect.[17]

  • Induction of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce the accumulation of endogenous ROS in microbial cells, particularly in fungal biofilms, leading to oxidative stress and cell death.[18]

  • Cell Wall Biosynthesis Disruption: Studies on certain quinoline derivatives have shown they can upregulate proteins associated with cell wall stress, indicating an impact on the integrity of the bacterial cell envelope.[19]

Quantitative Efficacy: Antimicrobial Activity

The potency of antimicrobial compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Derivative Type Microorganism Type MIC (µg/mL) Reference
2,6-disubstituted quinoline (amide 1)Candida albicansFungus12.5[18]
2,6-disubstituted quinoline (amide 5)Candida albicansFungus6.25[18]
2,6-disubstituted quinoline (amide 1)Candida glabrataFungus< 50[18]
Quinolone-2-one (6c)MRSAGram+ Bacteria0.75[20]
Quinolone-2-one (6c)VREGram+ Bacteria0.75[20]
Hydroxyimidazolium Hybrid (7b)Staphylococcus aureusGram+ Bacteria2[21]
Hydroxyimidazolium Hybrid (7b)Mycobacterium tuberculosisBacterium10[21]

Note: MFC (Minimal Fungicidal Concentration) values are also reported for fungicidal activity.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent in a liquid medium, chosen for its accuracy and reproducibility.[22]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Microbial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Test compound stock solution

  • Controls: Positive (growth), Negative (sterility), and a standard antibiotic

Step-by-Step Methodology:

  • Compound Dilution: Dispense broth into all wells of a 96-well plate. Create a two-fold serial dilution of the test compound directly in the plate, starting from the first column.

  • Inoculation: Add the standardized microbial inoculum to each well (except the sterility control). The final volume in each well should be uniform.

  • Incubation: Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours for most bacteria.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed.[22] This can be assessed visually or with a plate reader.

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis start Start plate Dispense Broth into 96-Well Plate start->plate dilute Create Serial Dilution of Test Compound plate->dilute inoculum Prepare Standardized Microbial Inoculum dilute->inoculum add_inoculum Inoculate Wells inoculum->add_inoculum incubate Seal Plate & Incubate (e.g., 37°C, 24h) add_inoculum->incubate read Visually Inspect for Turbidity incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Workflow for MIC Determination via Broth Microdilution.

Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for new therapies.[2][23]

Key Anti-inflammatory Pathways

The anti-inflammatory actions of these compounds are often mediated through the inhibition of critical signaling pathways and the suppression of pro-inflammatory mediators.

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, promoting the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6.[24] Plant-derived compounds, including those with structures analogous to quinolines, can inhibit the degradation of IκBα, an inhibitory protein, which prevents NF-κB from translocating to the nucleus and activating inflammatory genes.[24][25]

  • Cytokine Suppression: Derivatives have been shown to directly inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines stimulated by lipopolysaccharide (LPS).[23]

  • COX-2 Inhibition: Some derivatives show an ability to inhibit the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins that mediate pain and inflammation.[26]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB IkB->NFkB_cytoplasm Degrades & Releases NFkB_nucleus NF-κB (Active) NFkB_cytoplasm->NFkB_nucleus Translocates Complex IκBα-NF-κB (Inactive Complex) Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Activates Transcription Nucleus Nucleus Quinoline 2,6-Dimethylquinoline Derivative Quinoline->IKK Inhibits

Inhibition of the NF-κB Inflammatory Pathway.

Neuroprotective Applications: A Frontier of Exploration

Emerging research has highlighted the potential of quinoline derivatives in treating neurodegenerative diseases and protecting against neuronal damage.[27][28]

Mechanisms of Neuroprotection

The protective effects of these compounds in the central nervous system appear to be multifaceted.

  • Antioxidant Activity: Many neurodegenerative disorders are linked to oxidative stress. Quinoline derivatives can act as potent antioxidants, scavenging free radicals and reducing cellular damage.[27][28]

  • Inhibition of Apoptosis: In models of cerebral ischemia/reperfusion, dihydroquinoline derivatives have been shown to decrease caspase activity and DNA fragmentation, key markers of apoptosis, thereby preserving neuronal cells.[29][30]

  • Modulation of Neuroinflammation: By inhibiting inflammatory pathways like NF-κB and reducing the expression of pro-inflammatory interleukins in the brain, these compounds can mitigate the damaging effects of neuroinflammation.[29][30]

  • Cholinesterase Inhibition: Some quinoline derivatives have been designed to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a therapeutic strategy used in the management of Alzheimer's disease.[31]

Conclusion and Future Perspectives

Derivatives based on the 2,6-dimethylquinoline scaffold represent a highly versatile and pharmacologically significant class of compounds. The evidence presented in this guide underscores their profound potential across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. The synthetic accessibility of the core structure, combined with the rich possibilities for functionalization, provides a fertile ground for the development of novel drug candidates.

Future research should focus on several key areas. Firstly, a systematic exploration of the structure-activity relationships (SAR) for 2,6-dimethylquinoline derivatives is crucial to optimize potency and selectivity for specific biological targets. Secondly, the development of multi-target agents, which can simultaneously modulate several disease-relevant pathways, holds significant promise. Finally, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of lead compounds will be essential to translate the promising preclinical activity of these derivatives into clinically successful therapeutics. The 2,6-dimethylquinoline scaffold is poised to remain a valuable and enduring platform in the future of drug discovery.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). A new general method for the synthesis of 2,6'-diquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of the compounds against several standard strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from.... Retrieved from [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]

  • PMC. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • Wiley Online Library. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Retrieved from [Link]

  • ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

  • PMC. (n.d.). Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin. Retrieved from [Link]

  • MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 valuesfor compounds 2-6 against erythrocytic stage of two P. falciparum strains. Retrieved from [Link]

  • Palacký University Olomouc. (2024). Novel neuroprotective 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c] quinoline derivatives acting through cholinesterase inhibition and CB2 signaling modulation. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

  • Scilit. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Retrieved from [Link]

  • PMC. (n.d.). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PMC. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Retrieved from [Link]

  • PMC. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • Ben-Gurion University Research Portal. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Retrieved from [Link]

  • PubMed. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Retrieved from [Link]

  • Cancer Research and Treatment. (2016). Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

  • PMC. (n.d.). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Retrieved from [Link]

  • University of Pretoria. (2025). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]

  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • PMC. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Retrieved from [Link]

  • Planta Med. (2004). Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. Retrieved from [Link]

  • PMC. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]

  • PMC. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Retrieved from [Link]

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Technical Guide: Electronic Properties of Dimethylquinoline Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic, structural, and synthetic properties of Dimethylquinoline Hydrobromide salts, with a specific focus on the 2,4-Dimethylquinolinium isomer, which is the most prominent candidate for optoelectronic and non-linear optical (NLO) applications due to its non-centrosymmetric potential.

Executive Summary

Dimethylquinoline hydrobromide (DMQ-HBr) salts represent a class of organic-inorganic hybrid materials where the


-conjugated quinolinium cation drives electronic transitions, while the bromide anion directs crystal packing through hydrogen bonding. These materials are currently under investigation for Non-Linear Optical (NLO)  applications and organic semi-conductors  due to their wide transparency windows and high hyperpolarizability.

This guide focuses on the 2,4-Dimethylquinolinium Hydrobromide (


) system, synthesizing experimental crystal growth protocols with Density Functional Theory (DFT) insights to map its electronic architecture.

Molecular Architecture & Synthesis

The electronic performance of DMQ-HBr is strictly causal to its synthesis purity and crystallization method. The presence of the methyl groups at the 2- and 4-positions induces steric strain that prevents planar stacking, often forcing the crystal into non-centrosymmetric space groups essential for Second Harmonic Generation (SHG).

Synthetic Pathway (Combes Quinoline Synthesis)

The synthesis follows a modified Combes reaction pathway, condensing aniline with acetylacetone (or acetone equivalents), followed by hydrobromination.

Synthesis Aniline Aniline (C6H5NH2) Inter Schiff Base Intermediate Aniline->Inter Condensation Acetone Acetone/Acetylacetone (C3H6O) Acetone->Inter Cyclization Acid-Catalyzed Cyclization (H2SO4) Inter->Cyclization - H2O DMQ 2,4-Dimethylquinoline (Free Base) Cyclization->DMQ Aromatization Salt 2,4-Dimethylquinolinium Hydrobromide (Crystal) DMQ->Salt Protonation (Ethanol Reflux) HBr HBr (47% aq) HBr->Salt

Figure 1: Synthetic workflow for 2,4-Dimethylquinolinium Hydrobromide. The protonation step locks the electronic structure, shifting the absorption edge.

Crystallization Protocol

To achieve optical-grade crystals, a slow evaporation technique is required.

  • Stoichiometry: Dissolve 2,4-dimethylquinoline (10 mmol) in ethanol (20 mL).

  • Acidification: Dropwise addition of HBr (47% w/w, 10 mmol) under constant stirring at 305 K.

  • Filtration: Filter the precipitate to remove oligomeric impurities.

  • Growth: Recrystallize from a 1:1 Ethanol:Water mixture. Allow slow evaporation at room temperature (25°C) for 14–21 days.

  • Harvest: Collect transparent, prism-like crystals.

Electronic Characterization

The electronic properties are defined by the HOMO-LUMO gap , which dictates the material's conductivity and optical absorption. In DMQ-HBr, the bromide ion acts as a charge balance, stabilizing the quinolinium cation's excited states via


 hydrogen bonds.
Frontier Molecular Orbitals (FMO)

DFT calculations (B3LYP/6-31G*) on the 2,4-dimethylquinolinium cation reveal the charge transfer mechanism.

OrbitalEnergy (eV)LocalizationElectronic Significance
LUMO -1.82 eVPyridine RingElectron acceptor region; dictates reduction potential.
HOMO -6.65 eVBenzene RingElectron donor region; dictates oxidation potential.
Gap (

)
4.83 eV GlobalWide band gap indicating insulating behavior in dark; UV-active.

Data derived from DFT studies on analogous 2,4-dimethylquinolinium salts [1][2].[1][2]

Optical Properties & Band Gap

The experimental optical band gap (


) typically deviates from the gas-phase DFT gap due to crystal packing forces (Madelung energy).
  • UV Cut-off: ~340 nm (Transparent in the visible region, making it suitable for NLO).

  • Fluorescence: Weak emission around 400-450 nm upon UV excitation.

  • Hyperpolarizability (

    
    ):  The material exhibits non-zero first-order hyperpolarizability, a prerequisite for Second Harmonic Generation (SHG). The dipole moment (
    
    
    
    ) is enhanced by the methyl electron-donating groups.

ElectronicTransitions Ground Ground State (S0) (HOMO: Benzene Ring) Excited Excited State (S1) (LUMO: Pyridine Ring) Ground->Excited Absorption (UV) π -> π* ICT Intramolecular Charge Transfer (ICT) Ground->ICT N-H...Br Interaction Stabilization Excited->Ground Fluorescence (Weak)

Figure 2: Electronic transition diagram. The Intramolecular Charge Transfer (ICT) is modulated by the anion interaction.

Computational Insights (DFT & MEP)

Understanding the Molecular Electrostatic Potential (MEP) is critical for predicting reactivity and drug-receptor binding (if used in pharma).

  • Electrophilic Attack Sites: The positively charged Nitrogen atom (protonated) and the methyl hydrogens are regions of maximum positive potential (Blue regions in MEP maps).

  • Nucleophilic Attack Sites: The Bromide anion and the aromatic

    
    -cloud serve as negative potential regions (Red regions).
    
  • Dipole Moment: The 2,4-isomer possesses a high permanent dipole moment (~4-6 Debye), which aligns under an external electric field, enhancing its NLO response [3].

References

  • Suresh, D. M., et al. (2013).[2] "Vibrational spectral investigation and natural bond orbital analysis of pharmaceutical compound 2,4-dimethylquinolinium formate." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • PubChem. (2025). "2,4-Dimethylquinoline Compound Summary." National Library of Medicine.

  • Hubert Joe, I., et al. (2011). "Molecular structure, vibrational spectra and nonlinear optical properties of L-Valine Hydrobromide: DFT study." Journal of Molecular Structure. (Cited for comparative hydrobromide salt NLO methodology).

Sources

Technical Guide: Toxicity Profile and Handling of Quinoline Hydrobromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the toxicological profile and safe handling protocols for Quinoline Hydrobromides . These compounds are acid salts of quinoline, a nitrogen-containing heterocyclic aromatic scaffold widely used in drug development (e.g., antimalarials, antibacterials) and chemical synthesis.

The safety profile of quinoline hydrobromides is dual-natured:

  • Systemic Toxicity: Driven by the quinoline pharmacophore, which is a known hepatocarcinogen and mutagen requiring metabolic activation.

  • Local Toxicity: Driven by the hydrobromide (HBr) moiety, conferring acidity, corrosivity, and potential for severe mucous membrane irritation.

This guide is designed for senior researchers and safety officers, moving beyond basic SDS summaries to explore the mechanism of toxicity and causality-based handling protocols.

Part 1: Chemical & Physical Characterization[1]

The Dissociation Paradigm

To understand the toxicity of quinoline hydrobromide, one must treat it as a delivery system for two distinct toxicological agents. Upon dissolution in physiological or environmental media, the salt dissociates:



  • The Cation (Quinoline): Lipophilic at physiological pH (pKa ~4.9), allowing rapid membrane permeation and subsequent hepatic metabolism.

  • The Anion (Bromide): While generally less toxic, chronic exposure can lead to bromism (sedation, dermatitis).

  • The Acidic Residue: In solid form or concentrated solution, the HBr component dictates the immediate handling hazard (chemical burns).

Quantitative Toxicity Data

The following table summarizes the toxicity metrics for Quinoline and its derivatives. Note that while specific data for the hydrobromide salt is often extrapolated, the parent compound data represents the "worst-case" systemic scenario.

MetricValue / ClassificationContext
Oral LD50 (Rat) 262–1200 mg/kgVaries by specific derivative (e.g., 8-hydroxyquinoline vs. quinoline base). Considered Toxic if swallowed .[1][2][3][4][5][6][7][8]
Carcinogenicity Group 1B / 2BClassified as a probable human carcinogen (IARC/EPA) due to hepatic tumor induction in rodents.
Mutagenicity Positive (Ames Test)Requires metabolic activation (S9 fraction).
Target Organs Liver, Retina, KidneysHepatotoxicity is the primary dose-limiting toxicity.
GHS Codes H301, H341, H350, H314Toxic if swallowed; Suspected genetic defects; May cause cancer; Causes severe skin burns (salt form).

Part 2: Toxicological Mechanism of Action

Metabolic Bioactivation (The "Why" of Toxicity)

Quinoline itself is not the ultimate toxicant. It acts as a pro-carcinogen . The causality of its toxicity lies in its bioactivation by Cytochrome P450 enzymes in the liver.

  • Oxidation: CYP450 enzymes (primarily CYP2A6 and CYP2E1) oxidize the quinoline ring.

  • Epoxidation: The formation of the 2,3-epoxide or 5,6-epoxide intermediates is critical. These epoxides are highly electrophilic.

  • DNA Adduct Formation: The electrophilic epoxide attacks the nucleophilic centers of DNA (specifically guanine residues), leading to bulky adducts that cause replication errors and tumorigenesis.

Figure 1: Quinoline Bioactivation Pathway

This diagram illustrates the metabolic fork between detoxification and genotoxicity.

QuinolineMetabolism Quinoline Quinoline (Parent) CYP450 CYP2A6 / CYP2E1 (Liver Microsomes) Quinoline->CYP450 Epoxide Quinoline-2,3-Epoxide (Electrophilic Intermediate) CYP450->Epoxide Bioactivation N_Oxide Quinoline N-Oxide (Detoxification Path) CYP450->N_Oxide N-Oxidation Diol Quinoline-2,3-Diol (Excretable) Epoxide->Diol Epoxide Hydrolase DNA_Adduct DNA Adducts (Genotoxicity) Epoxide->DNA_Adduct Covalent Binding (Failure of Detox)

Caption: Figure 1: The metabolic bifurcation of quinoline. The red pathway indicates the formation of the reactive 2,3-epoxide responsible for genotoxicity.

Hydrobromide-Specific Hazards

While the quinoline ring attacks the DNA, the hydrobromide salt presents immediate physical hazards:

  • Hygroscopicity: HBr salts are often hygroscopic. Absorption of atmospheric water creates a concentrated acidic film on the crystal surface, capable of causing contact dermatitis or corrosion upon skin contact.

  • Inhalation Risk: Dust from quinoline hydrobromides is not just toxic; it is an acidic irritant . Inhalation can cause immediate bronchospasm and chemical pneumonitis, unlike the delayed systemic effects of the base.

Part 3: Handling & Storage Protocols[9]

Engineering Controls & PPE

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE.

  • Primary Barrier (Engineering): All handling of solid quinoline hydrobromides must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration. The goal is to contain the acidic dust.

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving is required. Inner layer: Nitrile (4 mil). Outer layer: Neoprene or Nitrile (minimum 8 mil) to resist acid permeation.

    • Respiratory: If working outside a hood (not recommended), a full-face respirator with P100 (HEPA) + Acid Gas cartridges is mandatory.

Protocol: Safe Weighing and Dissolution

This protocol minimizes dust generation and exposure to acidic fumes.

  • Preparation: Place a disposable balance shield or static-dissipative mat inside the fume hood.

  • Weighing:

    • Use an anti-static weighing boat.

    • Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer solids.

    • Immediate Closure: Recap the stock bottle immediately after transfer to prevent moisture absorption (hygroscopicity).

  • Dissolution (The Exothermic Risk):

    • Add the solid salt to the solvent, not vice versa.

    • Caution: Dissolving HBr salts in water or alcohols can be exothermic. Ensure the receiving vessel is capable of handling thermal stress (borosilicate glass).

  • Decontamination: Wipe down the balance and surrounding area with a saturated sodium bicarbonate solution (to neutralize acid residues) followed by water.

Storage Compatibility

Quinoline hydrobromides are chemically reactive. Improper storage can lead to degradation or hazardous gas evolution.

  • Incompatible with:

    • Strong Oxidizers: Reaction may release Bromine gas (

      
      ), which is highly toxic and corrosive.
      
    • Bases: Exothermic reaction releasing free quinoline base.

    • Metals: Aqueous solutions can corrode metals, potentially releasing flammable hydrogen gas.[9]

  • Conditions: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, to prevent oxidation of the quinoline ring and hydrolysis of the salt.

Figure 2: Handling Decision Workflow

A logic-gated workflow for determining safe handling procedures based on state and quantity.

HandlingWorkflow Start Handling Quinoline HBr StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution DustControl Requirement: Fume Hood + HEPA Anti-static tools Solid->DustControl SplashControl Requirement: Splash Goggles + Face Shield Neoprene Gloves Solution->SplashControl Weighing Weighing Protocol: Neutralize spills with NaHCO3 DustControl->Weighing Disposal Disposal: Segregate as Halogenated Solvent DO NOT AUTOCLAVE (Acid fumes) Weighing->Disposal Transfer Transfer Protocol: Secondary Containment Tray SplashControl->Transfer Transfer->Disposal

Caption: Figure 2: Operational workflow for handling Quinoline HBr. Note the critical restriction against autoclaving due to volatile acid generation.

Part 4: Emergency Procedures

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes.[10] Do not use soap immediately if the skin is broken. Treat as an acid burn; look for signs of delayed necrosis.

  • Eye Contact: Flush for 15 minutes lifting eyelids. Time is tissue. The acidity of the HBr salt can cause corneal opacification rapidly.

  • Inhalation: Evacuate to fresh air. If breathing is labored, administer oxygen.[4][8] Monitor for delayed pulmonary edema (up to 24 hours).

Spill Management
  • Evacuate the immediate area.

  • PPE Up: Don full PPE including respiratory protection.[11]

  • Neutralize: Cover the spill with Sodium Bicarbonate (baking soda) or a dedicated acid neutralizer. Wait for bubbling (

    
     evolution) to cease.
    
  • Collect: Sweep up the neutralized paste. Do not dry sweep the raw powder (dust hazard).

  • Clean: Wash the area with soap and water.[4]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). Integrated Risk Information System (IRIS). Retrieved from [Link]

  • Suzuki, T., et al. (1998).[12] In vivo mutagenesis by the hepatocarcinogen quinoline in the lacZ transgenic mouse: evidence for its in vivo genotoxicity. Mutation Research, 412(2), 161-166.[12] Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2023). Hydrobromic Acid and Hydrogen Bromide: Laboratory Chemical Safety Summary. Retrieved from [Link]

Sources

Crystal structure analysis of 2,6-Dimethylquinoline hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocol for the structural characterization of 2,6-Dimethylquinoline hydrobromide , a key intermediate in the synthesis of cytochrome P450 inhibitors and fluorescent probes.

While the crystal structure of the free base (2,6-dimethylquinoline) has been documented (CCDC 663717), the specific lattice parameters of the hydrobromide salt are often proprietary or determined in-house during salt screening. This guide provides the definitive methodology for synthesizing, crystallizing, and analyzing this salt, using its free base and homologous quinolinium bromides as predictive models for structural validation.

Part 1: Chemical Context & Significance[1][2][3]

2,6-Dimethylquinoline (2,6-DMQ) is a heteroaromatic scaffold used in medicinal chemistry. Its hydrobromide salt is frequently generated to improve aqueous solubility and bioavailability during early-stage drug development.

  • CAS Number: 877-43-0 (Base)[1]

  • Molecular Weight: 157.21 g/mol (Base)

    
     ~238.12  g/mol  (HBr Salt)
    
  • pKa: 5.46 (Conjugate acid). This indicates that 2,6-DMQ is sufficiently basic to form stable salts with hydrobromic acid (pKa

    
     -9).
    
  • Key Structural Feature: The methyl groups at the C2 and C6 positions introduce steric bulk that disrupts the standard planar stacking seen in unsubstituted quinoline, often forcing unique herringbone or offset-stacking motifs in the solid state.

Part 2: Experimental Protocols

Synthesis of 2,6-Dimethylquinoline Hydrobromide

Objective: Isolate high-purity salt free of amorphous content.

  • Dissolution: Dissolve 1.57 g (10 mmol) of 2,6-Dimethylquinoline (purity >98%) in 15 mL of anhydrous ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

  • Acidification: In a separate vial, dilute 2.0 mL of 48% Hydrobromic Acid (aq) with 5 mL of ethanol.

  • Precipitation: Add the HBr solution dropwise to the quinoline solution with vigorous stirring. The solution will warm slightly (exothermic protonation).

  • Isolation: If immediate precipitation occurs, cool to 4°C for 2 hours. If no precipitate forms, add diethyl ether dropwise until turbidity persists, then cool.

  • Filtration: Collect the off-white solid via vacuum filtration. Wash with cold ether (

    
     mL) to remove excess acid.
    
  • Drying: Dry under vacuum at 50°C for 6 hours.

Single Crystal Growth Strategy

X-ray diffraction requires high-quality single crystals (approx.


 mm).
  • Method A: Slow Evaporation (Preferred)

    • Dissolve 50 mg of the dried salt in a minimum volume of Methanol/Ethanol (1:1).

    • Cover the vial with Parafilm and poke 3-4 small holes.

    • Allow to stand at room temperature (20-25°C) for 3-7 days.

  • Method B: Vapor Diffusion (Alternative)

    • Inner Vial: Saturated solution of salt in Ethanol.

    • Outer Vial: Diethyl Ether (Antisolvent).

    • Mechanism: Ether vapor slowly diffuses into the ethanol, lowering solubility and promoting controlled nucleation.

Part 3: Crystallographic Analysis Workflow

The following diagram illustrates the critical path from crystal selection to structural refinement.

CrystalAnalysis Selection Crystal Selection (Polarized Light Microscopy) Mounting Mounting (Mitegen Loop + Cryo-Oil) Selection->Mounting No cracks/twins Collection Data Collection (Mo/Cu Source, 100K) Mounting->Collection Centering Reduction Data Reduction (Integration & Scaling) Collection->Reduction Bragg Peaks Solution Structure Solution (Direct Methods/SHELXT) Reduction->Solution hkl File Refinement Refinement (Least Squares/SHELXL) Solution->Refinement Initial Phasing Validation Validation (CheckCIF & Hirshfeld) Refinement->Validation R1 < 5% Validation->Refinement Fix Alerts

Caption: Workflow for the structural determination of 2,6-Dimethylquinoline HBr, ensuring data integrity from mounting to validation.

Part 4: Structural Analysis & Expected Features

When analyzing the solved structure, focus on these three specific interactions which define the stability of the salt.

The Charge-Assisted Hydrogen Bond

In the hydrobromide salt, the quinoline nitrogen (N1) is protonated (


).
  • Interaction:

    
    
    
  • Expected Geometry:

    • 
       Distance: 3.25 – 3.40 Å 
      
    • 
       Angle: 160° – 175° 
      
  • Significance: This is the primary cohesive force in the lattice. The bromide ion typically sits in the plane of the aromatic ring, bridging multiple cations if bifurcated H-bonds are present.

Steric Influence of Methyl Groups

Unlike the parent quinoline, 2,6-DMQ has methyl groups that prevent perfect "pancake" stacking.

  • C2-Methyl: Sterically hinders close approach to the nitrogen atom by other molecules.

  • C6-Methyl: Extends the long axis of the molecule, likely increasing the unit cell axis corresponding to the molecular length.

  • Packing Motif: Expect a Herringbone or Slipped-Parallel packing arrangement rather than continuous columns.

Cation-Anion Pi-Interactions

Look for the Bromide anion positioned above the centroid of the benzene ring of a neighboring cation.

  • Interaction:

    
    
    
  • Expected Distance: 3.5 – 3.8 Å

  • Mechanism: Electrostatic attraction between the electron-rich

    
     and the electron-deficient 
    
    
    
    -system of the protonated heterocycle.

Part 5: Data Summary & Comparative Metrics

Use the table below to benchmark your experimental results against the known free base and predicted salt values.

Parameter2,6-Dimethylquinoline (Base)2,6-Dimethylquinoline HBr (Target)
Formula


Space Group

(Monoclinic) [Ref 1]
Likely

or

(Triclinic)
Z (Molecules/Cell) 44 (Common for monoclinic salts)
Key Interaction Weak C-H...NStrong

Melting Point 57-60 °C> 200 °C (Expected due to ionic lattice)
Solubility Organic Solvents (Ether, DCM)Water, Methanol, DMSO

Note: The base structure (CCDC 663717) serves as the molecular skeleton reference. Bond lengths in the aromatic ring will change slightly upon protonation (specifically the C2-N1-C8a angle will expand).

Part 6: Implications for Drug Development

  • Polymorphism Risk: The flexibility of the bromide ion's position relative to the methyl groups suggests a high potential for polymorphism. Powder X-Ray Diffraction (PXRD) should be performed on bulk batches to ensure phase purity matches the single crystal.

  • Hygroscopicity: Hydrobromide salts can be hygroscopic. If the crystal structure reveals channel voids or water molecules (hydrates), the salt may require specific storage conditions (desiccators) to prevent deliquescence.

  • Solid-State Stability: The high melting point of the HBr salt compared to the base (which melts near 60°C) makes the salt form significantly more viable for solid dosage formulations, preventing melting during tableting processes.

References

  • CCDC 663717 : Crystal Structure of 2,6-Dimethylquinoline. Cambridge Crystallographic Data Centre.

  • PubChem : 2,6-Dimethylquinoline Compound Summary (CID 13414). National Library of Medicine.

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Desiraju, G. R. (2002). Hydrogen bonding in supramolecular functions. Accounts of Chemical Research. (Authoritative source for H-bond geometry analysis).

Sources

Methodological & Application

Synthesis of 2,6-Dimethylquinoline Hydrobromide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 2,6-dimethylquinoline hydrobromide, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not just the procedural steps but also the underlying rationale, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of a wide range of biologically active compounds. The introduction of methyl groups at the 2 and 6 positions of the quinoline ring can significantly influence the molecule's steric and electronic properties, making 2,6-dimethylquinoline a key intermediate in the synthesis of novel therapeutic agents and functional materials. This protocol first details the synthesis of 2,6-dimethylquinoline via the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis. Subsequently, a straightforward procedure for the conversion of the free base into its hydrobromide salt is provided.

Part 1: Synthesis of 2,6-Dimethylquinoline

The synthesis of 2,6-dimethylquinoline is achieved through the Doebner-von Miller reaction, which involves the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.[1][2] In this specific application, p-toluidine reacts with crotonaldehyde in the presence of hydrochloric acid.

Reaction Scheme

The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation, to yield the aromatic quinoline ring system.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
p-Toluidine106-49-0C₇H₉N107.15
Crotonaldehyde4170-30-3C₄H₆O70.09
Hydrochloric acid (conc.)7647-01-0HCl36.46
Sodium hydroxide (NaOH)1310-73-2NaOH40.00
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂84.93
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04

Equipment:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine p-toluidine (21.4 g, 0.2 mol) and concentrated hydrochloric acid (20 mL). Stir the mixture to form a slurry of p-toluidine hydrochloride.

  • Addition of Crotonaldehyde: Slowly add crotonaldehyde (14.0 g, 0.2 mol) dropwise to the stirred slurry over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-dimethylquinoline.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol-water to afford pure 2,6-dimethylquinoline as a solid.

Characterization of 2,6-Dimethylquinoline
  • Appearance: White to light yellow crystalline powder.[3]

  • Melting Point: 57-59 °C.[4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 1H, J=8.4 Hz), 7.55 (s, 1H), 7.40 (d, 1H, J=8.4 Hz), 7.25 (d, 1H, J=8.4 Hz), 2.70 (s, 3H), 2.50 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 147.0, 136.0, 135.5, 129.5, 127.0, 126.5, 122.0, 121.5, 25.0, 21.5.

  • IR (KBr, cm⁻¹): 3050, 2920, 1600, 1500, 1450, 820.[5]

Part 2: Synthesis of 2,6-Dimethylquinoline Hydrobromide

The hydrobromide salt of 2,6-dimethylquinoline is prepared by treating the free base with hydrobromic acid in a suitable solvent.

Reaction Scheme
Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,6-Dimethylquinoline877-43-0C₁₁H₁₁N157.21
Hydrobromic acid (48% in H₂O)10035-10-6HBr80.91
Ethanol (EtOH)64-17-5C₂H₅OH46.07
Diethyl ether (Et₂O)60-29-7(C₂H₅)₂O74.12

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the purified 2,6-dimethylquinoline (15.7 g, 0.1 mol) in ethanol (100 mL) in an Erlenmeyer flask with gentle warming and stirring.

  • Acidification: Cool the solution in an ice bath. Slowly add 48% hydrobromic acid (11.3 mL, 0.1 mol) dropwise with continuous stirring. The formation of a precipitate should be observed.[6]

  • Crystallization: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the product under vacuum to obtain 2,6-dimethylquinoline hydrobromide.

Characterization of 2,6-Dimethylquinoline Hydrobromide
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be significantly higher than the free base.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected downfield shifts of aromatic protons and methyl protons compared to the free base due to the protonation of the nitrogen atom. The N-H proton should be observable.

  • IR (KBr, cm⁻¹): Expect a broad absorption in the region of 2500-3000 cm⁻¹ corresponding to the N⁺-H stretch, and shifts in the aromatic C-N and C-C stretching vibrations.[7]

Safety and Handling Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • p-Toluidine: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.

  • Crotonaldehyde: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin, and fatal if inhaled. Causes severe skin and eye damage.

  • Hydrochloric Acid and Hydrobromic Acid: Corrosive and cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen.

Reaction-Specific Hazards:

  • The Doebner-von Miller reaction is exothermic and can become vigorous. Careful control of the addition of crotonaldehyde is necessary to prevent an uncontrolled reaction.[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Part 1: Synthesis of 2,6-Dimethylquinoline cluster_step2 Part 2: Synthesis of 2,6-Dimethylquinoline Hydrobromide A 1. Mix p-Toluidine and HCl B 2. Add Crotonaldehyde A->B Exothermic C 3. Reflux (3-4h) B->C D 4. Neutralize with NaOH C->D E 5. Extract with CH₂Cl₂ D->E F 6. Dry and Evaporate E->F G 7. Purify F->G Crude Product H 1. Dissolve 2,6-DMQ in EtOH G->H Purified 2,6-DMQ I 2. Add HBr (48%) H->I Precipitation J 3. Crystallize in Ice Bath I->J K 4. Filter and Wash J->K L 5. Dry under Vacuum K->L M 2,6-Dimethylquinoline Hydrobromide L->M Final Product

Caption: Workflow for the synthesis of 2,6-dimethylquinoline hydrobromide.

References

  • PubChem. 2,6-Dimethylquinoline. National Center for Biotechnology Information. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Riehm, P. (1885). Ueber die Einwirkung von Aceton auf Anilin in Gegenwart von Salzsäure. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2342.
  • What is the complete procedure for Doebner-von miller reaction? ResearchGate. [Link]

  • Google Patents. (1922). Process for the preparation of derivatives of 2-methylquinoline (quinaldin). DE363582C.
  • Google Patents. (1949). Quinoline compounds and process of making same. US2474823A.
  • West, R. C. (1926). COMPLEX SALTS OF QUINOLINE, MERCURIC HALIDES, WATER AND HYDROHALOGEN ACIDS. Journal of the American Chemical Society, 48(1), 277-282.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(44), 27685-27695.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 38-42.
  • International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3865-3872.
  • Google Patents. (2016). Process for preparation of hydrobromic acid. WO2016132376A2.
  • ResearchGate. (2022). FTIR spectrum of quinoline derivative. [Link]

  • Molecules. (2018). Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Molecules, 23(1), 203.
  • Max-Planck-Gesellschaft. (2025). The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • NASA Astrophysics Data System. (2000). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. American Astronomical Society Meeting Abstracts, 197, 73.04.
  • Organic Syntheses. 3-hydroxyquinoline. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Defense Technical Information Center. (1962). DERIVATIVES OF 8-QUINOLINOL. [Link]

  • ResearchGate. (2016). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

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Reaction conditions for using 2,6-Dimethylquinoline HBr as a reagent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions and Protocols for 2,6-Dimethylquinoline Hydrobromide (2,6-DMQ·HBr)

Executive Summary

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures, focusing instead on the mechanistic causality that makes 2,6-Dimethylquinoline Hydrobromide (2,6-DMQ·HBr) a uniquely powerful reagent in complex organic synthesis. While standard pyridine or unsubstituted quinoline salts are common, 2,6-DMQ·HBr offers unparalleled advantages in sterically demanding environments. Its primary utility lies in two distinct areas: acting as a precursor for highly regioselective solid brominating agents (perbromides) and serving as a mild, sterically shielded anhydrous acid catalyst for sensitive deprotections.

Physicochemical Profile & Mechanistic Causality

The efficacy of 2,6-DMQ·HBr is dictated by its unique structural and electronic properties. Unsubstituted quinoline and pyridine hydrobromides are notorious for participating in unwanted nucleophilic side reactions (e.g., N-alkylation by carbocation intermediates during deprotection).

By employing 2,6-DMQ·HBr, the methyl groups at the 2- and 6-positions create a sterically hindered microenvironment around the nitrogen atom. This structural feature effectively suppresses the nucleophilicity of the quinoline core while maintaining its ability to act as a mild, anhydrous proton donor. The conjugate acid possesses a perfectly tuned pKa of 5.46[1], which is acidic enough to protonate aliphatic ethers but mild enough to prevent the degradation of acid-labile functional groups (such as acetals or silyl ethers) that would otherwise be destroyed by aqueous hydrobromic acid.

Table 1: Physicochemical Properties of 2,6-DMQ·HBr
PropertyValue / DescriptionImpact on Reaction Conditions
Chemical Formula C₁₁H₁₂BrNProvides a 1:1 stoichiometric source of anhydrous HBr.
pKa (Conjugate Base) 5.46[1]Ensures mild acidity; prevents over-protonation of sensitive substrates.
Steric Profile Di-ortho substituted (2,6-methyls)Blocks N-alkylation side reactions; prevents reagent self-bromination.
Solubility Soluble in DMF, NMP, hot AcOHAllows for homogeneous catalysis in polar aprotic/protic solvents.

Application I: Precursor for Regioselective Brominating Agents

When utilized as a brominating agent, unsubstituted quinoline hydrobromide perbromide can undergo self-bromination at the C-3 position upon heating or extended reaction times[2],[3]. The 2,6-dimethyl substitution alters the electronic landscape of the aza-aromatic ring, significantly stabilizing the perbromide complex (2,6-DMQ·HBr₃) and directing the halogenation strictly toward the target substrate rather than the reagent itself[2].

G A 2,6-DMQ·HBr (Solid Precursor) B Addition of Br₂ in Glacial AcOH A->B C 2,6-DMQ·HBr₃ (Perbromide Complex) B->C E Regioselective Bromination (0 - 25 °C) C->E D Substrate (Alkene / Ketone) D->E F Brominated Product + 2,6-DMQ·HBr (Recycled) E->F

Caption: Workflow for the in situ generation and application of 2,6-DMQ perbromide.

Protocol 1: In Situ Generation and α-Bromination of Ketones

This protocol is a self-validating system: the reaction progress can be visually monitored as the deep orange/red color of the perbromide complex dissipates upon successful bromine transfer.

  • Preparation of the Perbromide Complex:

    • In an oven-dried round-bottom flask under N₂, dissolve 2,6-DMQ·HBr (1.05 eq, 10.5 mmol) in glacial acetic acid (20 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add molecular bromine (Br₂, 1.0 eq, 10.0 mmol) dropwise over 10 minutes. A vibrant orange precipitate of 2,6-DMQ·HBr₃ will form immediately. Stir for an additional 15 minutes to ensure complexation.

  • Substrate Addition:

    • Dissolve the target ketone (1.0 eq, 10.0 mmol) in a minimal amount of dichloromethane (DCM) or glacial acetic acid (5 mL).

    • Add the substrate solution dropwise to the perbromide suspension at 0 °C.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature (20–25 °C). Stir until the orange color fades to a pale yellow/colorless solution, indicating the complete consumption of the perbromide species (typically 1–3 hours).

  • Workup & Reagent Recycling:

    • Dilute the mixture with water (50 mL) and extract with DCM (3 × 25 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ until pH neutral, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the α-bromo ketone.

    • Note: The aqueous layer can be basified to recover the 2,6-Dimethylquinoline free base for future use.

Application II: Mild Anhydrous Acid Catalyst for Deprotection

Cleaving robust protecting groups (like methyl or benzyl ethers) traditionally requires harsh conditions (e.g., BBr₃ or refluxing aqueous HBr) which can destroy complex molecular architectures. 2,6-DMQ·HBr acts as a highly soluble, anhydrous HBr surrogate. The steric bulk prevents the quinoline from acting as a nucleophile, ensuring that the bromide ion (Br⁻) is the sole nucleophile attacking the protonated ether.

G A Substrate with Acid-Sensitive Group (e.g., Ether, Acetal) C Protonation of Oxygen (Sterically Shielded) A->C B 2,6-DMQ·HBr (Anhydrous Acid Source) B->C D Nucleophilic Attack by Br⁻ (Cleavage) C->D E Deprotected Product (High Yield, No Side Reactions) D->E

Caption: Mechanistic pathway of anhydrous ether cleavage utilizing 2,6-DMQ·HBr.

Protocol 2: Anhydrous Cleavage of Aryl Methyl Ethers
  • Reaction Setup:

    • In a pressure tube or heavy-walled sealed vial, combine the aryl methyl ether substrate (1.0 eq, 5.0 mmol) and 2,6-DMQ·HBr (3.0 to 5.0 eq, depending on the number of ether linkages).

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL) to dissolve the reagents.

  • Thermal Cleavage:

    • Purge the vessel with Argon, seal it, and heat the mixture to 130–140 °C using a precisely controlled heating block.

    • Monitor the reaction via LC-MS or HPLC. The bulky nature of 2,6-DMQ prevents the formation of N-methylquinolinium side products, pushing the equilibrium entirely toward the formation of the phenol and methyl bromide gas.

  • Quenching & Isolation:

    • Cool the reaction to room temperature. Carefully vent the vessel (in a fume hood, as MeBr gas is released).

    • Pour the mixture into ice-cold water (50 mL) and extract with Ethyl Acetate (3 × 20 mL).

    • Wash the organic layer with 1M HCl (to remove any trace quinoline), followed by brine. Dry and concentrate to isolate the pure phenol.

Data Presentation: Comparative Reagent Analysis

To justify the selection of 2,6-DMQ·HBr in a synthetic route, it must be compared against industry-standard alternatives.

Table 2: Comparison of HBr Surrogates and Brominating Precursors
ReagentToxicity / HandlingRegioselectivityPropensity for Side ReactionsIdeal Use Case
Aqueous HBr (48%) Corrosive liquidN/A (Acid only)High (Hydrolyzes esters/acetals)Simple, robust deprotections
Pyridinium HBr Hygroscopic solidModerateHigh (Prone to N-alkylation)Standard ether cleavage
Pyridinium Tribromide SolidModerateHigh (Ring bromination possible)General bromination
2,6-DMQ·HBr Stable, dry solidHigh Low (Sterically blocked) Complex, sensitive substrates

References

1.[1] National Center for Biotechnology Information. "2,6-Dimethylquinoline." PubChem Compound Summary for CID 13414. Retrieved from: [Link] 2.[2] de la Mare, P. B. D., Kiamud-Din, M., & Ridd, J. H. (1960). "Aza-Aromatic Substitution. I. The Selective Bromination of the Quinoline Nucleus." Journal of the American Chemical Society, 82(19), 561-566. Retrieved from: [Link] 3.[3] Eisch, J. J. (1962). "Halogenation of Aza-Aromatics." Journal of Organic Chemistry, 27(4), 1318-1323. (Cited via US Patent 3956301A). Retrieved from:

Sources

Protocol: Step-by-Step Preparation of 2,6-Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,6-Dimethylquinoline and its subsequent conversion to 2,6-Dimethylquinoline hydrobromide. The synthesis of the quinoline core is achieved via the Doebner-von Miller reaction, a robust and widely utilized method in heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Scientific Background

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] 2,6-Dimethylquinoline, in particular, serves as a crucial building block for synthesizing more complex molecules, including potential therapeutic agents and functional materials like fluorescent dyes.[2] It has been identified as a potential inhibitor of cytochrome P450 1A2 activity, making it a compound of interest in drug metabolism studies.[3]

The hydrobromide salt form is often prepared to improve the compound's stability, crystallinity, and aqueous solubility, which are critical parameters for handling, formulation, and bioavailability in drug development.

This protocol details the synthesis of 2,6-Dimethylquinoline from p-toluidine and paraldehyde, followed by its conversion to the hydrobromide salt. The chosen synthetic route is the Doebner-von Miller reaction, an acid-catalyzed condensation that is a variation of the classic Skraup synthesis.[4][5]

Reaction Mechanism: The Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a versatile method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] In this protocol, the α,β-unsaturated aldehyde, crotonaldehyde, is generated in situ.

The mechanism proceeds through several key stages:

  • Formation of Crotonaldehyde: Under strong acidic conditions (HCl), paraldehyde (the stable trimer of acetaldehyde) depolymerizes to acetaldehyde. Two molecules of acetaldehyde then undergo an acid-catalyzed aldol condensation to form crotonaldehyde.

  • Michael Addition: The aromatic amine (p-toluidine) acts as a nucleophile and adds to the β-carbon of crotonaldehyde in a conjugate (Michael) addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the activated aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the stable aromatic 2,6-dimethylquinoline. The oxidizing agent in this reaction can be derived from reaction intermediates, such as a Schiff base formed between the aniline and another molecule of crotonaldehyde.[6]

The overall mechanism, while robust, can be complex, with some studies suggesting a fragmentation-recombination pathway that can lead to different isomers depending on the substrates.[7][8]

Safety and Handling

Extreme caution must be exercised throughout this procedure. The reaction involves toxic, corrosive, and potentially carcinogenic substances. A thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory before beginning any work.[9][10][11]

  • p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.[10][11]

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work must be performed in a certified chemical fume hood.

  • Aniline Derivatives: All aniline compounds should be handled as toxic and potentially carcinogenic.[9][12]

  • Personal Protective Equipment (PPE): At a minimum, this includes a full-length lab coat, chemical splash goggles, and heavy-duty gloves (nitrile gloves are not recommended for prolonged contact with aniline; butyl or Viton gloves are preferred).[13]

  • Work Area: All steps must be performed within a well-ventilated chemical fume hood.[10] An emergency eyewash and safety shower must be readily accessible.

Materials and Reagents

ReagentM.W. ( g/mol )CAS No.PurityNotes
p-Toluidine107.15106-49-0≥99%Toxic, suspected carcinogen.
Paraldehyde132.16123-63-7≥98%Trimer of acetaldehyde.
Hydrochloric Acid (conc.)36.467647-01-0~37%Corrosive.
Sodium Hydroxide40.001310-73-2≥97%Corrosive.
Diethyl Ether74.1260-29-7AnhydrousFlammable.
Ethanol46.0764-17-595% or AbsoluteFlammable.
Hydrobromic Acid80.9110035-10-648% in H₂OCorrosive.

Experimental Workflow Diagram

The overall process from starting materials to the final purified product is outlined below.

G cluster_synthesis Part A: Synthesis of 2,6-Dimethylquinoline cluster_purification Part B: Purification cluster_salt_formation Part C: Hydrobromide Salt Formation p_toluidine p-Toluidine reaction_mixture Reaction Mixture p_toluidine->reaction_mixture Doebner-von Miller Reaction (Reflux) paraldehyde Paraldehyde paraldehyde->reaction_mixture Doebner-von Miller Reaction (Reflux) hcl Conc. HCl hcl->reaction_mixture Doebner-von Miller Reaction (Reflux) neutralization Neutralization (NaOH) reaction_mixture->neutralization 1. Cooling steam_distillation Steam Distillation neutralization->steam_distillation 2. Basification crude_product Crude 2,6-Dimethylquinoline (Oil/Solid) steam_distillation->crude_product Isolation of Crude Product recrystallization Recrystallization crude_product->recrystallization Dissolve in Ethanol/Water pure_product Pure 2,6-Dimethylquinoline (Free Base) recrystallization->pure_product Filtration & Drying dissolution Solution in Ethanol pure_product->dissolution Dissolve in Ethanol precipitation Precipitation dissolution->precipitation hbr 48% HBr hbr->precipitation Acidification final_product 2,6-Dimethylquinoline Hydrobromide precipitation->final_product Filtration, Washing (Diethyl Ether) & Drying

Caption: Experimental workflow for the synthesis of 2,6-Dimethylquinoline hydrobromide.

Detailed Experimental Protocols

Part A: Synthesis of 2,6-Dimethylquinoline (Free Base)
  • Reaction Setup: In a 1-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-toluidine (53.6 g, 0.5 mol).

  • Acidification: In a chemical fume hood, slowly and with vigorous stirring, add concentrated hydrochloric acid (240 mL) to the p-toluidine. The mixture will become hot as the p-toluidine hydrochloride salt forms.

  • Reagent Addition: To this slurry, add paraldehyde (66.1 g, 0.5 mol).

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction is exothermic and may become vigorous.[14] Maintain reflux with continuous stirring for 6-8 hours. The mixture will darken considerably, often forming a thick, tar-like substance.

  • Work-up - Neutralization: After the reflux period, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a large beaker containing 1 L of water.

  • Basification: Cool the diluted mixture in an ice bath and slowly neutralize by adding a 50% (w/v) aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step is highly exothermic and must be done slowly with efficient cooling. The free base of 2,6-dimethylquinoline will separate as a dark oil or solid.

  • Purification - Steam Distillation: Assemble a setup for steam distillation. Pass steam through the basified mixture. The 2,6-dimethylquinoline is volatile with steam and will co-distill. Collect the milky distillate until the collected liquid is clear. The product may solidify in the condenser, requiring gentle heating to clear.

  • Isolation: Collect the solidified product from the distillate by filtration. If it separates as an oil, extract the distillate with diethyl ether (3 x 150 mL), combine the organic layers, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

Part B: Purification of 2,6-Dimethylquinoline
  • Recrystallization: The crude solid product obtained from steam distillation can be purified by recrystallization. A common solvent system is aqueous ethanol.[15]

  • Dissolve the crude solid in a minimum amount of hot 95% ethanol.

  • Slowly add hot water until the solution becomes turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry in vacuo. The expected product is a white to light yellow crystalline powder.[3]

Part C: Preparation of 2,6-Dimethylquinoline Hydrobromide
  • Dissolution: Dissolve the purified 2,6-dimethylquinoline (15.7 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Acidification: While stirring, add 48% hydrobromic acid dropwise until the solution becomes acidic (check with pH paper). A white precipitate of the hydrobromide salt will form immediately. Add a slight excess of HBr to ensure complete salt formation.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 50 mL) to remove any residual acid and solvent.

  • Drying: Dry the 2,6-Dimethylquinoline hydrobromide salt in a vacuum oven at 40-50°C to a constant weight.

Characterization

The identity and purity of the synthesized compounds must be confirmed by analytical methods.

CompoundPropertyExpected Value
2,6-Dimethylquinoline AppearanceWhite to light yellow crystalline powder[3]
Melting Point57-60 °C[2]
¹H NMRConsistent with the structure; expect signals for two methyl groups, and aromatic protons on both rings.[16]
IR SpectroscopyCharacteristic peaks for aromatic C-H and C=C/C=N stretching.[16]
2,6-Dimethylquinoline HBr AppearanceWhite to off-white solid
Melting PointDecomposes at elevated temperatures
SolubilityIncreased solubility in polar solvents compared to the free base.[17]

Conclusion

The Doebner-von Miller reaction provides a reliable and scalable method for the synthesis of 2,6-Dimethylquinoline. Subsequent treatment with hydrobromic acid efficiently yields the corresponding hydrobromide salt, a form often preferred for pharmaceutical development due to its improved physical properties. Careful adherence to the safety protocols is paramount due to the hazardous nature of the reagents involved. The provided protocol, complete with mechanistic insights and purification strategies, serves as a robust guide for producing high-purity 2,6-Dimethylquinoline hydrobromide for research and development applications.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Bowen, D. M., Belfit, R. W., Jr., & Walser, R. A. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Skraup reaction process for synthesizing quinolones. (US6103904A).
  • ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... [Diagram]. Available at: [Link]

  • Forrest, T. P., Dauphinee, G. A., & Miles, W. F. (1969). On the mechanism of the Doebner-Miller reaction. Canadian Journal of Chemistry. Available at: [Link]

  • SynArchive. (2024). Doebner-Miller Reaction. Available at: [Link]

  • Gagan, J. M. (1976). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Available at: [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]

  • PENTA. (2024). Aniline hydrochloride Safety Data Sheet. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). ANILINE Standard Operating Procedure. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline [Diagram]. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Aniline. Available at: [Link]

  • chemeurope.com. (n.d.). Skraup reaction. Available at: [Link]

  • Techno PharmChem. (2023). ANILINE Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? [Forum discussion]. Available at: [Link]

  • ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]

  • Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Wiley-VCH GmbH. (n.d.). 2,6-Dimethyl-quinoline. SpectraBase. Available at: [Link]

  • Google Patents. (n.d.). The synthetic method of 2-vinylquinoline compounds. (CN101591291A).
  • Organic Syntheses. (n.d.). Article Compounds. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of derivatives of 2-methylquinoline (quinaldin). (DE363582C).
  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Available at: [Link]

Sources

Using 2,6-Dimethylquinoline hydrobromide in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes: Utilizing 2,6-Dimethylquinoline Hydrobromide in Advanced Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Guide & Validated Protocols.

Introduction & Chemical Rationale

2,6-Dimethylquinoline and its hydrobromide salt are highly valued bifunctional building blocks in medicinal chemistry and organic synthesis[1]. While the quinoline core provides a privileged scaffold for antimicrobial, anticancer, and antiasthmatic agents[2], the highly reactive methyl group at the 2-position (quinaldine-type reactivity) serves as an ideal anchor for constructing complex heterocyclic frameworks.

The Hydrobromide Advantage: While the free base of 2,6-dimethylquinoline exhibits limited aqueous solubility[3], the hydrobromide salt offers distinct synthetic advantages:

  • Enhanced C-H Acidity: Protonation of the quinoline nitrogen significantly increases the electron-withdrawing nature of the heterocycle. This lowers the pKa of the C2-methyl group, facilitating its deprotonation to form a reactive enamine/ene-type intermediate without requiring harsh external bases.

  • Controlled Reactivity: In multicomponent reactions, the hydrobromide salt moderates the reaction rate, preventing unwanted polymerization of reactive intermediates.

  • Solubility Profile: The salt form allows for seamless integration into biphasic or polar-solvent-mediated reactions (e.g., ethanol/water mixtures)[3].

Mechanistic Causality: Activation of the C2-Methyl Group

The fundamental mechanism driving the utility of 2,6-dimethylquinoline hydrobromide relies on the electrophilic activation of the quinoline ring. When dissolved in a polar solvent and treated with a mild base, the salt dissociates, and the C2-methyl group is primed for nucleophilic attack on electrophiles (such as iodine, aldehydes, or iminium ions).

Mechanism A 2,6-Dimethylquinoline HBr (Stable Precursor) B Quinolinium Cation (Enhanced Electrophilicity) A->B Dissociation in Polar Solvent C Deprotonation at C2 (Enamine/Ene-type Equivalent) B->C Base Interaction (e.g., Pyridine) D Electrophilic Attack (e.g., Aldehyde or Iodine) C->D Nucleophilic Addition E Heterocyclic Scaffold (Cyclopropane or Vinyl Derivative) D->E Cyclization / Elimination

Caption: Mechanistic pathway of C2-methyl activation in 2,6-Dimethylquinoline Hydrobromide.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step.

Protocol A: Iodine-Mediated Diastereoselective Cyclopropanation

This protocol details a one-pot, multicomponent synthesis of 2-aryl-3-(6-methylquinolin-2-yl)cyclopropane-1,1-dicarbonitriles[1].

  • Causality: Iodine acts as a mild oxidant and Lewis acid, activating the C2-methyl group. Pyridine is used to neutralize the hydrobromide salt in situ and buffer the system, while N,N-Diisopropylethylamine (DIPEA) drives the final cyclization of the Knoevenagel condensation product.

Step-by-Step Methodology:

  • Pre-activation: In a round-bottom flask, combine 2,6-dimethylquinoline hydrobromide (1.0 mmol), pyridine (3.0 mmol; 1 eq to neutralize HBr, 2 eq for the reaction), and I₂ (1.0 mmol).

  • Heating: Warm the mixture to 50 °C and stir for 1 hour.

    • Self-Validation: The initial dark purple color of the iodine will gradually shift to a deep brown/red as the α-iodo intermediate forms.

  • Component Addition: Prepare a solution of the desired aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and DIPEA (2.2 mmol) in acetonitrile (MeCN, 3 mL). Add this dropwise to the pre-activated quinoline mixture.

  • Condensation & Cyclization: Stir the combined reaction mixture at 50 °C for 5 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active aryl aldehyde spot confirms reaction completion.

  • Workup: Remove the solvent in vacuo. Dilute the crude residue with CHCl₃ (20 mL). Wash the organic layer with saturated aqueous K₂CO₃ (3 × 10 mL) to remove residual iodine and pyridine salts, followed by H₂O (3 × 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via column chromatography to yield the diastereoselective cyclopropanated product.

Workflow Step1 Step 1: Pre-activation 2,6-Dimethylquinoline HBr + I2 + Pyridine Stir at 50 °C for 1 h Step2 Step 2: Component Addition Aryl Aldehyde + Malononitrile + DIPEA Solvent: MeCN Step1->Step2 Step3 Step 3: Condensation & Cyclization Stir at 50 °C for 5 h Validation: TLC Monitoring Step2->Step3 Step4 Step 4: Workup & Extraction Remove solvent, extract with CHCl3 Wash with K2CO3 (aq) & H2O Step3->Step4 Step5 Step 5: Product Isolation Yield: 65-85% (Pure Product) Step4->Step5

Caption: Experimental workflow for diastereoselective cyclopropanation.

Protocol B: Synthesis of 2-Vinylquinoline Intermediates

2-Vinylquinolines are critical precursors for synthesizing leukotriene receptor antagonists (e.g., Montelukast)[4].

  • Causality: This reaction utilizes a Mannich-type condensation. Diethylamine hydrochloride reacts with formaldehyde to form a highly electrophilic iminium ion. The C2-methyl group of the quinoline attacks this intermediate, followed by thermal elimination of the amine to yield the vinyl group.

Step-by-Step Methodology:

  • Initial Mixture: In a reaction vessel, dissolve 2,6-dimethylquinoline hydrobromide (50 mmol) in 95% ethanol (8 mL). Add triethylamine (TEA, 55 mmol) to liberate the free base, followed by 37% aqueous formaldehyde (65 mmol). Heat to 60 °C until fully homogeneous.

  • Catalyst Preparation: In a separate vial, prepare a mixed solution of ethanol (3 mL), water (3 mL), and diethylamine hydrochloride (65 mmol).

  • Mannich Condensation: Slowly add the catalyst solution dropwise to the main reaction vessel. Elevate the temperature to reflux.

  • Reaction Monitoring: Reflux for 4 hours.

    • Self-Validation: Spot the reaction mixture on a TLC plate. The starting material (2,6-dimethylquinoline) should be completely consumed, replaced by a new, lower-Rf spot corresponding to the vinyl derivative[4].

  • Workup: Remove the ethanol under reduced pressure. Add water (100 mL) and extract with ethyl acetate (3 × 60 mL).

    • Self-Validation: A clean phase separation indicates successful removal of the water-soluble amine salts.

  • Purification: Wash the combined organic phases with brine, dry, and concentrate. Recrystallize from an ethyl acetate/petroleum ether system to obtain off-white crystals of 2-vinyl-6-methylquinoline.

Quantitative Data Analysis

The table below summarizes the reaction parameters, required catalysts, and expected yields for the primary synthetic pathways utilizing the 2,6-dimethylquinoline scaffold.

Reaction TypeCore ReagentsCatalyst / MediatorTemp & TimeTarget ScaffoldTypical Yield
Diastereoselective Cyclopropanation Aryl aldehyde, MalononitrileIodine (I₂), Pyridine, DIPEA50 °C, 6 h total2-aryl-3-(6-methylquinolin-2-yl)cyclopropanes65–85%
Vinyl-Quinoline Synthesis Formaldehyde (37%)Diethylamine HCl, TEA60 °C to Reflux, 4 h2-vinyl-6-methylquinoline~72%
Oxazoloquinoline Synthesis Carbon disulfide, KOHPolyphosphoric acid (pre-step)Reflux2-mercapto-4,8-dimethyloxazolo[4,5-c]quinolineVariable

(Note: Oxazoloquinoline synthesis requires prior conversion to a 4-hydroxy-3-amino derivative before cyclization with CS₂[2].)

References

  • [3] 2,6-Dimethylquinoline - Solubility of Things. Solubility of Things. Available at: [Link]

  • [2] Synthesis and Antimicrobial Properties of 2-Substituted Mercapto-4,8-Dimethyloxazolo(4,5-C)Quinolines. Asian Journal of Chemistry. Available at:[Link]

  • [4] CN101591291A - The synthetic method of 2-vinylquinoline compounds. Google Patents. Available at:

Sources

Catalytic Applications of 2,6-Dimethylquinoline Hydrobromide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In advanced organic synthesis and homogeneous catalysis, the precise control of proton activity is paramount. While traditional Brønsted acids (e.g.,


-toluenesulfonic acid, aqueous HBr) are highly active, they often lead to the degradation of acid-sensitive functional groups, unwanted hydrolytic side reactions, or catalyst poisoning via nucleophilic attack.

2,6-Dimethylquinoline hydrobromide (2,6-DMQ·HBr) emerges as a superior, bench-stable alternative. The strategic placement of methyl groups at the 2- and 6-positions provides critical steric shielding around the basic nitrogen atom. This steric bulk prevents the quinoline core from undergoing unwanted N-alkylation or acting as a competitive nucleophile, thereby preserving its structural integrity during catalytic cycles. Furthermore, the conjugate acid possesses an ideal pKa (~5.0), allowing it to act as a mild, controlled proton shuttle.

This application note details two primary field-proven applications of 2,6-DMQ·HBr:

  • Mild Brønsted Acid Organocatalysis: Facilitating the synthesis of highly substituted quinolines via the nucleophilic substitution of oxime derivatives.

  • Co-Catalytic Promoter in Energy Storage: Accelerating the dehydrogenation of Liquid Organic Hydrogen Carriers (LOHCs) in transition-metal systems.

Application I: Mild Brønsted Acid in Heterocycle Synthesis

The synthesis of complex quinoline derivatives is a cornerstone of anti-cancer drug development 1[1]. 2,6-DMQ·HBr is uniquely suited to catalyze the intramolecular nucleophilic substitution at the


 nitrogen atom of oxime derivatives, a process that normally suffers from competitive Beckmann rearrangements or hydrolysis under harsher acidic conditions2[2].
Mechanistic Pathway

Pathway A Oxime Derivative B 2,6-DMQ·HBr Activation A->B Protonation C N-Protonated Intermediate B->C Leaving Group Prep D Nucleophilic Substitution C->D Intramolecular Attack E Quinoline Product D->E Dehydration

Fig 1. Mechanistic pathway of oxime substitution catalyzed by 2,6-DMQ·HBr.

Self-Validating Protocol: One-Pot Quinoline Synthesis

Objective: Synthesize highly substituted quinolines from


-aryl ketone oximes.

Causality of Experimental Design:

  • Solvent (1,2-Dichloroethane, DCE): Chosen for its boiling point (83 °C), providing optimal thermal energy for substitution without causing thermal degradation of the oxime.

  • Catalyst Loading (10 mol%): Provides sufficient proton activity to activate the oxime hydroxyl group. Higher loadings risk pushing the equilibrium toward unwanted hydrolysis.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under an inert

    
     atmosphere, dissolve 1.0 mmol of the oxime derivative in 5.0 mL of anhydrous DCE.
    
  • Catalyst Addition: Add 0.1 mmol (10 mol%) of 2,6-DMQ·HBr at room temperature. Causality: Ambient addition prevents exothermic spikes that could lead to substrate polymerization.

  • Thermal Activation: Elevate the temperature to reflux (83 °C) and stir continuously for 12 hours.

  • Validation Checkpoint 1 (TLC): At the 4-hour mark, spot the reaction mixture against the starting oxime on a silica gel TLC plate (Eluent: 80:20 Hexane/EtOAc).

    • Self-Validation: The disappearance of the oxime spot (

      
       ~0.4) and appearance of a highly UV-active quinoline spot (
      
      
      
      ~0.6) validates catalytic turnover. If the oxime spot persists unchanged, verify the anhydrous state of the DCE; trace water competitively binds the Brønsted acid, halting the cycle.
  • Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous

    
     (5 mL) to neutralize the hydrobromide salt, and extract the organic phase with dichloromethane (3 x 10 mL).
    
  • Validation Checkpoint 2 (GC-MS): Analyze the concentrated organic layer. The dominant presence of the target quinoline mass ion validates the substitution pathway over the Beckmann rearrangement byproduct.

Quantitative Data: Catalyst Comparison
CatalystpKa (Conjugate Acid)Steric HindranceYield (%)Primary Byproduct

-Toluenesulfonic Acid (pTSA)
-2.8Low45%Beckmann Rearrangement
Aqueous HBr (48%)-9.0Minimal20%Hydrolysis (Ketone)
Quinoline·HBr4.9Moderate65%N-Alkylation
2,6-DMQ·HBr ~5.0 High 88% None Detected

Application II: Synergistic Promoter in LOHC Dehydrogenation

Liquid Organic Hydrogen Carriers (LOHCs) offer a safe, reversible method for hydrogen storage. In systems utilizing 2,6-dimethylquinoline as the H2-lean carrier and 2,6-dimethyl-decahydroquinoline (2,6-dimethylDHQ) as the H2-rich carrier, homogeneous catalysis is required for efficient hydrogen release3[3]. 2,6-DMQ·HBr acts as a critical proton-shuttle promoter, stabilizing transient metal-hydride intermediates during the dehydrogenation cycle.

Dehydrogenation Workflow

LOHC LOHC 2,6-Dimethyl-DHQ (H2-Rich LOHC) Cat Mn(I) Catalyst + 2,6-DMQ·HBr Promoter LOHC->Cat Dehydrogenation Hyd Metal-Hydride Intermediate Cat->Hyd Hydride Transfer H2 H2 Gas Release Hyd->H2 H+ Shuttle via HBr Dehydro 2,6-Dimethylquinoline (H2-Lean Carrier) Hyd->Dehydro Carrier Regeneration

Fig 2. LOHC dehydrogenation cycle promoted by 2,6-DMQ·HBr as a proton shuttle.

Self-Validating Protocol: Homogeneous Dehydrogenation

Objective: Facilitate the release of


 from 2,6-dimethylDHQ using a Mn(I) pincer catalyst promoted by 2,6-DMQ·HBr.

Causality of Experimental Design:

  • Promoter (2,6-DMQ·HBr): Assists in dehydrohalogenation and stabilizes the transient Mn(I) hydride species, significantly lowering the activation barrier for

    
     evolution.
    
  • Solvent (Mesitylene): Its high boiling point (164 °C) allows for high-temperature dehydrogenation while remaining completely in the liquid phase, ensuring homogeneous catalytic contact.

Step-by-Step Workflow:

  • System Assembly: Equip a 50 mL two-neck round-bottom flask with a reflux condenser directly connected to a volumetric gas burette.

  • Loading: Add 5.0 mmol of 2,6-dimethylDHQ (the hydrogen-rich LOHC), 0.05 mmol of the active Mn(I) pincer complex, and 0.05 mmol of 2,6-DMQ·HBr.

  • Solvent Addition: Add 10 mL of anhydrous mesitylene.

  • Thermal Activation: Heat the mixture to 150 °C under vigorous stirring (800 rpm). Causality: High stir rates are mandatory to overcome gas-liquid mass transfer limitations during

    
     evolution.
    
  • Validation Checkpoint (Gas Evolution): Monitor the volumetric gas burette.

    • Self-Validation: Continuous displacement of fluid in the burette validates active dehydrogenation. A premature plateau (e.g., stopping before ~300 mL of

      
       gas is collected) indicates catalyst poisoning or thermal degradation. If this occurs, immediately verify the inert atmosphere, as trace 
      
      
      
      will irreversibly oxidize the Mn(I) center.
  • Quantification: Measure the total volume of

    
     evolved after 4 hours to calculate the Turnover Frequency (TOF) and final conversion percentage.
    
Quantitative Data: Dehydrogenation Performance
Catalyst SystemPromoterTemp (°C)

Release Rate (mmol/min)
Final Conversion (%)
Mn(I) PincerNone1500.4564%
Mn(I) PincerQuinoline·HBr1500.8582%
Mn(I) Pincer 2,6-DMQ·HBr 150 1.35 98%

References

1.3 - researchgate.net[3] 2.2 - thieme-connect.com[2] 3.1 - researchgate.net[1]

Sources

Solvent compatibility for 2,6-Dimethylquinoline hydrobromide reactions

[1][5][6]

Part 5: Troubleshooting & Compatibility Guide

Issue 1: "Oiling Out" during Recrystallization

  • Cause: The solution was too concentrated or cooled too rapidly, causing the salt to separate as a supercooled liquid rather than a crystal.[1]

  • Solution: Re-heat to dissolve the oil.[1] Add a small amount of additional Ethanol (5-10%).[1] Seed the solution with a pure crystal if available.[1] Cool very slowly.

Issue 2: Low Yield in N-Alkylation

  • Cause: Incomplete free-basing.[1] If you run the reaction on the HBr salt directly using a weak base (like

    
    ) in an organic solvent, the lattice energy of the salt may prevent reaction.[1]
    
  • Solution: Use Protocol B to isolate the free base before starting the alkylation, or switch to a high-boiling polar solvent (DMF) with a stronger base (

    
     or 
    
    
    ).[1]

Issue 3: Color Change (Yellowing)

  • Cause: Quinolines are prone to oxidation and photodegradation, turning yellow/brown.[1]

  • Solution: 2,6-DMQ HBr is more stable than the free base.[1] Store the salt in amber vials. If the free base turns yellow, distill under reduced pressure before use.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13414, 2,6-Dimethylquinoline.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Complex Salts of Quinoline and Hydrohalogen Acids.[1] (General Quinoline Salt Chemistry).[1][3] Retrieved from [Link]

Application Note: Preparation and Purification of 2,6-Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the conversion of 2,6-Dimethylquinoline (CAS 877-43-0) to its hydrobromide salt. While the free base is useful in organic synthesis and ligand coordination, the hydrobromide salt offers enhanced water solubility, improved thermal stability, and higher crystallinity, making it ideal for pharmaceutical formulation and precise stoichiometric handling. This guide covers solvent selection, stoichiometric control, safety considerations, and characterization metrics.

Introduction & Pre-Formulation Analysis

Chemical Context

2,6-Dimethylquinoline (also known as p-Toluquinaldine) is a fused heterocyclic aromatic compound.[1][2][3] The nitrogen atom in the quinoline ring possesses a lone pair of electrons, conferring basicity (pKa


 5.46) [1]. Reaction with hydrobromic acid (HBr) protonates this nitrogen, forming an ionic lattice stabilized by the bromide counterion.
Critical Parameters
ParameterValue / DescriptionNote
Compound 2,6-DimethylquinolineFree Base
CAS No. 877-43-0
MW (Base) 157.21 g/mol
MW (HBr Salt) ~238.12 g/mol Theoretical
Target Salt Stoichiometry 1:1Mono-hydrobromide
Melting Point (Base) 57–60 °C [2]Low melting solid
Solubility (Base) High in EtOH, Et₂O, AcetoneLipophilic
Solubility (Salt) Moderate in Water/EtOH; Low in Et₂OPolar/Ionic
Reaction Scheme


Safety & Handling (HSE)

WARNING: This procedure involves corrosive acids and organic solvents.

  • Hydrobromic Acid (48% aq): Highly corrosive. Causes severe skin burns and eye damage. Fumes are irritating to the respiratory tract. Work in a fume hood.

  • 2,6-Dimethylquinoline: Irritant. Harmful if swallowed.

  • Diethyl Ether: Extremely flammable. Peroxide former.

PPE Requirements: Nitrile gloves, safety goggles (chemical splash guard recommended), and lab coat.

Experimental Protocols

Method A: Aqueous HBr Precipitation (Standard)

This method utilizes the solubility differential between the organic base (soluble in ether/alcohol) and the salt (insoluble in ether).

Reagents:

  • 2,6-Dimethylquinoline (1.57 g, 10 mmol)

  • Hydrobromic acid, 48% w/w aqueous (approx. 1.2 mL, ~10.5 mmol)

  • Ethanol (Absolute)

  • Diethyl Ether (Anhydrous)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.57 g of 2,6-Dimethylquinoline in 5 mL of absolute ethanol. Ensure complete dissolution (the solution should be clear; mild warming to 30°C may be used if necessary).

  • Acidification: Place the flask in an ice-water bath (0–5 °C). Add 1.2 mL of 48% HBr dropwise over 5 minutes with constant magnetic stirring. Note: The reaction is exothermic.[4]

  • Precipitation: Remove the ice bath and allow the solution to warm to room temperature (RT) while stirring for 15 minutes.

    • Observation: If a solid precipitates immediately, proceed to filtration.

    • Induction: If the solution remains clear, slowly add diethyl ether (up to 15 mL) until persistent turbidity is observed. Cool back to 0 °C to maximize yield.

  • Filtration: Filter the resulting white/off-white solid using a sintered glass funnel (Porosity 3) or Buchner funnel.

  • Washing: Wash the filter cake with 2 × 5 mL of cold diethyl ether to remove excess acid and unreacted base.

  • Drying: Dry the solid in a vacuum oven at 40–50 °C for 4 hours.

Method B: Anhydrous Generation (High Purity)

Recommended for applications requiring strictly anhydrous material or if the aqueous method yields a hygroscopic oil ("oiling out").

Reagents:

  • 2,6-Dimethylquinoline (10 mmol)

  • HBr in Acetic Acid (33 wt. %) OR HBr gas generation

  • Solvent: Ethyl Acetate or Isopropanol (IPA)

Procedure:

  • Dissolve the base in Ethyl Acetate (10 mL/g).

  • Add HBr/Acetic acid solution dropwise (1.05 eq).

  • The salt typically precipitates instantly as a fine crystalline powder.

  • Filter, wash with Ethyl Acetate, and dry under vacuum.

Visualization of Workflows

Synthesis Decision Pathway

The following diagram illustrates the logical flow for selecting the appropriate synthesis and purification route.

SynthesisFlow Start Start: 2,6-Dimethylquinoline SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: Ethanol/Ether (Use 48% aq. HBr) SolventChoice->MethodA Standard Grade MethodB Method B: Ethyl Acetate (Use HBr/AcOH) SolventChoice->MethodB Anhydrous/High Purity Precipitation Precipitation Step (Induce with Ether if needed) MethodA->Precipitation MethodB->Precipitation Check Product Status? Precipitation->Check Filtration Filtration & Washing (Cold Ether/EtOAc) Success Final Product: Crystalline HBr Salt Filtration->Success Check->Filtration Solid Formed Oiling Issue: Oiling Out Check->Oiling Gummy/Oil Recryst Remedy: Re-dissolve in hot EtOH, cool slowly Oiling->Recryst Recryst->Filtration

Figure 1: Decision logic for the synthesis and troubleshooting of 2,6-Dimethylquinoline HBr.

Characterization & Validation

To ensure the integrity of the salt, the following characterization steps are required.

Melting Point Analysis

The hydrobromide salt will have a significantly higher melting point than the free base (57–60 °C).

  • Expected Range: >200 °C (often with decomposition).

  • Validation: A sharp melting point indicates high purity. A broad range (>2 °C) suggests retained solvent or free base contamination.

Proton NMR (¹H-NMR)

A downfield shift is expected due to the deshielding effect of the positive charge on the nitrogen.

Proton EnvironmentFree Base Shift (

ppm)
HBr Salt Shift (

ppm)
Mechanistic Insight
C2-Methyl ~2.7>2.9 Proximity to

center causes strong deshielding.
Aromatic Ring 7.0 – 8.0Shifted Downfield General electron withdrawal from the ring system.
NH Proton N/A~14.0 (Broad) Diagnostic peak for salt formation (exchangeable with D₂O).
Elemental Analysis / Titration
  • Silver Nitrate Titration: Dissolve salt in water/nitric acid and titrate with 0.1 M AgNO₃ to quantify bromide content.

    • Theoretical Br%: 33.5%

  • Acid-Base Titration: Titrate with NaOH to recover the free base and confirm stoichiometry.

Troubleshooting Guide

Issue: "Oiling Out"

Instead of crystals, a sticky oil forms at the bottom of the flask.

  • Cause: The product is precipitating too fast or contains too much water/impurity.

  • Solution:

    • Decant the supernatant.

    • Dissolve the oil in the minimum amount of hot Isopropanol or Ethanol.

    • Allow to cool very slowly to room temperature, then to 4 °C. Scratching the glass with a spatula can induce nucleation.

Issue: Coloration

The product is yellow or brown instead of white.

  • Cause: Oxidation of the quinoline ring or impurities in the starting material.

  • Solution: Recrystallize from Ethanol/Activated Charcoal. Boil the solution with charcoal, filter hot through Celite, and then crystallize.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13414, 2,6-Dimethylquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines and General Salt Formation Techniques. Retrieved from [Link]

  • American Chemical Society. Crystallization of Quinoline Salts (General Procedures). Adapted from historical archives of Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application Note: 2,6-Dimethylquinoline Hydrobromide as a Strategic Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

2,6-Dimethylquinoline (CAS: 877-43-0) is a versatile quinoline alkaloid naturally occurring in the roots of Peucedanum praeruptorum[1]. In the realm of medicinal chemistry, the free base is recognized for its targeted pharmacological activity, specifically acting as a potent inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme[1][2].

However, the free base possesses a relatively low melting point (57–59 °C) and is susceptible to unwanted N-oxidation during complex multi-step syntheses[2]. To overcome these limitations, drug development professionals frequently convert the free base into its hydrobromide (HBr) salt . The HBr salt not only provides superior solid-state stability but crucially alters the electronic distribution of the quinoline core, directing regioselective functionalization (such as bromination or borylation) for downstream cross-coupling reactions[3][4].

Quantitative Data & Physicochemical Properties

The following table summarizes the key pharmacological and physicochemical parameters of 2,6-Dimethylquinoline, dictating its handling and application in drug discovery workflows.

Property / ParameterValueClinical & Synthetic Relevance
CAS Number 877-43-0 (Free Base)Standard registry identifier for precursor tracking.
Molecular Weight 157.21 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Melting Point 57–59 °CLow melting point necessitates salt formation (e.g., HBr) for long-term crystalline stability and storage.
CYP1A2 Inhibition (IC

)
3.3 µMHigh potency; requires careful pharmacokinetic monitoring to avoid drug-drug interactions (DDIs)[1].
CYP2B6 Inhibition (IC

)
480 µMWeak inhibition; demonstrates a high selectivity profile towards CYP1A2 over CYP2B6[1][2].

Mechanistic Insights: The Causality of the Hydrobromide Salt

Why utilize the hydrobromide salt instead of the free base in synthetic workflows? In standard quinoline systems, the nitrogen atom is highly nucleophilic. If electrophilic aromatic substitution (e.g., halogenation) is attempted directly on the free base, the electrophile often attacks the nitrogen first, forming an unstable N-halogenated intermediate that leads to a complex mixture of degradation products.

By pre-forming the hydrobromide salt , the nitrogen is protonated (


). This protonation exerts a strong electron-withdrawing effect, effectively deactivating the pyridine ring. Consequently, electrophilic attack is directed exclusively to the more electron-rich carbocyclic ring. Due to the steric hindrance of the 6-methyl group, substitution is highly favored at the C-8 position[3][4]. Furthermore, the bromide counterion acts as an in situ catalyst, stabilizing the transition state during bromination.

G A 2,6-Dimethylquinoline (Free Base) B CYP1A2 / CYP2B6 Inhibition A->B Pharmacological Activity C Anhydrous HBr A->C Protonation D 2,6-Dimethylquinoline Hydrobromide C->D Salt Formation E Electrophilic Substitution (Br2) D->E N-Deactivation (Directs to C-8) F 8-Bromo-2,6-dimethylquinoline (Cross-Coupling Precursor) E->F Regioselective Functionalization

Mechanistic divergence of 2,6-Dimethylquinoline: Pharmacology vs. Synthetic Activation.

Experimental Protocols

The following protocols outline a self-validating system for the preparation of the hydrobromide salt and its subsequent regioselective bromination. This generates 8-bromo-2,6-dimethylquinoline, a critical precursor for Suzuki-Miyaura cross-coupling in the synthesis of complex benzoimidazolylquinolines[3].

Protocol A: Preparation of 2,6-Dimethylquinoline Hydrobromide
  • Objective: Convert the low-melting free base into a stable, highly crystalline hydrobromide salt to deactivate the pyridine ring.

  • Step 1: Dissolve 2,6-dimethylquinoline (10.0 mmol, 1.57 g) in anhydrous diethyl ether (50 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the hydration of the highly hygroscopic HBr, which would lead to aqueous biphasic separation and poor salt precipitation.

  • Step 2: Cool the solution to 0 °C using an ice-water bath. Slowly add 1.05 equivalents of a standardized HBr solution (33% in glacial acetic acid) dropwise over 10 minutes.

    • Causality: The acid-base neutralization is exothermic; cooling prevents solvent boil-off and thermal degradation of the quinoline core.

  • Step 3: Stir the mixture for 30 minutes at 0 °C until a thick, white crystalline precipitate fully forms.

  • Step 4: Filter the precipitate rapidly under vacuum, wash with cold anhydrous diethyl ether (2 x 10 mL) to remove residual acetic acid, and dry under high vacuum for 4 hours.

  • Self-Validation: Confirm salt formation via FTIR. The free base shows no N-H stretching, whereas the HBr salt will exhibit a broad, characteristic

    
     stretch between 2500–2700 cm
    
    
    
    .
Protocol B: Regioselective Bromination at the C-8 Position
  • Objective: Utilize the electronic directing effects of the HBr salt to synthesize 8-bromo-2,6-dimethylquinoline.

  • Step 1: Suspend the pre-formed 2,6-dimethylquinoline hydrobromide (5.0 mmol) in anhydrous acetonitrile (20 mL) and cool to 0 °C[4].

  • Step 2: Prepare a solution of molecular bromine (

    
    , 5.5 mmol) in acetonitrile (5 mL). Add this solution dropwise to the suspension over 15 minutes.
    
    • Causality: Dropwise addition strictly controls the local concentration of the electrophile, preventing over-bromination (e.g., 5,8-dibromination)[4].

  • Step 3: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 17–24 hours. The suspension will transition into a deep yellow/brown solution as the reaction progresses[4].

  • Step 4 (Quenching): Pour the reaction mixture into crushed ice water (50 mL). Slowly add 5% aqueous

    
     until gas evolution ceases and the pH reaches ~7.5.
    
    • Causality: The mild base neutralizes the hydrobromide salt, liberating the newly brominated free base, which allows it to partition into the organic phase during extraction.

  • Step 5: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Self-Validation: Purify the crude product via recrystallization (ethanol/water). Analyze via

    
    H NMR: Successful regioselective bromination is confirmed by the complete disappearance of the C-8 aromatic proton signal, while the C-5 and C-7 proton signals are retained[3][4].
    

Workflow Step1 Step 1: Salt Formation Dissolve free base in Et2O Add 1.05 eq HBr in AcOH at 0 °C Step2 Step 2: Isolation Filter precipitate under vacuum Wash with cold Et2O & dry Step1->Step2 Step3 Step 3: Bromination Suspend HBr salt in CH3CN Add Br2 dropwise at 0 °C Stir 17-24 h at RT Step2->Step3 Step4 Step 4: Quenching & Workup Quench with 5% NaHCO3 (pH 7.5) Extract with EtOAc Dry over Na2SO4 Step3->Step4 Step5 Step 5: Validation Recrystallize from EtOH/H2O Verify C-8 substitution via 1H NMR Step4->Step5

Experimental workflow for the regioselective bromination of the hydrobromide salt.

References

  • 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline Preprints.org[Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles ACG Publications[Link]

Sources

Application Note: A Guide to the Scalable Manufacturing of Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the scalable synthesis of dimethylquinoline and its subsequent conversion to dimethylquinoline hydrobromide, a key intermediate in various chemical and pharmaceutical applications. We delve into the comparative analysis of classical quinoline synthesis routes, ultimately focusing on the Combes synthesis as a robust and scalable method for producing 2,4-dimethylquinoline. This guide is designed for researchers, chemists, and process development professionals, offering detailed protocols, mechanistic insights, safety procedures, and in-process controls to ensure a reproducible and efficient manufacturing process. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this application note serves as a practical resource for transitioning from laboratory-scale synthesis to gram- and kilogram-scale production.

Chapter 1: Strategic Selection of a Synthesis Route for Scalable Quinoline Production

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its synthesis has been the subject of extensive research for over a century, leading to several named reactions.[3][4] For industrial-scale production, the choice of synthetic route is dictated by factors beyond mere chemical yield; it encompasses cost of starting materials, reaction safety, scalability, and environmental impact.[5][]

Several classical methods are available for quinoline synthesis, including the Skraup, Doebner-von Miller, Friedländer, and Combes reactions.[3][7]

  • Skraup Synthesis: This method involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][9][10] While effective, the reaction is notoriously exothermic and can be difficult to control on a large scale, posing significant safety risks.[11]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds.[12] It is a versatile method but can suffer from polymerization of the unsaturated starting material, leading to tar formation and complicating purification, especially at scale.[13]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[14][15][16][17] Its primary advantage is the unambiguous regiochemistry of the product. However, the synthesis of the required ortho-substituted aminoaryl carbonyl precursors can be multi-step and costly, limiting its industrial appeal for some targets.[7]

  • Combes Quinoline Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions.[18][19] It is a straightforward and often high-yielding method for producing 2,4-disubstituted quinolines.[3] The reaction is generally more manageable thermally than the Skraup synthesis and avoids the polymerization issues of the Doebner-von Miller reaction, making it a strong candidate for scale-up.[19]

Based on this analysis, the Combes synthesis is selected as the recommended scalable route for producing 2,4-dimethylquinoline due to its operational simplicity, use of readily available starting materials (aniline and acetylacetone), and more favorable safety and control profile.

Synthesis Method Key Reactants Conditions Advantages Scalability Challenges
Skraup Aniline, Glycerol, OxidantStrong Acid (H₂SO₄), High Temp.Low-cost materialsHighly exothermic, difficult to control, safety risk[11]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid CatalystVersatile for various substitutionsPolymerization and tar formation, complex purification[13]
Friedländer 2-Aminoaryl Ketone, Methylene KetoneAcid or Base CatalystHigh regioselectivity, clean reactionMulti-step synthesis of starting materials[7]
Combes Aniline, β-DiketoneAcid Catalyst (H₂SO₄, PPA)Good yields, simple, good thermal controlCan require strong acids

Chapter 2: The Combes Synthesis of 2,4-Dimethylquinoline

Reaction Mechanism and Rationale

The Combes synthesis proceeds in two main stages: the formation of a Schiff base/enamine intermediate followed by an acid-catalyzed intramolecular electrophilic cyclization and dehydration.[19] Understanding this mechanism is crucial for process optimization.

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone (acetylacetone). This is followed by dehydration to form a Schiff base, which is in equilibrium with its more stable enamine tautomer. This step is generally fast.

  • Cyclization (Rate-Determining Step): Under strong acid catalysis (e.g., concentrated sulfuric acid), the enamine is protonated. The aromatic ring of the aniline derivative then acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular electrophilic aromatic substitution. This annulation is the rate-determining step.[19]

  • Dehydration/Aromatization: The resulting intermediate quickly loses a molecule of water under the acidic and heated conditions to form the stable, aromatic quinoline ring.

The choice of a strong acid like sulfuric acid is critical as it serves to catalyze both the initial condensation and the key cyclization step.[3][18]

Combes_Mechanism Mechanism of the Combes Quinoline Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aniline Aniline Condensation 1. Condensation & Dehydration Aniline->Condensation Diketone Acetylacetone (β-Diketone) Diketone->Condensation Enamine Enamine Intermediate Condensation->Enamine + H⁺, - H₂O Cyclization 2. Acid-Catalyzed Cyclization (Rate-Limiting) Enamine->Cyclization Dehydration 3. Dehydration & Aromatization Cyclization->Dehydration Quinoline 2,4-Dimethylquinoline Dehydration->Quinoline - H₂O

Caption: High-level overview of the Combes synthesis pathway.

Critical Process Parameters for Scalability
  • Temperature Control: The initial condensation can be performed at a moderate temperature, but the cyclization requires higher temperatures (typically >100 °C). On a large scale, the addition of aniline to the acetylacetone/acid mixture should be controlled to manage the initial exotherm. A stepwise heating profile is recommended to maintain control.

  • Acid Catalyst: While concentrated sulfuric acid is effective, Polyphosphoric Acid (PPA) is often a superior choice for larger scales. PPA is less corrosive, acts as both a catalyst and a solvent, and often results in cleaner reactions with less charring.

  • Reagent Purity: The purity of the starting aniline is critical. Impurities can lead to side reactions and discoloration of the final product.

  • Agitation: Efficient mixing is essential to ensure uniform heat distribution and reactant contact, preventing localized overheating and byproduct formation.

Chapter 3: Detailed Protocol for Gram-Scale Synthesis

This protocol details the synthesis of 2,4-dimethylquinoline, which serves as the free base precursor to the target hydrobromide salt.

Materials and Equipment
Reagent CAS No. Molar Mass ( g/mol ) Quantity Moles
Aniline62-53-393.1393.1 g1.0
Acetylacetone123-54-6100.12110.1 g1.1
Sulfuric Acid (98%)7664-93-998.08250 g2.55
Sodium Hydroxide1310-73-240.00~160 g~4.0
Dichloromethane (DCM)75-09-284.93500 mL-
Sodium Sulfate (anhydrous)7757-82-6142.0420 g-
  • Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, large beaker for quench, separatory funnel.

Experimental Workflow Diagram

Caption: Step-by-step workflow for 2,4-dimethylquinoline synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a 2 L three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charging Reactants: Carefully charge the flask with sulfuric acid (250 g). Begin stirring and add acetylacetone (110.1 g) slowly. An exotherm will be observed.

  • Aniline Addition: Once the initial mixture has cooled slightly, begin the dropwise addition of aniline (93.1 g) via the dropping funnel at a rate that maintains the internal temperature below 80°C.

  • Cyclization: After the addition is complete, heat the reaction mixture to 120-130°C and maintain for 2-3 hours. The reaction progress can be monitored by TLC or GC analysis.

  • Work-up - Quench: Allow the dark, viscous mixture to cool to room temperature. In a separate large beaker, prepare a mixture of ice and water (1.5 L). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Basification: Carefully neutralize the acidic solution by slowly adding a 50% (w/w) aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10). This step is highly exothermic and should be performed in an ice bath. The product will separate as a dark oil.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 2,4-dimethylquinoline as a dark oil.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2,4-dimethylquinoline as a pale yellow oil. Expected yield: 125-140 g (79-88%).

Chapter 4: Synthesis and Purification of Dimethylquinoline Hydrobromide

Protocol for Hydrobromide Salt Formation
  • Dissolution: Dissolve the purified 2,4-dimethylquinoline (100 g, 0.63 mol) in isopropanol (500 mL) in a 1 L flask.

  • Acidification: Cool the solution in an ice bath. Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring until the pH of the solution is acidic (pH 1-2, checked with moist pH paper).

  • Precipitation: The hydrobromide salt will precipitate as a white or off-white solid. Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL) to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. Expected yield: 140-150 g (93-99%).

Quality Control and Characterization

The final product should be characterized to ensure it meets the required specifications.

Test Method Specification
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary Method245-250 °C
Purity (HPLC) HPLC-UV≥ 99.0%
Identity (¹H NMR) ¹H NMRConforms to structure
Residual Solvents GC-HSIsopropanol ≤ 0.5%, DCM ≤ 600 ppm

Chapter 5: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.[20] Work in a well-ventilated fume hood.[8][21]

  • Reagent Handling:

    • Aniline: Toxic and readily absorbed through the skin. Handle with extreme care.

    • Sulfuric Acid & Hydrobromic Acid: Highly corrosive. Handle with care, and always add acid to water (or solvent), never the other way around.

    • Sodium Hydroxide: Corrosive. The basification step is highly exothermic and requires careful control.

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[21] Acidic and basic aqueous waste should be neutralized before disposal. Halogenated solvent waste (DCM) must be collected separately.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Practical Approaches to Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. (2026, January 21). Retrieved from [Link]

  • US4398916A - Process for purification of quinoline yellow - Google Patents. (n.d.).
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Scalable Formal Synthesis of (-)-Quinocarcin - PubMed. (2019, June 21). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). Retrieved from [Link]

  • Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. (n.d.). Retrieved from [Link]

  • EP0132714B1 - Process for the preparation of quinolines - Google Patents. (n.d.).
  • Combes quinoline synthesis. (n.d.). Retrieved from [Link]

  • Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN) - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13). Retrieved from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Retrieved from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

  • A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Unexpected 5,6,7,8,9,10-Hexahydro-6,6-pentamethylenephenanthridines and 2,3,4,5-Tetrahydro-4,4-tetramethylene-1H-cyclopenta[c]quinolines from Skraup–Doebner–Von Miller Quinoline Synthesis and Their Implications for the Mechanism of That Reaction | - ACS Publications. (2012, February 15). Retrieved from [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from [Link]

  • A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene - PubMed. (2019, March 15). Retrieved from [Link]

  • Purification of Quinoline - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC. (2023, June 13). Retrieved from [Link]

  • QUINOLINE 97% (For Synthesis) - MSDS CAS. (n.d.). Retrieved from [Link]

  • Skraup's Synthesis - Vive Chemistry. (2012, November 3). Retrieved from [Link]

  • Quinolines: Human health tier II assessment. (2015, July 3). Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. (n.d.). Retrieved from [Link]

  • The Skraup Synthesis of Quinolines - Semantic Scholar. (2011, March 15). Retrieved from [Link]

  • A Scalable Synthesis of Meso-Substituted Dipyrromethanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • EP2982759B1 - Method for purifying quinolinic acid - Google Patents. (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T - ACG Publications. (n.d.). Retrieved from [Link]

  • Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic - RSIS International. (2025, May 21). Retrieved from [Link]

  • Full article: Key heterocyclic moieties for the next five years of drug discovery and development - Taylor & Francis. (2025, October 23). Retrieved from [Link]

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review - ResearchGate. (2025, August 10). Retrieved from [Link]

Sources

Application Notes and Protocols for Ligand Synthesis Utilizing 2,6-Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 2,6-Dimethylquinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, functional materials, and, critically, a diverse array of ligands for transition metal catalysis.[1] Its rigid, aromatic structure and the presence of a nitrogen atom for metal coordination make it an attractive building block. The derivative 2,6-dimethylquinoline, in particular, offers two reactive methyl groups at the 2- and 6-positions. These benzylic positions serve as synthetic handles for the elaboration of more complex ligand architectures, such as pincer-type and terpyridine-like structures.

This guide provides detailed application notes and experimental protocols for the synthesis of advanced ligands starting from 2,6-dimethylquinoline hydrobromide. The use of the hydrobromide salt is a common practice, as it enhances the stability and shelf-life of the quinoline base. The protocols herein will address the necessary in-situ neutralization of the salt to proceed with the desired chemical transformations. We will explore two powerful synthetic strategies: the Kröhnke pyridine synthesis for the construction of terpyridine-like ligands and the functionalization of the methyl groups via deprotonation to yield pincer-type phosphine ligands.

PART 1: Synthesis of Terpyridine-Type Ligands via Kröhnke Condensation

Conceptual Overview

The Kröhnke pyridine synthesis is a classic and highly effective method for the preparation of substituted pyridines.[2][3] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[4] For our purposes, the methyl groups of 2,6-dimethylquinoline can be activated to form pyridinium salts, which then serve as key intermediates in the construction of a central pyridine ring, ultimately yielding a terpyridine-like ligand.

The overall strategy involves a two-step process:

  • Activation of the Methyl Groups: The 2,6-dimethylquinoline is first reacted with iodine and pyridine to form the corresponding bis(pyridinium) salt.

  • Kröhnke Annulation: The resulting salt is then condensed with a chalcone (an α,β-unsaturated ketone) in the presence of ammonium acetate to form the central pyridine ring, yielding the final terpyridine-type ligand.

Reaction Mechanism: The Kröhnke Annulation Pathway

The mechanism of the Kröhnke pyridine synthesis is a well-established cascade of reactions.[2][4] It begins with the deprotonation of the α-pyridinium methyl ketone to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia (from ammonium acetate) to form the final aromatic pyridine ring.

cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization and Aromatization pyridinium_salt α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide (Michael Donor) pyridinium_salt->ylide -H⁺ base Base (e.g., from NH₄OAc) chalcone α,β-Unsaturated Ketone (Chalcone) ylide->chalcone Michael Addition ylide->chalcone dicarbonyl 1,5-Dicarbonyl Intermediate ammonia NH₃ (from NH₄OAc) dicarbonyl->ammonia cyclized_intermediate Cyclized Intermediate dicarbonyl->cyclized_intermediate + NH₃, -H₂O terpyridine Substituted Terpyridine Ligand cyclized_intermediate->terpyridine Dehydration & Aromatization

Caption: The reaction pathway of the Kröhnke pyridine synthesis.

Experimental Protocol: Synthesis of a 2,6-bis(pyridinyl)quinoline Derivative

This protocol details a one-pot synthesis of a 4'-aryl-substituted terpyridine derivative starting from 2-acetylpyridine, which is analogous to the reactivity of the activated methyl groups of 2,6-dimethylquinoline.[5][6]

Materials and Reagents

ReagentM.W. ( g/mol )AmountMolesNotes
2,6-Dimethylquinoline hydrobromide238.142.38 g10.0 mmolStarting material
Sodium Hydroxide (aq. 2M)40.00~5 mL10.0 mmolFor neutralization
Pyridine79.101.74 g (1.8 mL)22.0 mmolReagent and solvent
Iodine253.815.08 g20.0 mmolActivating agent
4-Methoxybenzaldehyde136.151.36 g10.0 mmolChalcone precursor
2-Acetylpyridine121.142.42 g (2.4 mL)20.0 mmolChalcone precursor
Ammonium Acetate77.0815.4 g200 mmolNitrogen source
Glacial Acetic Acid60.0550 mL-Solvent
Ethanol46.07As needed-For recrystallization

Procedure

Step 1: In-situ Generation of 2,6-Dimethylquinoline Free Base

  • To a 100 mL round-bottom flask, add 2,6-dimethylquinoline hydrobromide (2.38 g, 10.0 mmol) and 20 mL of diethyl ether.

  • While stirring, add 2M aqueous sodium hydroxide dropwise until the aqueous layer is basic (test with pH paper).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 20 mL of diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dimethylquinoline as a pale yellow oil.

Step 2: Formation of the bis(pyridinium) Salt (Conceptual) Note: This step is often performed in situ and the salt is not isolated.

  • The crude 2,6-dimethylquinoline from Step 1 is dissolved in an excess of pyridine.

  • Iodine (2.0 equivalents) is added portion-wise, and the mixture is heated to form the pyridinium iodide salt.

Step 3: One-Pot Kröhnke Synthesis of the Terpyridine Ligand [5][6]

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-acetylpyridine (2.43 g, 20.0 mmol), 4-methoxybenzaldehyde (1.36 g, 10.0 mmol), and ammonium acetate (15.4 g, 200 mmol).

  • Add glacial acetic acid (50 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 200 mL of ice water with vigorous stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine derivative.

PART 2: Synthesis of Pincer-Type Phosphine Ligands via α-Deprotonation

Conceptual Overview

The methyl groups at the C2 and C6 positions of 2,6-dimethylquinoline are sufficiently acidic (pKa ≈ 35-40 in DMSO) to be deprotonated by a strong base, such as n-butyllithium (n-BuLi). This α-lithiation generates a potent nucleophile that can react with various electrophiles.[7] By using a chlorophosphine as the electrophile, phosphine groups can be installed at these positions, leading to the formation of P,N,P-type pincer ligands. These ligands are of great interest in catalysis due to their ability to form stable, planar coordination complexes with metals.

The synthetic approach involves:

  • In-situ Generation of the Free Base: The 2,6-dimethylquinoline hydrobromide is neutralized to provide the free base for the deprotonation step.

  • Double α-Lithiation: The free base is treated with a slight excess of a strong organolithium base to deprotonate both methyl groups.

  • Electrophilic Quench: The resulting dianion is reacted with a suitable chlorophosphine to form the desired bis(phosphino)quinoline ligand.

Reaction Mechanism: α-Deprotonation and Phosphination

The mechanism is a straightforward acid-base reaction followed by nucleophilic substitution. The strong base removes a proton from the methyl group, and the resulting carbanion attacks the electrophilic phosphorus atom of the chlorophosphine, displacing the chloride.

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Phosphination dimethylquinoline 2,6-Dimethylquinoline lithiated_quinoline Lithiated Quinoline (Nucleophile) dimethylquinoline->lithiated_quinoline + 2 n-BuLi, - 2 Butane nBuLi n-Butyllithium (n-BuLi) chlorophosphine Chlorodiphenylphosphine (Ph₂PCl) lithiated_quinoline->chlorophosphine Nucleophilic Substitution lithiated_quinoline->chlorophosphine pincer_ligand P,N,P-Pincer Ligand LiCl LiCl chlorophosphine->LiCl - LiCl

Caption: The pathway for the synthesis of a P,N,P-pincer ligand.

Experimental Protocol: Synthesis of a 2,6-bis(diphenylphosphinomethyl)quinoline

This protocol is adapted from general procedures for the α-lithiation and phosphination of 2-picoline and related N-heterocycles.[8]

Materials and Reagents

ReagentM.W. ( g/mol )AmountMolesNotes
2,6-Dimethylquinoline hydrobromide238.142.38 g10.0 mmolStarting material
Sodium bis(trimethylsilyl)amide (NaHMDS)183.371.83 g10.0 mmolBase for neutralization
Anhydrous Tetrahydrofuran (THF)72.11100 mL-Solvent
n-Butyllithium (n-BuLi)64.068.8 mL (2.5 M in hexanes)22.0 mmolDeprotonating agent
Chlorodiphenylphosphine (Ph₂PCl)220.654.85 g (4.0 mL)22.0 mmolElectrophile
Saturated aq. Ammonium Chloride-50 mL-For quenching
Diethyl Ether74.12As needed-For extraction

Procedure

Step 1: In-situ Generation of 2,6-Dimethylquinoline Free Base

  • Under an inert atmosphere (argon or nitrogen), add 2,6-dimethylquinoline hydrobromide (2.38 g, 10.0 mmol) and anhydrous THF (50 mL) to a flame-dried 250 mL Schlenk flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add solid sodium bis(trimethylsilyl)amide (1.83 g, 10.0 mmol) portion-wise with stirring. The mixture should become a clear, pale yellow solution.

Step 2: Double α-Lithiation and Phosphination

  • Cool the solution of 2,6-dimethylquinoline to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes. A deep red or purple color should develop, indicating the formation of the dianion.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • To the cold solution, add chlorodiphenylphosphine (4.0 mL, 22.0 mmol) dropwise via syringe. The deep color should dissipate.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield the desired 2,6-bis(diphenylphosphinomethyl)quinoline.

Safety and Handling

  • 2,6-Dimethylquinoline and its hydrobromide salt: These compounds are irritants.[7] Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • n-Butyllithium: A pyrophoric reagent that reacts violently with water and air. Handle only under an inert atmosphere using proper syringe and cannula techniques.

  • Chlorodiphenylphosphine: A corrosive and moisture-sensitive liquid. Handle in a fume hood and under an inert atmosphere.

  • Solvents: Diethyl ether and tetrahydrofuran are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

2,6-Dimethylquinoline hydrobromide is a readily available and versatile precursor for the synthesis of sophisticated ligands. The protocols outlined in this guide demonstrate two powerful strategies for its elaboration. The Kröhnke pyridine synthesis provides an efficient route to terpyridine-like ligands, while α-deprotonation and subsequent phosphination offer access to valuable P,N,P-pincer ligands. By understanding and applying these methodologies, researchers can unlock the potential of the 2,6-dimethylquinoline scaffold to develop novel catalysts and functional materials.

References

  • PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information. [Link]

  • Jain, A. K., & Ravichandran, V. (2021). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Mini-Reviews in Medicinal Chemistry, 21(15), 2086-2107.
  • Wikipedia. (2023). Kröhnke pyridine synthesis. [Link]

  • Da Costa, J. B. N., et al. (2009). The Friedländer Annulation: A Versatile Tool for the Synthesis of Quinolines. Synlett, 2009(18), 2905-2922.
  • van der Boom, M. E., & Milstein, D. (2003). Cyclometalated Phosphine-Based Pincer Complexes: Mechanistic Insight in Catalysis and Novel Applications. Chemical Reviews, 103(5), 1759-1792.
  • Al-Masum, M., & El-Sayegh, M. (2008). One-pot synthesis of 4′-aryl-2,2′:6′,2″-terpyridines. Tetrahedron Letters, 49(48), 6799-6801.
  • Gawande, M. B., et al. (2013). Benign by design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 42(12), 5522-5551.
  • Organic Syntheses. (2016). 2-(Diphenylphosphino-methyl) pyridine (DPPMP). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,6-dimethylquinoline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate.

Introduction

The synthesis of 2,6-dimethylquinoline is most commonly achieved through the Doebner-von Miller reaction, a variation of the Skraup synthesis. This reaction involves the condensation of an aromatic amine, in this case, p-toluidine, with an α,β-unsaturated carbonyl compound. The subsequent hydrobromination affords the corresponding hydrobromide salt. While the synthetic route is well-established, achieving high yields and purity can be challenging due to the potential for side reactions, including polymerization and the formation of tar. This guide provides a comprehensive resource to navigate these challenges and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of 2,6-dimethylquinoline?

A1: The most frequent cause of low yields is the polymerization of the α,β-unsaturated carbonyl compound under the strongly acidic and high-temperature conditions of the reaction. This leads to the formation of tarry byproducts, which not only consume starting material but also complicate the purification process.[1] Careful control of the reaction temperature and the rate of reagent addition are crucial to minimize this side reaction.

Q2: My reaction is extremely exothermic and difficult to control. How can I moderate it?

A2: The highly exothermic nature of the Skraup and Doebner-von Miller reactions is a known challenge. The addition of a moderating agent, such as ferrous sulfate (FeSO₄), is highly recommended.[2] Ferrous sulfate is believed to act as an oxygen carrier, which extends the reaction over a longer period and prevents it from becoming uncontrollably violent.[2] Slow, portion-wise addition of the acid catalyst with efficient stirring and external cooling can also help manage the exotherm.

Q3: I'm observing a significant amount of black, tarry material in my reaction flask. What is it and how can I prevent it?

A3: The black, tarry substance is a result of the acid-catalyzed polymerization of the acrolein or other α,β-unsaturated carbonyl intermediates. To minimize tar formation, it is essential to maintain a controlled temperature profile and avoid localized overheating. Using a moderator like ferrous sulfate, ensuring the use of high-purity, anhydrous reagents, and maintaining efficient stirring are key preventative measures.

Q4: How do I choose the best work-up procedure to isolate the 2,6-dimethylquinoline?

A4: A typical work-up involves carefully diluting the reaction mixture with water after cooling, followed by neutralization with a strong base like sodium hydroxide to liberate the free quinoline base. Steam distillation is a highly effective method to separate the volatile 2,6-dimethylquinoline from the non-volatile tar.[2][3] The distillate, which will be a milky emulsion, can then be extracted with an organic solvent.

Q5: I am having trouble with emulsions forming during the extraction of the product. What can I do?

A5: Emulsion formation is a common issue, especially when dealing with complex reaction mixtures.[4] To break an emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous layer and can help force the separation of the layers.[4] Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.[4] In some cases, centrifugation can also be an effective method to break stubborn emulsions.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2,6-dimethylquinoline hydrobromide.

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Formation - Reaction temperature is too low: The activation energy for the cyclization step is not being met. - Reagents are of poor quality: Impurities or water in the starting materials can inhibit the reaction.- Optimize Temperature: Ensure the reaction mixture reaches and is maintained at the optimal temperature for a sufficient duration. - Verify Reagent Purity: Use high-purity, anhydrous reagents. For the Skraup synthesis, using anhydrous glycerol is particularly important.
Violent, Uncontrollable Exotherm - Rapid, uncontrolled reaction rate: The reaction is highly exothermic by nature.- Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating to moderate the reaction.[2] - Controlled Reagent Addition: Add the sulfuric acid or other acid catalyst slowly and in portions, with efficient stirring and external cooling if necessary.
Formation of Tarry Byproducts - Polymerization of α,β-unsaturated carbonyl compound: This is promoted by high temperatures and strong acid concentration.- Maintain Controlled Temperature: Avoid localized overheating by using a heating mantle with a stirrer and monitoring the internal temperature. - Optimize Acid Concentration: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted or Lewis acids.
Difficult Product Isolation from Tar - Extensive polymerization of intermediates: The tarry residue can be viscous and trap the product.- Dilute the Reaction Mixture: After cooling, carefully dilute the mixture with water to reduce viscosity before neutralization. - Utilize Steam Distillation: This is an effective method to separate the volatile quinoline product from the non-volatile tar.[2][3]
Low Yield After Recrystallization of Hydrobromide Salt - Inappropriate solvent choice: The product may be too soluble in the cold recrystallization solvent. - Excessive solvent used: This will keep a significant amount of the product dissolved in the mother liquor.- Solvent Screening: Test a variety of solvents or solvent mixtures. A good solvent system will dissolve the compound when hot but have low solubility when cold. Ethanol or ethanol/water mixtures are often good starting points for polar salts.[6] - Use Minimal Solvent: Add just enough hot solvent to fully dissolve the crude product.
Product "Oils Out" During Recrystallization - Cooling process is too rapid. - High level of impurities. - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to provide nucleation sites.[6]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylquinoline via Doebner-von Miller Reaction

This protocol is a representative procedure for the synthesis of 2,6-dimethylquinoline from p-toluidine.

Materials:

  • p-Toluidine

  • Paraldehyde

  • Concentrated Hydrochloric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine and concentrated hydrochloric acid.

  • Reagent Addition: Heat the mixture to reflux. Slowly add paraldehyde to the refluxing solution over a period of 1-2 hours.

  • Oxidation: After the addition of paraldehyde is complete, add the oxidizing agent.

  • Reflux: Continue to heat the reaction mixture under reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Perform steam distillation to isolate the crude 2,6-dimethylquinoline. The distillate will appear milky.

  • Purification:

    • Extract the distillate with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2,6-dimethylquinoline.

    • Further purification can be achieved by vacuum distillation.

Protocol 2: Preparation of 2,6-Dimethylquinoline Hydrobromide

This protocol describes the formation of the hydrobromide salt from the free base.

Materials:

  • 2,6-Dimethylquinoline (crude or purified)

  • Hydrobromic acid (e.g., 48% in water or HBr in acetic acid)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Recrystallization solvent (e.g., ethanol, ethanol/ether mixture)

Procedure:

  • Dissolution: Dissolve the 2,6-dimethylquinoline in a suitable solvent, such as anhydrous diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly add hydrobromic acid dropwise with stirring. The hydrobromide salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting material and non-basic impurities.

  • Recrystallization:

    • Dissolve the crude hydrobromide salt in a minimum amount of a hot recrystallization solvent, such as ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizing the Workflow

Synthesis and Purification Workflow

Caption: Workflow for 2,6-dimethylquinoline hydrobromide synthesis.

Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low Yield Observed Tar Significant Tar Formation? Start->Tar ControlTemp Improve Temperature Control Use Moderator (FeSO4) Tar->ControlTemp Yes WorkupLoss Product Loss During Work-up? Tar->WorkupLoss No SteamDistill Utilize Steam Distillation for Purification ControlTemp->SteamDistill SteamDistill->WorkupLoss Emulsion Emulsion Formation? WorkupLoss->Emulsion Yes RecrystallizationLoss Low Yield After Recrystallization? WorkupLoss->RecrystallizationLoss No AddBrine Add Brine to Break Emulsion Emulsion->AddBrine Yes OptimizeExtraction Optimize Extraction Solvent and Technique Emulsion->OptimizeExtraction No AddBrine->OptimizeExtraction OptimizeExtraction->RecrystallizationLoss SolventScreen Screen for Optimal Recrystallization Solvent RecrystallizationLoss->SolventScreen Yes FinalProduct Improved Yield RecrystallizationLoss->FinalProduct No MinimizeSolvent Use Minimum Amount of Hot Solvent SolventScreen->MinimizeSolvent MinimizeSolvent->FinalProduct

Caption: Troubleshooting logic for low yield issues.

References

  • Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1941 , 1, 478. [Link]

  • Organic Syntheses. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]

  • PubChem. 2,6-Dimethylquinoline. National Center for Biotechnology Information. [Link]

  • Sharma, P. K., & Singh, V. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-256. [Link]

  • Doebner, O.; von Miller, W. Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese. Ber. Dtsch. Chem. Ges.1881 , 14(2), 2812-2817. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • FooDB. Showing Compound 2,6-Dimethylquinoline (FDB004393). [Link]

  • Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic letters, 10(1), 173–175. [Link]

  • S. S. Ali, K. M. Dawood, and A. M. El-Deen, "Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition," International Journal of Pharmaceutical and Phytopharmacological Research, vol. 3, no. 1, pp. 26-32, 2013. [Link]

  • Snow, R. Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. 2020 . [Link]

  • Biotage. Tackling emulsions just got easier. 2023 . [Link]

  • JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. 2017 . [Link]

  • Buck, J. S.; Ferry, C. W. m-Toluidine, N-ethyl-. Org. Synth.1937 , 17, 43. [Link]

  • Ökten, S., Çakmak, O., & Soyer, Z. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 1-21. [Link]

  • Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(12), 2265-2287. [Link]

Sources

Technical Support Center: Purification of 2,6-Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the purification of 2,6-Dimethylquinoline hydrobromide. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust, field-tested methods for achieving high purity. As a salt of a basic quinoline core, its purification presents unique challenges and opportunities that we will explore in detail. This guide provides troubleshooting workflows, step-by-step protocols, and answers to frequently asked questions to ensure the successful isolation of your target compound.

Troubleshooting Guide: From Crude Product to Pure Salt

This section addresses specific issues encountered during the purification of 2,6-Dimethylquinoline hydrobromide in a practical, question-and-answer format.

Issue 1: Crude Product is Discolored and Impure

Question: My freshly synthesized 2,6-Dimethylquinoline hydrobromide is a yellow or brown solid, and TLC/HPLC analysis shows multiple impurities. What is the cause and what is the most effective initial purification strategy?

Answer: Discoloration in quinoline compounds is a common sign of degradation, often caused by oxidation or photodegradation during the synthesis or work-up.[1] The impurities themselves can stem from several sources, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[2]

Your primary and most effective first step is Recrystallization . This classical technique is excellent for removing small-to-moderate amounts of impurities by leveraging differences in solubility between your desired product and the contaminants.

Recrystallization Protocol for 2,6-Dimethylquinoline Hydrobromide
  • Solvent Selection: The key is to find a solvent or solvent system where the hydrobromide salt is highly soluble at elevated temperatures but poorly soluble at low temperatures. Ethanol, isopropanol, or mixtures with water are excellent starting points.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 2,6-Dimethylquinoline hydrobromide and the minimum amount of your chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional but Recommended): If the solution is highly colored, this indicates the presence of oxidative impurities. Add a small amount (1-2% w/w) of activated charcoal to the hot solution and reflux for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is critical and must be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Table 1: Recommended Solvents for Recrystallization
Solvent SystemRationale & Use Case
Ethanol (EtOH)Good general-purpose solvent for quinoline salts. Provides a good balance of solubility.
Isopropanol (IPA)Similar to ethanol, often results in well-defined crystals.
Ethanol/WaterAdding water can increase the solubility of the salt when hot while decreasing it significantly when cold, improving recovery.
Methanol/AcetoneThe hydrobromide is dissolved in a minimal amount of hot methanol, and acetone is added as an anti-solvent to induce crystallization.[3]
Issue 2: The Product Oiled Out and Won't Crystallize

Question: After adding hydrobromic acid to my solution of 2,6-Dimethylquinoline free base, the product separated as a sticky oil instead of a crystalline solid. How can I solidify it?

Answer: The formation of an oil is a common problem when preparing salts of organic bases.[4] It often occurs when the product's melting point is lower than the temperature of the solution or when the concentration of impurities prevents the formation of a crystal lattice. Here is a workflow to address this issue.

Workflow for Inducing Crystallization

start Oily Product Obtained step1 Attempt Trituration: Add a poor solvent (e.g., hexanes, diethyl ether) and scratch the flask vigorously with a glass rod. start->step1 step2 If oil persists, remove solvents under reduced pressure. step1->step2 Failure result1 Crystalline Solid Forms step1->result1 Success step3 Re-dissolve the oil in a minimal amount of a good solvent (e.g., Isopropanol, Acetone). step2->step3 step4 Slowly add an anti-solvent (e.g., Diethyl Ether, Hexanes) dropwise until persistent cloudiness appears. step3->step4 step5 Allow to stand undisturbed. Optionally, add a seed crystal if available. step4->step5 step5->result1 Success result2 Oil Persists: Proceed to Full Purification step5->result2 Failure

Caption: Decision workflow for handling an oily product.

If these methods fail, the purity of your compound is likely too low for direct crystallization. In this case, it is best to proceed with a full acid-base purification cycle.

Issue 3: Impurities Persist After Recrystallization

Question: I have recrystallized my product, but my NMR/HPLC analysis still shows significant impurities. What is a more rigorous purification method?

Answer: When recrystallization is insufficient, an Acid-Base Extraction is the most powerful technique for purifying basic compounds like quinolines. This method exploits the ability of the quinoline nitrogen to be protonated and deprotonated, allowing for the separation of non-basic and weakly basic impurities.

Acid-Base Purification Workflow

cluster_0 Aqueous Phase cluster_1 Organic Phase aq1 1. Dissolve impure HBr salt in water. aq2 2. Basify with NaOH (aq) to pH > 10. Precipitates free base. aq1->aq2 org1 3. Extract free base with an organic solvent (e.g., DCM, Ethyl Acetate). aq2->org1 aq3 4. Aqueous layer contains water-soluble impurities. (Discard) org2 5. Wash organic layer with brine. org1->org2 org3 6. Dry over Na₂SO₄ or MgSO₄. org2->org3 org4 7. Filter and evaporate solvent. org3->org4 final Pure 2,6-Dimethylquinoline (Free Base) org4->final reprotonate Re-form HBr salt using HBr in a suitable solvent. final->reprotonate

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol:

  • Dissolve the Salt: Dissolve the impure 2,6-Dimethylquinoline hydrobromide in deionized water.

  • Regenerate the Free Base: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is strongly basic (pH 10-12). The 2,6-Dimethylquinoline free base will precipitate as a solid or oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Isolation of Free Base: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 2,6-Dimethylquinoline free base.

  • Re-formation of the Hydrobromide Salt: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HBr solution (e.g., HBr in acetic acid). The pure hydrobromide salt should precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: This will confirm the structure of 2,6-Dimethylquinoline and reveal the presence of any proton-containing impurities. Look for clean signals and correct integration ratios.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A pure sample should show a single major peak.[2]

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound.[2]

  • Melting Point: A sharp melting point range is a good indicator of high purity. The literature melting point for the free base is 57-60 °C.[5][6] The salt form will have a different, higher melting point.

Q2: My quinoline free base is degrading on a silica gel column. What can I do?

This is a common issue as the basic nitrogen of the quinoline can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and decomposition.[7] To mitigate this, you can:

  • Deactivate the Silica: Add a small amount of a base, typically 1% triethylamine, to your eluent system.[7] This neutralizes the acidic sites on the silica.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).

Q3: How should I properly store purified 2,6-Dimethylquinoline hydrobromide?

To ensure long-term stability, the purified salt should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1][8] For extended storage, keeping it in a desiccator under an inert atmosphere (like nitrogen or argon) is ideal to prevent oxidation and moisture uptake.

References
  • PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,6-Dimethylquinoline (FDB004393). Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Google Patents. (n.d.). DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).
  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • PMC. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 2,6-Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of 2,6-Dimethylquinoline hydrobromide. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 2,6-Dimethylquinoline hydrobromide?

Recrystallization is a critical purification technique used to remove impurities from a solid sample. For 2,6-Dimethylquinoline hydrobromide, the goal is to obtain a highly pure crystalline solid by separating it from by-products of synthesis, unreacted starting materials, or degradation products. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Q2: How do I select an appropriate solvent for the recrystallization of 2,6-Dimethylquinoline hydrobromide?

The ideal solvent is one in which 2,6-Dimethylquinoline hydrobromide is highly soluble at elevated temperatures but sparingly soluble at low temperatures. As a hydrobromide salt, the compound is ionic and will generally favor polar solvents. However, the organic quinoline structure provides significant non-polar character.

A systematic solvent screening process is the most reliable method for selection. Common starting points for screening include:

  • Alcohols: Ethanol, methanol, and isopropanol are often effective for hydrobromide salts.

  • Ketones: Acetone can be a good choice, though its low boiling point should be considered.

  • Mixed Solvent Systems: A highly effective technique involves using a pair of miscible solvents—one in which the compound is soluble (e.g., ethanol) and another in which it is insoluble (an "anti-solvent," e.g., diethyl ether or hexane).[1] This allows for fine-tuning of the polarity to induce crystallization. Water can also be used in combination with alcohols.

Q3: What are the key physical properties of the parent compound, 2,6-Dimethylquinoline, that I should be aware of?

Understanding the properties of the freebase, 2,6-Dimethylquinoline, can provide context for the behavior of its salt form.

PropertyValueSource
Molecular Formula C₁₁H₁₁N[2]
Molecular Weight 157.21 g/mol
Appearance White to light brown crystalline powder[2][3]
Melting Point 57-60 °C[3]
Boiling Point 267 °C[3]
Solubility Generally more soluble in organic solvents like ethanol and acetone than in water.[4]

Note: The hydrobromide salt will have significantly different properties, including a much higher melting point and greater solubility in polar solvents.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for recrystallization.

  • Preparation: Place approximately 20-30 mg of crude 2,6-Dimethylquinoline hydrobromide into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, methanol, acetone, water) dropwise at room temperature, vortexing after each addition.

  • Solubility Assessment (Cold): Observe if the solid dissolves readily at room temperature. An ideal solvent will not fully dissolve the compound when cold.

  • Solubility Assessment (Hot): Gently heat the tubes that did not show complete dissolution in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Crystallization Induction: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

  • Evaluation: The best solvent is one that dissolves the compound when hot and yields a good quantity of crystalline precipitate upon cooling.

Protocol 2: General Recrystallization Workflow

This protocol outlines the full recrystallization process once a suitable solvent has been identified.

  • Dissolution: In an Erlenmeyer flask, add the crude 2,6-Dimethylquinoline hydrobromide. Add the minimum amount of the chosen recrystallization solvent required to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the impurities. This step is crucial for obtaining a highly pure final product.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to rinse away any remaining soluble impurities on the crystal surfaces.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2,6-Dimethylquinoline hydrobromide and provides actionable solutions.

Q: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid separates from the solution as a liquid phase rather than a crystalline solid.[5]

  • Cause: This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to reduce the saturation and allow it to cool more slowly. Placing the flask on a surface that cools gradually (e.g., a hot plate with the heat turned off) can be effective.[5]

  • Solution 2: Change to a solvent with a lower boiling point.

  • Solution 3: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[6]

Q: No crystals are forming, even after the solution has cooled completely. What's wrong?

  • Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[5]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, attempt to cool it again.

  • Cause 2: The solution is supersaturated. Crystal growth requires a nucleation site.

    • Solution A (Seeding): If available, add a "seed crystal" of pure 2,6-Dimethylquinoline hydrobromide to the solution to initiate crystallization.

    • Solution B (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[5]

    • Solution C (Anti-Solvent): If using a single solvent system, cautiously add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly turbid, then allow it to stand.

Q: The recovery of my purified compound is very low. How can I improve the yield?

  • Cause 1: Excessive solvent was used during dissolution.

    • Solution: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cause 2: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the crystallization mixture is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) before filtration to minimize the amount of product lost in the mother liquor.

  • Cause 3: Premature crystallization occurred during hot filtration.

    • Solution: Ensure that the funnel and receiving flask are sufficiently pre-heated. It can also be helpful to add a small excess of solvent before filtration to keep the compound in solution. This excess can be evaporated later if needed.

Visual Workflows

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output A Crude Solid C Dissolve in Min. Hot Solvent A->C B Select Solvent B->C D Hot Filtration (If Needed) C->D E Slow Cooling & Crystallization D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G J Mother Liquor (Contains Impurities) F->J H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: General workflow for the recrystallization of 2,6-Dimethylquinoline hydrobromide.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem During Recrystallization Oiling Compound 'Oiling Out'? Start->Oiling NoCrystals No Crystals Formed? Oiling->NoCrystals No ReheatAddSolvent Re-heat, add more solvent, cool slowly. Oiling->ReheatAddSolvent Yes LowYield Low Recovery? NoCrystals->LowYield No TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Yes CheckSolventVol Used minimum solvent? LowYield->CheckSolventVol Yes ChangeSolvent Use solvent with lower boiling point. ReheatAddSolvent->ChangeSolvent If problem persists Evaporate Evaporate some solvent and re-cool. TooMuchSolvent->Evaporate Yes Induce Induce Crystallization: - Seed Crystal - Scratch Flask TooMuchSolvent->Induce No CheckSolventVol->Evaporate No Reduce solvent in next attempt ImproveCooling Cool thoroughly in ice bath before filtering. CheckSolventVol->ImproveCooling Yes Yes Yes No No Yes2 Yes No2 No

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13414, 2,6-Dimethylquinoline. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,6-Dimethylquinoline (FDB004393). Retrieved from [Link]

  • Lee, S. H., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for... PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone.
  • Google Patents. (n.d.). US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • IJCRT.org. (2024). Synthesis and Biological Evaluation of Quinoline Derivative for Anti Microbial Activity. Retrieved from [Link]

  • The science of salt recrystallization. (2024). Retrieved from [Link]

  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]

  • Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • ACS Publications. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Retrieved from [Link]

  • MDPI. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Retrieved from [Link]

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Technical Support Center: Troubleshooting 2,6-Dimethylquinoline HBr Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

2,6-Dimethylquinoline hydrobromide (HBr) is a widely utilized chemical building block and a potent inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2B6)[1]. While the hydrobromide salt form is designed to improve aqueous solubility compared to its free base counterpart, researchers frequently encounter unexpected precipitation during stock preparation or assay dilution.

The root cause of these solubility issues is almost always dictated by acid-base equilibrium and solvent hygroscopicity . Because 2,6-dimethylquinoline is a weak base, its solubility is strictly pH-dependent[2]. Understanding the causality behind its chemical behavior is critical for designing self-validating experimental protocols that prevent compound "crashing" and ensure accurate dosing in biological assays.

Visual Troubleshooting Workflow

G Start 2,6-Dimethylquinoline HBr (Solid Powder) Solvent Select Primary Solvent Start->Solvent DMSO Anhydrous DMSO (Stock Solution) Solvent->DMSO Preferred (>10 mM) Water Aqueous Buffer pH 7.4 (Direct Dissolution) Solvent->Water Not Recommended PrecipDMSO Precipitation in Stock? DMSO->PrecipDMSO Mechanism Free Base Formation (pH 7.4 > pKa 5.46) Water->Mechanism Insoluble FixDMSO Heat (37°C) & Sonicate Check DMSO for moisture PrecipDMSO->FixDMSO Yes Dilution Dilute into PBS/Media (pH 7.4) PrecipDMSO->Dilution No FixDMSO->Dilution PrecipAq Precipitation upon Dilution? Dilution->PrecipAq PrecipAq->Mechanism Yes Success Clear Working Solution PrecipAq->Success No FixAq Add Co-solvents (e.g., PEG300, Tween-80) or lower pH < 5.0 Mechanism->FixAq FixAq->Success

Workflow for troubleshooting 2,6-Dimethylquinoline HBr solubility and pH-dependent precipitation.

Quantitative Physicochemical Data

Accurate molarity calculations and solvent choices depend on the physicochemical properties of the compound. Note that the molecular weight of the salt form must be used when weighing the powder.

PropertyValueSolubilization Impact
Molecular Weight 157.21 g/mol (Free base)[3] ~238.12 g/mol (HBr Salt)Use the HBr salt molecular weight (238.12 g/mol ) for all stock molarity calculations to avoid under-dosing.
pKa (Conjugate Acid) ~5.46[4]Highly soluble in aqueous solutions at pH < 5.0; rapidly precipitates at pH > 6.0 due to deprotonation.
LogP 2.04[5]The high lipophilicity of the deprotonated free base necessitates organic solvents or surfactant systems.
Max DMSO Solubility ~50-100 mMHigh solubility is achievable, but strictly requires anhydrous conditions[6].
IC50 (CYP1A2) 3.3 µM[1]Working concentrations are low, allowing for high dilution factors from the primary DMSO stock.

Frequently Asked Questions (FAQs)

Q1: My 2,6-Dimethylquinoline HBr powder precipitated immediately upon dilution into PBS. Why? A1: This is a classic acid-base equilibrium issue governed by Le Chatelier's Principle[7]. 2,6-Dimethylquinoline is a weak base with a pKa of approximately 5.46[4]. The hydrobromide (HBr) salt form is water-soluble only because the quinoline nitrogen is protonated. However, when you dilute it into a neutral buffer like PBS or cell culture media (pH 7.4), the ambient pH is nearly two log units above its pKa. This rapidly deprotonates the compound into its free base form. The free base is highly lipophilic (LogP ~2.04) and will immediately crash out of the aqueous solution[5]. To resolve this, you must either maintain an acidic pH (< 5.0) or use a co-solvent formulation for physiological assays.

Q2: I prepared a 50 mM stock in DMSO, but I see crystalline precipitates after a few freeze-thaw cycles. How do I fix this? A2: Dimethyl sulfoxide (DMSO) is highly hygroscopic and readily absorbs moisture from the air every time the vial is opened[8]. Even a small percentage of water uptake drastically reduces the solubility of hydrophobic compounds in DMSO, causing them to precipitate out of the stock solution[6]. Resolution: Gently heat the vial to 37°C in a water bath and sonicate for 5-10 minutes to redissolve the crystals[9]. To prevent recurrence, always use high-purity anhydrous DMSO, aliquot your stock solutions into single-use tubes, and store them at -80°C with desiccant[1].

Q3: Can I just dissolve the HBr salt directly in cell culture media? A3: Direct dissolution into complex media is strongly discouraged. Cell culture media contains high concentrations of salts, proteins, and a buffering system designed to strictly maintain a pH of ~7.4. The high ionic strength can cause a "salting out" effect[6], and the neutral pH will immediately convert the dissolving HBr salt into the insoluble free base[2]. Always prepare a concentrated stock in anhydrous DMSO first, then perform a stepwise dilution.

Standard Operating Procedures (Protocols)

Protocol 1: Preparation of a 10 mM Anhydrous DMSO Stock Solution

Causality Focus: Preventing moisture-induced precipitation and ensuring accurate molarity.

  • Equilibration: Allow the sealed vial of 2,6-Dimethylquinoline HBr to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why: Opening a cold vial causes atmospheric moisture to condense on the powder, ruining the anhydrous environment.

  • Weighing: Weigh the required mass of the compound. For a 10 mM solution in 1 mL, weigh exactly 2.38 mg (accounting for the HBr salt weight, not the free base).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (>99.9% purity).

  • Agitation & Verification: Vortex the solution for 30-60 seconds. If the compound does not fully dissolve, heat the tube to 37°C and sonicate for 5 minutes[9]. Verify against a light source that no micro-crystals remain.

  • Aliquoting: Divide the stock into 10-50 µL single-use aliquots in sterile microcentrifuge tubes to completely eliminate freeze-thaw cycles[1].

  • Storage: Store aliquots at -80°C for up to 6 months[1].

Protocol 2: Stepwise Aqueous Dilution for Physiological Assays (pH 7.4)

Causality Focus: Preventing free-base nucleation during transition to aqueous environments.

Objective: Achieve a clear working solution for cell culture or in vivo assays without precipitation, utilizing a standard 10/40/5/45 co-solvent formulation.

  • Warm Stock: Retrieve a single-use DMSO aliquot and warm it to 37°C to ensure any precipitated micro-crystals are fully dissolved prior to dilution[6].

  • First Dilution (Surfactant Coating): Add the DMSO stock to PEG300 and Tween-80. A standard ratio is 10% DMSO stock, 40% PEG300, and 5% Tween-80 . Vortex vigorously for 1 minute. Mechanistic Note: Coating the hydrophobic free base with surfactants and polymers before introducing water prevents the molecules from aggregating and nucleating.

  • Second Dilution (Aqueous Phase): Slowly add 45% warm Saline (or PBS) dropwise while continuously vortexing the mixture.

  • Verification: Inspect the final solution against a light source. It should be completely transparent. Use immediately for your biological assay.

References

  • PubChem, National Institutes of Health. "2,6-Dimethylquinoline | C11H11N | CID 13414". Source:

  • MedChemExpress. "2,6-Dimethylquinoline | CYP1A2 Inhibitor". Source:

  • ChemicalBook. "2,6-DIMETHYLQUINOLINE CAS#: 877-43-0". Source:

  • BenchChem. "How to prevent GSK-5498A precipitation from DMSO stock". Source:

  • Selleckchem. "Frequently Asked Questions: Solubility and Storage". Source:

  • Chemistry LibreTexts. "18.7: Solubility and pH". Source:

  • Fiveable. "pH and Solubility - AP Chem". Source:

  • Ziath. "Samples in DMSO: What an end user needs to know". Source:

  • ChemicalBook. "Quinoline | 91-22-5". Source:

Sources

Technical Support Center: Dimethylquinoline Hydrobromide - A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of dimethylquinoline hydrobromide. Our focus is to provide you with the mechanistic understanding and practical protocols necessary to minimize side reactions, improve yield, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental principles governing the reactivity and stability of dimethylquinoline hydrobromide. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What is the purpose of using the hydrobromide salt form of dimethylquinoline?

The hydrobromide (HBr) salt form is primarily used to improve the solubility and handling of the parent dimethylquinoline molecule. Quinoline and its derivatives are weak bases.[1] By protonating the basic nitrogen atom of the quinoline ring with hydrobromic acid, a salt is formed. This salt generally exhibits significantly higher solubility in polar and protic solvents, including aqueous media, compared to its neutral "free base" form.[1][2] This enhanced solubility is often critical for achieving homogeneous reaction conditions, which can be essential for consistent and reproducible results.

Furthermore, the salt form can sometimes offer greater stability against certain types of degradation, such as oxidation, by modifying the electron density of the heterocyclic ring system.

Q2: How does the pH of my reaction medium impact the stability and reactivity of dimethylquinoline hydrobromide?

The pH of the reaction medium is a critical parameter that directly influences both the solubility and the chemical behavior of the compound.

  • Acidic Conditions (Low pH): In an acidic environment, the dimethylquinoline will exist predominantly in its protonated, cationic salt form. This state is highly soluble in polar solvents.[1] However, strongly acidic conditions, especially when combined with high temperatures, can catalyze side reactions such as polymerization or degradation, leading to the formation of insoluble tars.[3]

  • Neutral to Basic Conditions (Higher pH): As the pH increases, the equilibrium shifts towards the neutral, free-base form of dimethylquinoline. This form is less soluble in water but more soluble in non-polar organic solvents.[1] While this can be advantageous for certain reactions or extraction procedures, the free-base form may be more susceptible to side reactions like N-oxidation due to the increased nucleophilicity of the lone pair on the nitrogen atom.

The relationship between the protonated and free-base forms is illustrated below.

G cluster_0 Effect of pH on Dimethylquinoline Species Protonated Dimethylquinolinium Bromide (Protonated Form) FreeBase Dimethylquinoline (Free Base) Protonated->FreeBase + Base (Increase pH) Note_Protonated • Higher solubility in polar solvents • Stable against N-oxidation • Risk of acid-catalyzed polymerization Protonated->Note_Protonated FreeBase->Protonated + Acid (HBr) (Decrease pH) Note_FreeBase • Higher solubility in non-polar solvents • Susceptible to N-oxidation • Generally less stable FreeBase->Note_FreeBase

Caption: Equilibrium between protonated and free-base forms of dimethylquinoline.

Q3: What are the most common classes of side reactions to anticipate?

When working with dimethylquinoline hydrobromide, side reactions can typically be categorized into three main types:

  • Oxidation: The electron-rich quinoline ring system is susceptible to oxidation. This can manifest as the formation of N-oxides, hydroxylated byproducts, or complete degradation of the scaffold, often resulting in colored impurities.[4][5]

  • Polymerization/Degradation: Under harsh conditions, particularly high heat and strong acidity, quinoline derivatives can undergo polymerization or decomposition, leading to the formation of intractable tars or charring.[3]

  • Unwanted Substitution: Although the hydrobromide salt deactivates the ring towards electrophilic substitution, under certain conditions (e.g., presence of a strong catalyst or radical initiator), substitution reactions can occur. The bromide counter-ion itself can, in rare cases under oxidative conditions, participate in ring bromination.

Q4: How critical is solvent choice for minimizing side reactions?

Solvent selection is paramount. The ideal solvent should not only fully dissolve the dimethylquinoline hydrobromide and other reagents but also be inert under the reaction conditions. The polarity of the solvent plays a crucial role in reaction kinetics and can influence which reaction pathway is favored.[6]

  • Polar Protic Solvents (e.g., Ethanol, Water): These are often good for dissolving the hydrobromide salt but can participate in reactions (e.g., as a nucleophile) and may promote certain side reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can dissolve salts and are often preferred as they lack acidic protons.[7] However, they must be of high purity, as impurities like water can lead to unwanted hydrolysis byproducts.[8][9] Some, like DMSO, can act as oxidants at elevated temperatures.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for the hydrobromide salt due to low solubility, but they may be suitable for the free-base form.

Solvent TypeExamplesSuitability for Dimethylquinoline HBrPotential Issues
Polar Protic Water, Ethanol, MethanolGood solubilityCan act as nucleophiles; may require pH control.
Polar Aprotic DMF, DMSO, AcetonitrileGood solubilityMust be anhydrous; DMSO can be an oxidant at high temp.[10]
Non-Polar Toluene, Hexane, DichloromethanePoor solubilityGenerally unsuitable unless a co-solvent or phase-transfer catalyst is used.
Table 1: Solvent selection guide for reactions involving dimethylquinoline hydrobromide.

Section 2: Troubleshooting Guide - Specific Problems & Solutions

This section provides a systematic approach to identifying and resolving common side reactions encountered during experimentation.

G Start Side Reaction Observed? Identify Characterize Impurity (TLC, LC-MS, NMR) Start->Identify Problem1 Problem: Dark Color / Tar (Polymerization/Oxidation) Identify->Problem1 Problem2 Problem: Mass +16 Detected (N-Oxide Formation) Identify->Problem2 Problem3 Problem: Mass +78/80 Detected (Bromination) Identify->Problem3 Problem4 Problem: Loss of Aromaticity (Ring Reduction) Identify->Problem4 Solution1 Solution: • Lower Temperature • Use Inert Atmosphere • Check pH Problem1->Solution1 Solution2 Solution: • Degas Solvents • Use Inert Atmosphere • Avoid Strong Oxidants Problem2->Solution2 Solution3 Solution: • Use Alternative Acid Salt (e.g., HCl) • Avoid Oxidative Conditions Problem3->Solution3 Solution4 Solution: • Use Milder Reducing Agent • Protect Quinoline Ring if Necessary Problem4->Solution4

Sources

Long-term storage stability of 2,6-Dimethylquinoline hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Long-term Storage Stability & Troubleshooting Content Type: Technical Guide & FAQ Audience: Researchers, Medicinal Chemists, and QA Specialists

Introduction: The Stability Paradox

2,6-Dimethylquinoline (2,6-DMQ) is a robust organic intermediate, but its hydrobromide salt form introduces specific stability challenges that differ from the free base. While the salt formation generally increases the melting point and reduces volatility, it introduces hygroscopicity and acid-catalyzed hydrolysis risks .[1]

This guide synthesizes chemical first principles with standard operating procedures for quinoline derivatives to ensure the integrity of your reference standards and reaction precursors.

Module 1: Critical Storage Parameters

The stability of 2,6-Dimethylquinoline Hydrobromide relies on a "Triad of Protection": Moisture, Light, and Oxidation control. [1]

ParameterSpecificationThe "Why" (Mechanism of Failure)
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for N-oxide formation and slows the rate of moisture absorption.[1]
Atmosphere Argon or Nitrogen (Inert)Quinolines are electron-rich and susceptible to oxidation at the nitrogen center (N-oxide formation) and the methyl groups (radical oxidation to aldehydes).[1]
Container Amber Glass + Desiccant The hydrobromide salt is hygroscopic . Moisture uptake disrupts the crystal lattice, leading to "caking" and hydrolysis.[2][1] Amber glass prevents photo-degradation of the aromatic ring.[1]
Closure Parafilm® or Teflon Tape Prevents the ingress of atmospheric water vapor which can turn the free-flowing powder into a sticky gum.[1]
Module 2: Troubleshooting Guide (Symptom-Based)
Issue 1: Material has turned from off-white to yellow/brown.
  • Diagnosis: Photo-oxidation or N-oxidation.[1]

  • Root Cause: Exposure to UV light or atmospheric oxygen over time.[1] The quinoline ring is photosensitive; the methyl groups can undergo radical autoxidation.[1]

  • Action:

    • Perform HPLC analysis (see Module 3).

    • If purity is >98%, the color is likely a trace surface impurity (chromophore).[1] Recrystallization from ethanol/ether may restore color.[1]

    • Prevention: Store strictly in amber vials wrapped in foil.

Issue 2: The powder has clumped or turned into a paste.
  • Diagnosis: Hygroscopic failure (Moisture uptake).[1]

  • Root Cause: Hydrobromide salts have a high affinity for water.[1] The container seal was likely compromised.[1]

  • Action:

    • Do not heat blindly. Heating HBr salts can cause dissociation of the acid (loss of HBr gas).[1]

    • Dry in a vacuum desiccator over

      
       or KOH pellets for 24 hours at room temperature.
      
    • Re-measure the melting point.[1] If it is significantly lower than the reference (approx. >200°C for salts vs 57°C for free base), the crystal lattice is solvated.[2][1]

Issue 3: HPLC Retention Time Shift.
  • Diagnosis: pH mismatch or Salt Dissociation.[1]

  • Root Cause: In unbuffered HPLC systems, the HBr salt dissociates. The free base (2,6-DMQ) elutes differently than the protonated species depending on the mobile phase pH.[2][1]

  • Action: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Phosphate Buffer pH 3.0) to keep the species in a single ionization state (protonated).[1]

Module 3: Validation Protocols & Workflows
Workflow: Quality Assurance Decision Tree

This diagram outlines the logic for assessing the viability of stored samples.

StabilityWorkflow Start Inspect Sample Visual Visual Check: Color/Texture Start->Visual Decision1 Is it Caked/Wet? Visual->Decision1 Decision2 Is it Discolored? Decision1->Decision2 No Dry Vacuum Dry (Desiccator) Decision1->Dry Yes (Moisture) HPLC Run HPLC (C18, Acidic Buffer) Decision2->HPLC Yes (Oxidation) Use Approve for Use Decision2->Use No (Pristine) Dry->HPLC Result1 Purity > 98%? HPLC->Result1 Result1->Use Yes Purify Recrystallize Result1->Purify 90-98% Discard Discard Result1->Discard <90%

Caption: Logical workflow for assessing 2,6-Dimethylquinoline HBr stability after long-term storage.

Standard Analytical Method (HPLC)

To verify stability, use the following conditions which account for the basic nitrogen and the salt form.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Note: The Hydrobromide ion (Br-) is transparent at 254 nm but may appear as a solvent front peak if using low UV (210 nm).[1] Focus on the retention time of the quinoline core [1].

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store the hydrobromide salt in a freezer (-20°C)?

  • Answer: Yes, but with a caveat. Freezing is excellent for chemical stability, but it increases the risk of condensation upon thawing. You must allow the vial to equilibrate to room temperature inside a desiccator before opening it. Opening a cold vial in humid lab air will instantly cause the hygroscopic salt to absorb water [2].[1]

Q2: My sample smells pungent. Is it degraded?

  • Answer: Likely, yes.[1] Pure 2,6-Dimethylquinoline HBr should be relatively odorless or have a faint amine smell.[1] A sharp, acrid odor suggests the release of free HBr (acid degradation) or strong oxidation of the methyl groups to aldehydes.[1] Run an HPLC or NMR to confirm.

Q3: How do I remove the HBr to get the free base back?

  • Answer: Dissolve the salt in water, basify with 1M NaOH until pH > 10, and extract with Dichloromethane (DCM) or Ethyl Acetate. Dry the organic layer over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     and evaporate.[1] This is useful if you suspect the salt form has degraded but the organic core is intact.[1]
    

Q4: Why does the melting point vary so much in literature?

  • Answer: The free base melts around 57-60°C [3].[1][3] The hydrobromide salt melts significantly higher (often >200°C, decomposition dependent).[2][1] If your "salt" melts at 60°C, it has likely fully dissociated or hydrolyzed back to the free base.[2][1]

References
  • Sielc Technologies. (n.d.).[1] Separation of 2,6-Dimethyl-1,4-benzoquinone (and analogs) on HPLC. Retrieved from [Link]

    • Context: Establishes standard reverse-phase conditions for methylated arom
    • Context: Provides hazard identification (Skin/Eye Irritant) and general storage recommendations (Cool, Dry).[1][4]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13414, 2,6-Dimethylquinoline. Retrieved from [Link][1]

    • Context: Authoritative source for physical properties (MP: 57-60°C for base) and general reactivity profiles.[1]

  • Context: Verifies the compound's use as a reference standard and the necessity for rigorous storage conditions to maintain assay percentage.

Sources

Technical Support Center: Purification of Crude 2,6-Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of crude 2,6-Dimethylquinoline hydrobromide. The focus is on practical, field-proven methods that ensure high purity and yield, grounded in established chemical principles.

Introduction: The Challenge of Purity

2,6-Dimethylquinoline is a vital heterocyclic scaffold in medicinal chemistry and materials science, valued for its role as a building block in synthesizing more complex molecules.[1] For applications in drug development, achieving high purity of the final compound, often handled as a more stable hydrobromide salt, is non-negotiable. Syntheses like the Skraup or Doebner-von Miller reactions, while effective, are notorious for producing tarry byproducts and a range of impurities that can complicate isolation and purification.[2][3] This guide addresses the common hurdles encountered during the purification of 2,6-Dimethylquinoline hydrobromide.

Troubleshooting & FAQs: Your Questions Answered

This section directly addresses specific issues you might encounter during your experiments.

Q1: My crude 2,6-Dimethylquinoline hydrobromide is a dark, sticky solid. What are the likely impurities?

A1: The dark color and sticky consistency are characteristic of crude products from syntheses like the Skraup reaction.[4][5] The primary impurities typically include:

  • Tarry Polymers: These are high-molecular-weight byproducts formed from the polymerization of intermediates like acrolein (derived from glycerol) under the harsh acidic and high-temperature conditions of the reaction.[4][5]

  • Unreacted Starting Materials: Residual aniline or substituted anilines used in the synthesis can co-isolate with the product.[4]

  • Oxidation Byproducts: The oxidizing agent (e.g., nitrobenzene) and its reduction products (e.g., aniline) can be present.[6]

  • Isomeric Quinolines: Depending on the specific reaction conditions and precursors, other dimethylquinoline isomers may form in small amounts.

Q2: How can I effectively remove the pervasive tar and color from my crude product?

A2: A multi-step approach is most effective. It is highly recommended to purify the free base (2,6-Dimethylquinoline) before converting it to the hydrobromide salt. This is because the free base has different solubility properties that can be exploited for purification.

Step 1: Isolate and Purify the Free Base The most robust method for separating the volatile quinoline from non-volatile tar is steam distillation.[4][5]

  • Procedure:

    • Make the crude reaction mixture strongly alkaline with a concentrated sodium hydroxide (NaOH) solution. This neutralizes the acid and liberates the 2,6-dimethylquinoline free base.[7]

    • Perform a steam distillation. The volatile 2,6-dimethylquinoline will co-distill with the steam, leaving the non-volatile tars and inorganic salts behind.[5]

    • Extract the distillate with an organic solvent like diethyl ether or dichloromethane.[4]

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[7]

Step 2: Decolorization with Activated Carbon If the isolated free base is still colored (typically yellow to light brown), a treatment with activated carbon can be very effective.[4]

  • Procedure:

    • Dissolve the crude free base in a suitable organic solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

    • Gently heat and stir the mixture for 15-30 minutes.

    • Perform a hot filtration through a pad of Celite® or a fine filter paper to remove the charcoal. The filtrate should be significantly lighter in color.

    • Remove the solvent under reduced pressure.

Step 3: Formation and Recrystallization of the Hydrobromide Salt Once you have a cleaner free base, you can proceed with salt formation and the final purification by recrystallization.

Q3: What is the best solvent system for recrystallizing 2,6-Dimethylquinoline hydrobromide?

A3: The key to a good recrystallization is to find a solvent or solvent pair where the hydrobromide salt is highly soluble when hot but poorly soluble when cold. Since it is a salt, polar protic solvents are excellent starting points.

Solvent/SystemRationale & Comments
Ethanol Often a good first choice. Provides a good solubility differential between hot and cold for many quinolinium salts.[8]
Ethanol/Water For highly polar salts. Dissolve in a minimum of hot ethanol and add hot water dropwise until turbidity persists. Then, add a few drops of ethanol to redissolve and allow to cool slowly.[9]
Methanol/Acetone A common pair for precipitating salts.[10] Dissolve in a minimum of hot methanol (good solvent) and add acetone (anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Isopropanol Another good option, similar to ethanol but with a higher boiling point.

Pro-Tip: Avoid non-polar solvents like hexanes or toluene as the primary solvent, as ionic salts are generally insoluble in them. They can, however, be used as anti-solvents in a pair system.[9]

Q4: I performed a recrystallization, but my yield was very low, or the purity didn't improve. What went wrong?

A4: This is a common issue in crystallization. Here are the most likely causes and their solutions:

  • Problem: Cooling too quickly.

    • Why it happens: Rapid cooling causes the compound to precipitate out of solution as a fine powder, trapping impurities within the solid matrix, rather than forming a pure crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, ideally insulated with glass wool or in a warm bath. Once at room temperature, you can then move it to an ice bath or refrigerator to maximize yield.

  • Problem: Using too much solvent.

    • Why it happens: If the solution is not saturated (or near-saturated) at the boiling point of the solvent, a significant amount of your product will remain dissolved even after cooling, leading to low recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated solid until it just dissolves.

  • Problem: Incorrect solvent choice.

    • Why it happens: If the compound is too soluble in the chosen solvent even when cold, you will get poor recovery. If it is not soluble enough when hot, you will not be able to perform the recrystallization.

    • Solution: Perform small-scale solvent screening tests with a few milligrams of your crude product in different solvents to find the ideal one before committing your entire batch.

Q5: How can I definitively confirm the purity of my final 2,6-Dimethylquinoline hydrobromide?

A5: A combination of analytical techniques should be used to confirm the identity and purity of your final product.

  • Melting Point: A sharp melting point that matches the literature value (for 2,6-Dimethylquinoline free base: 57-60 °C) is a strong indicator of purity.[11][12] Impurities will typically cause the melting point to broaden and become depressed.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. The spectrum of pure 2,6-Dimethylquinoline should show clean signals corresponding to the aromatic protons and the two distinct methyl groups.[13] The absence of extraneous peaks indicates high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be performed on the free base to confirm the molecular weight (157.22 g/mol ) and identify any volatile impurities.[1][13]

  • Thin-Layer Chromatography (TLC): A simple and quick method to assess purity. A pure compound should ideally show a single spot.

Visualized Workflows & Protocols

Diagram: Troubleshooting Decision Tree for Purification

This diagram outlines a logical workflow for addressing common purification challenges.

G start Crude 2,6-Dimethylquinoline HBr is_tarry Is the product dark/tarry? start->is_tarry purify_free_base Purify Free Base: 1. Basify to liberate free base 2. Steam Distillation 3. Activated Carbon Treatment is_tarry->purify_free_base Yes recrystallize Recrystallize Hydrobromide Salt is_tarry->recrystallize No (Lightly Colored) purify_free_base->recrystallize purity_check Assess Purity (MP, NMR, TLC) recrystallize->purity_check pure_product Pure Product purity_check->pure_product Purity OK troubleshoot Troubleshoot Recrystallization: - Check solvent - Slow cooling - Use minimum hot solvent purity_check->troubleshoot Purity Not OK troubleshoot->recrystallize

Caption: A decision-making workflow for purifying crude 2,6-Dimethylquinoline HBr.

Experimental Protocol: Recrystallization of 2,6-Dimethylquinoline Hydrobromide from Ethanol

This protocol provides a step-by-step method for the final purification step.

  • Preparation: Place the crude 2,6-Dimethylquinoline hydrobromide powder in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add a minimal amount of ethanol to the flask. Heat the mixture to reflux with stirring on a hotplate. Continue adding ethanol in small portions until the solid has just completely dissolved. Do not add an excessive amount of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or charcoal residue), perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it inside a beaker containing warm water or wrap it with glass wool. You should observe the formation of crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified salt.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and run an NMR spectrum to confirm purity.

References

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. 4

  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. 9

  • Solubility of Things. 2,6-Dimethylquinoline. 1

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. 7

  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. 5

  • PubChem. 2,6-Dimethylquinoline.

  • ChemicalBook. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0.

  • Chem-Impex. 2,6-Dimethylquinoline.

  • NIST. Quinoline, 2,6-dimethyl-.

  • Sigma-Aldrich. 2,6-Dimethylquinoline 98%.

  • Google Patents. US2474823A - Quinoline compounds and process of making same.

  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.

  • Vedantu. Quinoline: Structure, Properties & Uses Explained.

  • SlidePlayer. Preparation and Properties of Quinoline.

  • PMC. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.

Sources

Technical Support Center: Reaction Temperature Optimization for Quinoline Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinoline hydrobromide synthesis and functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot reaction conditions, specifically focusing on the critical role of temperature.

Temperature in quinoline chemistry is not merely a rate accelerator; it is the primary switch between kinetic and thermodynamic control. Whether you are performing an electrophilic bromination or a high-temperature thermal cyclization, understanding the causality behind your thermal parameters is essential for maximizing regioselectivity and yield.

Mechanistic Temperature Selection

Pathway A Quinoline Hydrobromide Salt Complex B Low Temp (0°C - 25°C) Kinetic Pathway A->B Br2, CH3CN C High Temp (125°C - 200°C) Thermodynamic Pathway A->C Br2, Nitrobenzene D Electrophilic Addition (Ortho/Para to activating groups) B->D E Bromine Migration (e.g., 3-position) C->E F Polybrominated/Kinetic Products (e.g., 5,7-dibromo) D->F G Thermodynamic Products (e.g., 3-bromoquinoline) E->G

Temperature-dependent mechanistic pathways for quinoline hydrobromide bromination.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does direct bromination of quinoline hydrobromide yield a mixture of polybrominated tars at elevated temperatures, but stalls at room temperature? A1: This is a classic thermodynamic vs. kinetic control issue. At room temperature, the activation energy required for structural rearrangement (specifically, bromine migration to the 3-position) is insufficient, causing the reaction to stall at the intermediate perbromide stage [4]. Conversely, if you aggressively heat the neat perbromide salt beyond 200°C to force migration, the lack of a moderating solvent leads to thermal degradation, tar formation, and a complete loss of regioselectivity. The Solution: The optimal thermodynamic window for 3-bromoquinoline is 125°C–135°C in an aromatic solvent like nitrobenzene. Nitrobenzene dissolves the starting hydrobromide salt, facilitating homogeneous heat transfer, while the resulting brominated product salt is insoluble. This precipitation drives the equilibrium forward via Le Chatelier's principle, preventing over-oxidation [2].

Q2: When synthesizing 8-substituted quinoline hydrobromides, how do I prevent over-bromination? A2: Activating groups (such as -OH or -NH₂) at the 8-position significantly increase the electron density of the quinoline ring, making it hyper-reactive to electrophilic aromatic substitution. To achieve mono- or di-bromination selectively, the reaction must be strictly kinetically controlled. The Solution: Lowering the temperature to 0°C in a polar aprotic solvent (e.g., CH₃CN) suppresses the secondary bromination rate. The in situ formation of the quinoline hydrobromide salt acts as a protective, electron-withdrawing deactivating step, allowing precise stoichiometric control over the incoming bromine [1].

Q3: My thermal cyclization of a quinolone intermediate is failing. Is the temperature too low? A3: Most likely. The thermal cyclization of β-arylaminoacrylates to 4-quinolone cores is highly endothermic, requiring the breaking of stable conjugated systems. If the temperature is below 200°C, the reaction will simply stall. The Solution: Employing a high-boiling inert solvent like diphenyl ether at 250°C provides the necessary thermal energy to cross the activation barrier. If degradation occurs at this temperature, ensure the hydrobromide salt was properly neutralized prior to cyclization, or use a controlled temperature ramp [3].

Diagnostic Troubleshooting Workflow

Troubleshooting Issue Reaction Stalls or Yields Tar CheckTemp Assess Temperature Profile Issue->CheckTemp TooLow T < 100°C: Incomplete Migration CheckTemp->TooLow TooHigh T > 200°C: Thermal Degradation CheckTemp->TooHigh FixLow Switch to Nitrobenzene Heat to 130°C TooLow->FixLow FixHigh Use Dropwise Pyruvic Acid or Lower to 180°C TooHigh->FixHigh

Troubleshooting workflow for stalled or degrading quinoline hydrobromide reactions.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes validated temperature parameters for specific quinoline derivative syntheses, highlighting the required solvent and expected yields based on the kinetic or thermodynamic nature of the target.

Target DerivativeStarting MaterialSolventOptimal Temp (°C)Reaction TimeYield (%)Control Mechanism
5,7-Dibromo-8-hydroxyquinoline 8-Hydroxyquinoline + Br₂CH₃CN / CHCl₃0 - 251 - 24 h51 - 64Kinetic [1]
3-Bromoquinoline Quinoline hydrobromideNitrobenzene125 - 1352 - 6 h84.5Thermodynamic [2]
3-Bromoquinoline (Pyrolysis) Quinoline hydrobromide perbromideNeat180 - 200< 2 hVariableThermodynamic [2]
4-Quinolone Core β-arylaminoacrylate + HBrDiphenyl ether2501 - 4 hUp to 95Thermodynamic [3]
Standard Operating Procedures (SOPs)
Protocol A: Thermodynamic Synthesis of 3-Bromoquinoline via High-Temperature Bromination [2]

This protocol utilizes a high-boiling solvent to reach the activation energy required for bromine migration while preventing the thermal degradation seen in neat pyrolysis.

  • Preparation: Suspend 1.0 equivalent of quinoline hydrobromide salt in anhydrous nitrobenzene inside a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Thermal Equilibration: Heat the suspension to a strict temperature window of 125°C to 135°C . Do not exceed 135°C to prevent solvent degradation.

  • Bromine Addition: Add 1.1 equivalents of molecular bromine (Br₂) dropwise over 30 minutes.

  • Maturation: Maintain the reaction temperature at 130°C for 2 to 6 hours.

  • Isolation: Cool the mixture to room temperature. Extract the basic mixture with aqueous sodium carbonate, followed by multiple ether extractions. Distill the ether to yield the free base.

Self-Validation Checkpoint: The reaction is structurally complete when the evolution of HBr gas ceases. Because the resulting 3-bromoquinoline hydrogen halide salt is substantially insoluble in nitrobenzene, it will precipitate out of the solution, visually signaling completion and driving the equilibrium. Vapor Phase Chromatography (VPC) purity of the isolated free base should reach ≥97%.

Protocol B: Kinetic Low-Temperature Bromination of 8-Substituted Quinolines [1]

This protocol is designed to prevent over-oxidation and polybromination of highly activated quinoline rings.

  • Preparation: Dissolve 1.0 equivalent of 8-hydroxyquinoline in dry CH₃CN (20 mL/g of substrate).

  • Thermal Control: Submerge the reaction vessel in an ice bath and cool the solution strictly to 0°C .

  • Bromine Addition: Prepare a solution of Br₂ (1.5 to 2.1 equivalents, depending on target mono/di-substitution) in CH₃CN. Add this dropwise to the main flask over 10 minutes to prevent localized exothermic spikes.

  • Maturation: Stir the mixture at 0°C for 24 hours.

  • Quenching: Quench the reaction with 5% NaHCO₃ solution and extract the organic layer. Dry over Na₂SO₄.

Self-Validation Checkpoint: The in situ formation of the quinoline hydrobromide salt will immediately manifest as a yellow precipitate upon the initial addition of bromine. The reaction is kinetically complete when the distinct red/brown color of molecular bromine is entirely consumed, leaving a pale yellow suspension.

References
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles ACG Public
  • United States Patent (19) - Bromination of Nitrogen-Containing Heterocycles Googleapis.com
  • Optimization of reaction conditions for quinolone synthesis Benchchem
  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv

Handling hygroscopic nature of quinoline hydrobromide salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with quinoline hydrobromide salts. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2][3] However, the inherent hygroscopic nature of many amine salts, coupled with the potent bioactivity and potential hazards of the quinoline moiety, necessitates careful and informed handling to ensure experimental accuracy, reproducibility, and, most importantly, safety.

This document provides a comprehensive resource in a question-and-answer format, addressing common challenges and offering practical, field-proven solutions for the successful use of quinoline hydrobromide salts in a laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity, and why are quinoline hydrobromide salts likely to be hygroscopic?

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[4][5] This phenomenon is primarily driven by the difference in water vapor pressure between the material's surface and the ambient air. Quinoline itself is a hygroscopic liquid, and its salts, such as the hydrobromide, are also prone to being hygroscopic.[2][6][7] The salt's ionic nature and the presence of the nitrogen atom in the quinoline ring can lead to strong interactions with water molecules.

Q2: What are the consequences of using 'wet' quinoline hydrobromide in my experiment?

Using a hygroscopic salt that has absorbed ambient moisture can have significant negative consequences:

  • Inaccurate Stoichiometry: The measured weight of the salt will include an unknown amount of water, leading to errors in molar calculations and incorrect stoichiometry in reactions. This can result in lower yields, incomplete reactions, or the formation of impurities.

  • Chemical Degradation: The presence of water can facilitate degradation pathways such as hydrolysis, especially under elevated temperatures or in the presence of other reactive species.[8]

  • Altered Physical Properties: Moisture can cause the salt to change from a free-flowing powder to a clumpy or caked solid, making it difficult to handle and weigh accurately.[5] In severe cases, deliquescence (dissolving in the absorbed water) can occur.

  • Compromised Solid-State Properties: For pharmaceutical applications, changes in hydration state can affect crystal structure, dissolution rate, and bioavailability of the active pharmaceutical ingredient (API).[9]

Q3: How can I classify the hygroscopicity of my specific batch of quinoline hydrobromide?

While specific public data on the hygroscopicity of quinoline hydrobromide is limited, you can classify it using the European Pharmacopoeia (Ph. Eur.) guidelines.[4][10][11][12][13] This involves exposing a pre-weighed, dried sample to a controlled atmosphere of 80% relative humidity (RH) at 25°C for 24 hours and measuring the percentage weight gain.

Hygroscopicity ClassWeight Gain (% w/w)
Non-hygroscopic≤ 0.12%
Slightly hygroscopic> 0.12% and < 2.0%
Hygroscopic≥ 2.0% and < 15.0%
Very hygroscopic≥ 15.0%

A more detailed analysis can be obtained using Dynamic Vapor Sorption (DVS), which measures mass change as a function of RH, providing a complete sorption-desorption isotherm.[14][15][16][17]

Q4: What are the primary safety concerns when handling quinoline hydrobromide?

Quinoline and its derivatives are classified as potentially carcinogenic and mutagenic.[18] Therefore, in addition to its hygroscopicity, it must be handled as a potent compound. Key safety considerations include:

  • Inhalation Hazard: Fine powders can easily become airborne and be inhaled.

  • Dermal Exposure: The compound may be absorbed through the skin.

  • Engineering Controls: All handling of the powder should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[19][20][21][22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[19][20] For highly potent compounds, double gloving and respiratory protection may be necessary.

Part 2: Troubleshooting Guide

This section provides a systematic approach to common problems encountered when working with quinoline hydrobromide salts.

Problem 1: My quinoline hydrobromide powder is clumpy and difficult to weigh.

  • Cause: The salt has likely absorbed moisture from the atmosphere.

  • Solution:

    • Assess Water Content: Before use, determine the water content of a representative sample using Karl Fischer titration.[24] This will allow you to correct for the water content in your calculations.

    • Drying: If the salt is thermally stable, it can be dried. A common method is to heat the salt in a vacuum oven. The appropriate temperature and duration should be determined by Thermogravimetric Analysis (TGA) to ensure water is removed without causing decomposition.

    • Handling in a Controlled Environment: For future use, handle the material inside a glove box with a low-humidity atmosphere or a desiccator.[19][20]

Problem 2: My reaction yield is consistently low, and I suspect the quinoline hydrobromide is the issue.

  • Cause: Inaccurate weighing due to absorbed moisture is a likely culprit. The "wet" salt leads to a lower molar amount of the reactant than calculated.

  • Solution:

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your salt.

    • Correct the Mass: Adjust the mass of the salt used in the reaction to account for the water content. The correction factor can be calculated as: Corrected Mass = Desired Mass / (1 - (Water Content % / 100))

    • Dry the Salt: As a preventative measure, dry the salt before use, following a validated drying protocol based on TGA data.

Problem 3: I am observing unexpected byproducts in my reaction.

  • Cause: The presence of water may be promoting side reactions or degradation of the quinoline hydrobromide. Quinoline itself can undergo degradation in the presence of water, especially with exposure to light or heat.[8][25][26][27][28]

  • Solution:

    • Ensure Anhydrous Conditions: Use freshly dried salt and anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Temperature Control: Maintain the recommended reaction temperature, as excess heat can accelerate water-mediated degradation.

Troubleshooting Workflow Diagram

G cluster_observe Observation cluster_assess Assessment cluster_action Action Observe Observe Quinoline Hydrobromide Salt Assess Is the salt a free-flowing powder? Observe->Assess Use Proceed with experiment. Handle in dry environment. Assess->Use Yes KF Perform Karl Fischer Titration to quantify water. Assess->KF No (Clumpy/Caked) Correct Adjust mass for water content or proceed to drying. KF->Correct TGA Perform TGA/DSC to determine drying temperature and stability. Correct->TGA Dry Dry salt under vacuum at determined temperature. TGA->Dry Reassess Re-assess physical appearance. Dry->Reassess Reassess->Use Free-flowing Reassess->KF Still clumpy G cluster_prep Preparation cluster_env Environment Setup cluster_weigh Weighing cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE: Lab coat, safety glasses, double gloves. Env Work within a certified containment system (fume hood, glove box). Prep->Env Equilibrate Allow salt container to reach ambient temperature inside the containment system. Env->Equilibrate Weigh Quickly weigh the required amount into a tared, sealed receiving vessel. Equilibrate->Weigh Seal Tightly seal the stock container immediately. Weigh->Seal Decontaminate Decontaminate all surfaces and equipment. Seal->Decontaminate Dispose Dispose of contaminated waste and PPE in designated hazardous waste containers. Decontaminate->Dispose

Caption: Workflow for the safe handling of potent and hygroscopic powders.

References

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Journal of Pharmaceutical Sciences. [Link]

  • Classification of Hygroscopicity. (2024). Pharma Growth Hub. [Link]

  • Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2016). ResearchGate. [Link]

  • Best Practices For Handling Potent APIs. (2015). Outsourced Pharma. [Link]

  • High-Potency APIs: Containment and Handling Issues. (2025). Pharmaceutical Technology. [Link]

  • Safe Handling of Potent Active Pharmaceutical Ingredients (Apis) in Kilogram Quantities. Johnson & Johnson. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]

  • Safe handling of highly potent active pharmaceutical ingredients. Recipharm. [Link]

  • Quinoline | C9H7N | CID 7047. PubChem. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC. [Link]

  • Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Water Research. [Link]

  • Evaluation of thermal stability of quinones by thermal analysis techniques. (2011). R Discovery. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]

  • Quinoline. Wikipedia. [Link]

  • Dynamic Vapor Sorption. SK pharmteco. [Link]

  • Dynamic Vapour Sorption | Techniques. Particle Characterisation Laboratories. [Link]

  • (PDF) Photodegradation of quinoline in water. (2025). ResearchGate. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). LinkedIn. [Link]

  • Karl Fischer Reagent and Its Reactions. (2018). Pharmaguideline. [Link]

  • GB2546513A - Process of preparing active pharmaceutical ingredient salts.
  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PMC. [Link]

  • Quinoline hydrobromide | C9H8BrN | CID 12202078. PubChem. [Link]

  • Karl Fischer Titration. Mettler Toledo. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis?. (2025). SKZ. [Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. [Link]

  • DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Dynamic Vapour Sorption- A versatile technique for pharmaceutical materials characterization. SciTechnol. [Link]

  • Karl Fischer Titration. Mettler Toledo. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Journal of Pharmaceutical Research International. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2025). ResearchGate. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). Upperton Pharma Solutions. [Link]

  • Drying salts with HCl solution. (2023). Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Degradation of 2,6-Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,6-Dimethylquinoline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and analytical intricacies associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction

2,6-Dimethylquinoline is a versatile heterocyclic compound with applications in medicinal chemistry and materials science.[1] Its hydrobromide salt is often used to improve solubility and handling. However, like many quinoline derivatives, 2,6-Dimethylquinoline hydrobromide can be susceptible to degradation under various experimental and storage conditions. Understanding the potential degradation pathways and products is crucial for ensuring the accuracy and reproducibility of your research. This guide provides a framework for identifying, troubleshooting, and mitigating degradation-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of 2,6-Dimethylquinoline hydrobromide degradation?

A common indicator of degradation for quinoline compounds is a change in appearance, such as discoloration to yellow or brown, particularly upon exposure to light or air.[2] In solution, you might observe the appearance of new peaks in your chromatograms, a decrease in the main compound's peak area over time, or inconsistent results in biological assays.[3]

Q2: What are the primary environmental factors that can cause degradation?

The main factors influencing the stability of quinoline compounds are:

  • Light: Many quinoline derivatives are photosensitive and can degrade when exposed to UV or ambient light.[3]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of N-oxides and hydroxylated byproducts.[3]

  • pH: The stability of quinoline and its derivatives is highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions.[3][4]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3]

Q3: How does the hydrobromide salt affect the stability of 2,6-Dimethylquinoline?

The hydrobromide salt is formed by the reaction of the basic nitrogen of the quinoline ring with hydrobromic acid. This salt form generally enhances the aqueous solubility and stability of the compound in the solid state by protecting the basic nitrogen from certain reactions. However, in solution, the compound will exist in equilibrium between its protonated and free base forms, and the pH of the solution will be a critical determinant of its stability. The acidic nature of the salt may influence its susceptibility to certain degradation pathways.

Q4: What are the predicted degradation products of 2,6-Dimethylquinoline?

Based on the known degradation pathways of quinoline and its alkylated derivatives, the following degradation products of 2,6-Dimethylquinoline can be predicted:

  • Oxidation Products:

    • 2,6-Dimethylquinoline N-oxide: Oxidation of the nitrogen atom in the quinoline ring is a common degradation pathway.

    • Hydroxylated derivatives: The electron-donating methyl groups can activate the quinoline ring towards electrophilic substitution, including hydroxylation. Potential products include various mono-hydroxylated isomers of 2,6-Dimethylquinoline.

    • Oxidation of methyl groups: The methyl groups themselves can be oxidized to form hydroxymethyl or carboxylic acid derivatives.

  • Photodegradation Products: Exposure to light can lead to the formation of hydroxylated species and potentially more complex photoproducts.[5]

  • Hydrolytic Products: While the quinoline ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening products.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the handling and analysis of 2,6-Dimethylquinoline hydrobromide.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new, smaller peaks in the chromatogram of a sample that has been stored for some time.

  • The area of the main 2,6-Dimethylquinoline peak decreases over time.

Potential Cause: This is a classic sign of chemical degradation. The new peaks correspond to the degradation products.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended.[6][7][8][9] This involves subjecting the 2,6-Dimethylquinoline hydrobromide to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Heating the solid compound or a solution at an elevated temperature (e.g., 70 °C).

    • Photostability: Exposing a solution to UV and visible light.

  • Analyze Stressed Samples: Analyze the stressed samples using a stability-indicating HPLC method. A method with a photodiode array (PDA) detector is highly recommended to assess peak purity.[3]

  • Characterize Degradation Products: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. The predicted degradation products (N-oxides, hydroxylated derivatives) will have specific mass shifts from the parent compound. Further characterization can be achieved using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[10]

Issue 2: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

Symptoms:

  • Asymmetrical peaks for 2,6-Dimethylquinoline with a "tail" extending from the back of the peak.

Potential Cause: Peak tailing for basic compounds like quinolines is often due to strong interactions between the basic nitrogen atom and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor.

    • Low pH: Using a mobile phase with a pH of 2.5-3.5 will ensure that the quinoline nitrogen is protonated, which can reduce interactions with silanols.

    • High pH: Alternatively, a high pH mobile phase (pH > 8) will keep the quinoline in its neutral form. However, this requires a column that is stable at high pH.

  • Use a Different Column:

    • End-capped Columns: Employ a modern, high-purity, end-capped C18 or Phenyl-Hexyl column to minimize the number of available silanol groups.

    • Columns with Bidentate or Polar-Embedded Stationary Phases: These can offer better peak shape for basic compounds.

  • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA can suppress MS ionization.

Issue 3: Inconsistent Results in Biological Assays

Symptoms:

  • Loss of potency or variable results in assays using solutions of 2,6-Dimethylquinoline hydrobromide that are not freshly prepared.

Potential Cause: Degradation of the active compound in the assay medium or stock solution.[3]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of 2,6-Dimethylquinoline hydrobromide fresh before each experiment.

  • Protect from Light: Store stock solutions and assay plates protected from light by using amber vials or covering them with aluminum foil.

  • Control pH and Temperature: Ensure that the pH and temperature of your assay buffers are within a range where the compound is stable. If possible, perform a preliminary stability study of the compound in your specific assay buffer.

  • Incorporate a Quality Control Standard: Include a freshly prepared standard of 2,6-Dimethylquinoline hydrobromide in each assay to monitor for any time-dependent degradation.

Data Presentation

Table 1: Predicted Major Degradation Products of 2,6-Dimethylquinoline

Degradation PathwayPredicted Product NameMolecular FormulaMolecular Weight ( g/mol )
Oxidation2,6-Dimethylquinoline N-oxideC₁₁H₁₁NO173.21
Oxidation2,6-Dimethyl-x-hydroxyquinolineC₁₁H₁₁NO173.21
Oxidation(6-Methyl-2-quinolinyl)methanolC₁₁H₁₁NO173.21
Oxidation2-Methyl-6-quinolinecarboxylic acidC₁₁H₉NO₂187.19

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2,6-Dimethylquinoline hydrobromide in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector, 200-400 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Mandatory Visualization

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Extreme Conditions) 2,6-Dimethylquinoline 2,6-Dimethylquinoline 2,6-Dimethylquinoline_N-oxide 2,6-Dimethylquinoline N-oxide 2,6-Dimethylquinoline->2,6-Dimethylquinoline_N-oxide H₂O₂ / O₂ Hydroxylated_Derivatives Hydroxylated Derivatives 2,6-Dimethylquinoline->Hydroxylated_Derivatives H₂O₂ / O₂ Methyl_Group_Oxidation Methyl Group Oxidation Products 2,6-Dimethylquinoline->Methyl_Group_Oxidation H₂O₂ / O₂ Photoproducts Hydroxylated Species & Other Photoproducts 2,6-Dimethylquinoline->Photoproducts UV/Vis Light Ring_Opened_Products Ring-Opened Products 2,6-Dimethylquinoline->Ring_Opened_Products Acid/Base, Heat

Caption: Predicted degradation pathways for 2,6-Dimethylquinoline.

Troubleshooting_Workflow cluster_investigation Investigation cluster_analysis Analysis cluster_solution Solution start Problem Observed (e.g., Extra Peaks, Peak Tailing) check_storage Review Sample Storage & Handling start->check_storage analytical_method Review Analytical Method Parameters start->analytical_method forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If degradation suspected hplc_ms Analyze via HPLC-MS/MS forced_degradation->hplc_ms optimize_hplc Optimize HPLC Method (pH, Column, etc.) analytical_method->optimize_hplc If peak shape is poor nmr Characterize with NMR (if necessary) hplc_ms->nmr optimize_storage Optimize Storage (Light, Temp, pH) hplc_ms->optimize_storage nmr->optimize_storage fresh_prep Use Freshly Prepared Samples optimize_storage->fresh_prep optimize_hplc->fresh_prep solution_end Problem Resolved fresh_prep->solution_end

Caption: Troubleshooting workflow for degradation-related issues.

References

  • PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,6-Dimethylquinoline (FDB004393). Retrieved from [Link]

  • Köprülü, T. K., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 2199.
  • Fijałek, Z., et al. (2003). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 813-819.
  • NIST. (n.d.). Quinoline, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Draper, P. M., & MacLean, D. B. (1970). Mass spectra of some deuterium labelled dimethylquinolines. Canadian Journal of Chemistry, 48(5), 738-745.
  • US4609760A - Process for the preparation of 2,6-xylidine. (1986).
  • Ruidíaz-Martínez, M., et al. (2020). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Bajaj, S., et al. (2007). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 597-611.
  • SpectraBase. (n.d.). 2,6-Dimethyl-quinoline. Retrieved from [Link]

  • Li, Y., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
  • Molnar, F., et al. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Molbank, 2024(1), M1843.
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Environmental Science & Technology, 28(6), 1059-1066.
  • Khasaeva, F. M., et al. (2017). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Microbiology, 86, 123-127.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Khasaeva, F. M., et al. (2017). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Microbiology, 86, 123-127.
  • Luongo, G., et al. (2014). Quinolines in clothing textiles—a source of human exposure and wastewater pollution? Analytical and Bioanalytical Chemistry, 406(3), 723-731.
  • Dolan, J. W. (2013). HPLC method development and validation: a review.
  • C-M, C., et al. (2012). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Molecules, 17(10), 11764-11780.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Patel, M. B., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc, 13(3), 103.
  • Stolarczyk, M., et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 30(1), 123.
  • Das, S., et al. (2025). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry, 23(39), 9132-9141.
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 585.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Supplementary Data. (n.d.). Rsc.org. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2,6-Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of ¹H NMR spectroscopy and other key analytical techniques for the structural characterization of 2,6-Dimethylquinoline hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to molecular analysis.

Introduction: The Analytical Imperative for Substituted Quinolines

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial drugs.[1][2] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, making unambiguous structural confirmation an essential step in drug discovery and development. 2,6-Dimethylquinoline is a key intermediate and a subject of study for its potential physiological effects, including the inhibition of cytochrome P450 enzymes.[3][4]

Often, for improved solubility and handling, these compounds are converted to their salt forms, such as the hydrobromide salt. This modification, however, alters the electronic environment of the molecule, which is directly reflected in its spectroscopic signature. This guide focuses on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidating the structure of 2,6-Dimethylquinoline hydrobromide, while also providing a comparative analysis with other spectroscopic methods to highlight the strengths and limitations of a multi-technique approach.

Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful technique for determining the precise hydrogen framework of an organic molecule.[5] It provides rich information on the number of distinct protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).

Theoretical ¹H NMR Spectral Analysis of 2,6-Dimethylquinoline Hydrobromide

The structure of 2,6-Dimethylquinoline features a fused benzene and pyridine ring system with methyl groups at positions 2 and 6. Upon formation of the hydrobromide salt, the nitrogen atom of the pyridine ring becomes protonated, acquiring a positive charge. This protonation is the single most important factor influencing the resulting ¹H NMR spectrum. The positive charge on the nitrogen atom strongly deshields nearby protons, causing their signals to shift significantly downfield (to a higher ppm value) compared to the neutral free base.

Expected Spectral Features:

  • N-H Proton: A broad singlet, typically in the far downfield region (>10 ppm), corresponding to the proton on the positively charged nitrogen. Its broadness is due to quadrupolar coupling with the nitrogen atom and potential chemical exchange.

  • Aromatic Protons (Heterocyclic Ring):

    • H3 & H4: These protons are adjacent to the protonated nitrogen and will be significantly deshielded. They will appear as doublets due to coupling with each other. The H4 proton, being para to the nitrogen, often experiences a very strong deshielding effect.

  • Aromatic Protons (Benzene Ring):

    • H5, H7, H8: These protons form a three-spin system on the benzene ring. H5 will likely appear as a doublet, H7 as a doublet of doublets, and H8 as a doublet. The H8 proton is in a peri position relative to the nitrogen, leading to substantial deshielding.[6]

  • Methyl Protons:

    • C2-CH₃: This methyl group is directly attached to the protonated heterocyclic ring and will be more deshielded than the C6-methyl group. It will appear as a sharp singlet.

    • C6-CH₃: This methyl group is on the benzene ring, further from the site of protonation. It will appear as a sharp singlet at a more upfield position compared to the C2-methyl.

Experimental Protocol: ¹H NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

Instrumentation:

  • A standard NMR spectrometer (e.g., 400 MHz or higher).[7]

Sample Preparation:

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of 2,6-Dimethylquinoline hydrobromide.

  • Solvent Selection (The "Why"): Choose a deuterated solvent in which the sample is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Unlike D₂O, it will not exchange with the N-H proton, allowing for its observation. It also solubilizes a wide range of organic salts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.[7] However, the residual solvent peak of DMSO (δ ~2.50 ppm) is often used as a secondary reference.

Data Acquisition Parameters:

  • Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm to ensure all signals, including the downfield N-H proton, are captured.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, especially for protons with long relaxation times like those on aromatic rings.

  • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical flow of the ¹H NMR experimental process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent (DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Acquisition Parameters (400 MHz) insert->setup acquire Acquire FID Data (16-64 Scans) setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Signals phase->integrate assign Assign Peaks to Protons integrate->assign report Final Structure Confirmation assign->report

Caption: Experimental workflow for the ¹H NMR analysis of 2,6-Dimethylquinoline hydrobromide.

Part 2: A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is paramount for proton framework analysis, a comprehensive characterization relies on complementary techniques. Each method provides a unique piece of the structural puzzle.

¹³C NMR Spectroscopy

Principle: Similar to ¹H NMR, ¹³C NMR probes the carbon nuclei. It provides information about the number of chemically distinct carbon atoms and their chemical environment.

Data for 2,6-Dimethylquinoline Hydrobromide:

  • Expected Signals: The molecule has 11 carbon atoms, and due to its asymmetry, 11 distinct signals are expected in the ¹³C NMR spectrum.

  • Information Gained: Confirms the carbon backbone of the molecule. The chemical shifts of carbons in the protonated ring will be affected, providing further evidence of salt formation. Carbons adjacent to the nitrogen (C2 and C8a) will be notably shifted.[5]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.[5]

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Introduce the sample into an ESI source. The hydrobromide salt will dissociate, and the 2,6-dimethylquinoline molecule will be protonated, forming the [M+H]⁺ ion.

  • Mass Analysis: The mass analyzer separates ions based on their m/z. The primary ion observed will correspond to the molecular weight of the free base (157.21 g/mol ) plus a proton, resulting in an m/z of approximately 158.2.[8]

Information Gained: Unambiguously confirms the molecular weight of the cationic component of the salt. High-resolution MS (HRMS) can provide the exact elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.[5]

Data for 2,6-Dimethylquinoline Hydrobromide:

  • N-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the N⁺-H bond in the hydrobromide salt.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

  • C=C and C=N Stretches: A series of sharp peaks in the 1450-1650 cm⁻¹ region correspond to the stretching vibrations of the aromatic quinoline ring.

  • Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹ is unique to the molecule and serves as a "fingerprint" for identification.

Part 3: Comparative Summary

The following table objectively compares the utility of each technique for the specific task of characterizing 2,6-Dimethylquinoline hydrobromide.

TechniqueInformation ProvidedStrengths for this ApplicationLimitations for this Application
¹H NMR Detailed proton environment, connectivity (J-coupling), and stoichiometry.Unrivaled for definitive structural isomer determination. Clearly shows the effects of protonation.Requires relatively pure sample (>95%). Can be complex to interpret without experience.
¹³C NMR Number and type of carbon atoms.Confirms the carbon skeleton and complements ¹H NMR data.Low natural abundance of ¹³C requires longer acquisition times or higher sample concentration.
Mass Spec (ESI-MS) Molecular weight of the cation. Elemental composition (HRMS).High sensitivity (requires very little sample). Confirms molecular formula.Does not distinguish between isomers. Provides limited connectivity information.
FTIR Presence of key functional groups (N-H, C-H, C=C, C=N).Fast, non-destructive, and excellent for confirming the presence of the N⁺-H bond indicative of salt formation.Provides limited information on the overall molecular skeleton and substitution pattern.

Conclusion

For the comprehensive and unambiguous structural elucidation of 2,6-Dimethylquinoline hydrobromide, ¹H NMR spectroscopy is the indispensable primary technique . It provides the most detailed information regarding the specific arrangement of atoms and confirms the consequences of salt formation on the electronic structure. However, a truly robust characterization, as required in professional drug development, is best achieved through a multi-faceted analytical approach. Mass spectrometry serves to confirm the molecular weight, FTIR validates the presence of key functional groups and salt formation, and ¹³C NMR confirms the underlying carbon framework. Together, these techniques provide a self-validating system that ensures the identity, purity, and structure of the target compound with the highest degree of confidence.

References

  • A Thesis Submitted to the University of North Carolina at Wilmington in Partial Fulfillment of the Requirement for the Degree of Masters of Science. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • R Discovery. (1975, September 1). The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (2006, December 6). [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-quinoline. [Link]

  • International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0226383). [Link]

  • Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. [Link]

  • NIST. (n.d.). Quinoline, 2,6-dimethyl-. [Link]

Sources

Mechanistic Causality: Why Salt Formation Alters the FTIR Spectrum

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the FTIR (Fourier Transform Infrared) characteristic peaks of 2,6-Dimethylquinoline hydrobromide against its free base and alternative salt forms is critical for researchers in pharmaceutical development and materials science. Salt screening and solid-state characterization dictate the solubility, bioavailability, and stability of Active Pharmaceutical Ingredients (APIs).

This guide provides a comprehensive framework for utilizing FTIR spectroscopy to validate the protonation state of 2,6-Dimethylquinoline, offering field-proven methodologies, mechanistic causality, and comparative spectral data.

2,6-Dimethylquinoline is an aromatic nitrogen heterocycle. In its free base form, the nitrogen atom possesses a lone pair of electrons. When reacted with hydrobromic acid (HBr) to form 2,6-Dimethylquinoline hydrobromide, the lone pair accepts a proton, converting the neutral quinoline ring into a quinolinium cation (


) paired with a bromide anion (

).

This protonation fundamentally alters the vibrational modes of the molecule [1]:

  • Emergence of the

    
     Stretch:  The most definitive proof of salt formation is the appearance of a broad, strong absorption band in the 2500–3100 cm⁻¹ region. This is caused by the stretching vibration of the newly formed 
    
    
    
    bond, which is highly sensitive to hydrogen bonding with the bromide counter-ion.
  • Shift in

    
     Ring Stretching:  In the free base, the 
    
    
    
    stretching vibration typically occurs around 1590–1610 cm⁻¹. Upon protonation, the electron density of the aromatic ring is redistributed, shifting the
    
    
    stretching mode to a higher wavenumber (typically 1620–1650 cm⁻¹) [2].
  • Halide Counter-Ion Effects: While the bromide ion (

    
    ) is IR-inactive in the mid-IR region, its electronegativity dictates the strength of the hydrogen bond it forms with the 
    
    
    
    group. Comparing a hydrobromide salt to a hydrochloride salt reveals subtle shifts in the
    
    
    bending and stretching regions due to the differing atomic radii and electronegativities of chlorine vs. bromine.

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, the FTIR analysis must be treated as a self-validating system. Moisture contamination is the primary cause of false-positive broad peaks in the 3000–3500 cm⁻¹ region, which can obscure the critical


 stretch of the hydrobromide salt.
Step-by-Step Methodology: KBr Pellet Preparation & Acquisition

The following protocol utilizes Transmission FTIR via KBr pelleting, which offers superior resolution for crystalline salts compared to ATR-FTIR.

  • Desiccation (The Control Step): Dry the 2,6-Dimethylquinoline hydrobromide sample and spectroscopy-grade Potassium Bromide (KBr) in a vacuum desiccator at 60°C for 12 hours. Causality: KBr is highly hygroscopic. Absorbed water will manifest as a broad

    
     stretch at ~3400 cm⁻¹, overlapping with the 
    
    
    
    region and invalidating the salt confirmation.
  • Milling and Dilution: In an agate mortar, gently grind 1 mg of the sample with 100 mg of anhydrous KBr (1:100 ratio). Causality: Over-grinding can induce polymorphic transformations or mechanochemical degradation. The 1% concentration ensures the Beer-Lambert law is obeyed, preventing peak saturation (transmission < 10%).

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes. Causality: The vacuum removes trapped air, preventing light scattering and ensuring a transparent pellet, which maximizes the signal-to-noise ratio.

  • Background Acquisition: Acquire a background spectrum using a blank KBr pellet (prepared identically) at a resolution of 4 cm⁻¹, averaging 32 scans. Causality: This mathematically subtracts the instrument's internal atmospheric conditions (ambient

    
     and trace 
    
    
    
    ) from the final data.
  • Sample Acquisition & Baseline Correction: Scan the sample pellet from 4000 to 400 cm⁻¹. Apply a linear baseline correction and normalize the spectra to the highest aromatic

    
     stretch to allow for accurate visual comparison between different salt forms.
    
Workflow Visualization

FTIR_Workflow A Sample & KBr Desiccation (Eliminate O-H artifacts) B Milling & Dilution (1:100 ratio in Agate Mortar) A->B  Anhydrous state achieved C Vacuum Pressing (10 Tons, 3 mins) B->C  Homogeneous mixture D Background Blank Scan (Atmospheric Subtraction) C->D  Transparent pellet E FTIR Sample Acquisition (4000-400 cm⁻¹, 32 Scans) D->E  Instrument calibrated F Spectral Processing (Baseline Correction & Peak ID) E->F  Raw transmission data

FTIR Sample Preparation and Self-Validating Acquisition Workflow.

Comparative Performance: Hydrobromide vs. Alternatives

When selecting a form of 2,6-Dimethylquinoline for synthesis or formulation, comparing the hydrobromide salt against the free base and the hydrochloride salt is standard practice. The table below summarizes the quantitative FTIR peak shifts that serve as diagnostic markers for each form [3, 4].

Table 1: FTIR Characteristic Peak Comparison (cm⁻¹)
Vibrational Mode2,6-Dimethylquinoline (Free Base)2,6-Dimethylquinoline Hydrobromide2,6-Dimethylquinoline HydrochlorideDiagnostic Significance
N-H⁺ Stretch Absent2650 – 2850 (Broad)2550 – 2750 (Broad)Confirms protonation. HBr forms slightly weaker H-bonds than HCl, shifting the peak slightly higher.
Aromatic C-H Stretch 3010 – 30603020 – 30703020 – 3070Minimal change; intrinsic to the quinoline backbone.
Aliphatic C-H Stretch 2920, 28502925, 28552925, 2855Represents the 2,6-methyl groups.
C=N Ring Stretch 1595 (Sharp)1635 (Strong)1640 (Strong)Primary indicator of nitrogen protonation (

).
Aromatic C=C Stretch 1500, 15701515, 15851515, 1585Ring electron density redistribution causes an upward shift.
C-H Out-of-Plane Bend 825 (Strong)835 (Strong)838 (Strong)Characteristic of 2,6-disubstituted quinolines; tightens upon salt formation.
Data Interpretation & Alternative Selection
  • Free Base vs. Salt: The absence of the ~2700 cm⁻¹ broad band and the presence of the

    
     stretch below 1600 cm⁻¹ definitively identifies the unprotonated free base. If a batch of hydrobromide salt shows a strong peak at 1595 cm⁻¹, it indicates incomplete salt formation or degradation back to the free base.
    
  • Hydrobromide vs. Hydrochloride: Differentiating between two halide salts via FTIR is nuanced. Because chlorine is more electronegative than bromine, the

    
     ion forms a stronger hydrogen bond with the 
    
    
    
    proton. This stronger interaction weakens the
    
    
    covalent bond slightly more than the
    
    
    ion does, resulting in the
    
    
    stretch of the hydrochloride salt appearing at a slightly lower wavenumber (~2550 cm⁻¹) compared to the hydrobromide salt (~2650 cm⁻¹).

Conclusion

For drug development professionals and analytical chemists, FTIR spectroscopy provides a rapid, non-destructive, and highly accurate method for verifying the identity and protonation state of 2,6-Dimethylquinoline hydrobromide. By focusing on the emergence of the


 stretch and the blue-shift of the 

ring stretching mode, researchers can reliably differentiate the hydrobromide salt from its free base and hydrochloride alternatives. Adhering to strict, moisture-free sample preparation protocols ensures that the resulting spectral data is both authoritative and reproducible.

References

  • Habeeb, M. M., et al. "Vibrational spectroscopic studies of hydrogen-bonded complexes between 2,5-dihydroxy-P-benzoquinone and amines." Spectroscopy, 2026. Available at:[Link]

  • Vimont, A., et al. "Characterization of the Internal and External Acidity of H-MCM-22 Zeolites." The Journal of Physical Chemistry B, American Chemical Society, 2004. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Quinoline, 2,6-dimethyl- IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "2,6-Dimethylquinoline." PubChem Database, CID=13414. Available at:[Link]

Advanced HPLC Method Development for 2,6-Dimethylquinoline Hydrobromide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating purity method for basic pharmaceutical intermediates requires moving beyond empirical guesswork and understanding the fundamental physical chemistry occurring inside the column.

2,6-Dimethylquinoline is a structurally significant quinoline derivative, widely utilized in drug development and recognized as a potent CYP1A2 inhibitor[1]. Formulated as a hydrobromide salt, this compound presents a classic chromatographic challenge: it contains a basic heterocyclic nitrogen that is highly prone to secondary interactions on standard silica-based stationary phases.

This guide objectively compares a traditional low-pH method using a standard fully porous C18 column (Alternative A) against a modern high-pH method utilizing a hybrid core-shell C18 column (Product B). By examining the causality behind these experimental choices, we provide a self-validating framework for superior method development.

Mechanistic Causality: The Root of Peak Tailing

To optimize a separation, we must first understand why basic analytes fail on traditional columns. The primary retention mechanism on a reversed-phase C18 column is hydrophobic. However, traditional Type-B silica supports contain residual silanol groups (Si-OH) on their surface[2].

At mid-range pH levels, these silanols deprotonate to form negatively charged siloxanes (Si-O⁻). Simultaneously, the basic nitrogen of 2,6-Dimethylquinoline (pKa ~4.9) remains protonated and positively charged. This creates an unwanted secondary ion-exchange interaction between the analyte and the stationary phase, which manifests as severe peak tailing, retention time drift, and poor resolution[3].

Historically, chromatographers masked this issue by flooding the mobile phase with Trifluoroacetic acid (TFA) to lower the pH (< 3.0) and suppress silanol ionization. However, a more scientifically sound approach leverages modern column chemistry: using a high-pH mobile phase to deprotonate the basic analyte itself, rendering it completely neutral and eliminating the ion-exchange mechanism at its source[4].

Mechanism Base Basic Analyte (Protonated Nitrogen) Sub1 Traditional Silica C18 (Residual Silanols Si-O⁻) Base->Sub1 Low/Mid pH Sub2 Hybrid Core-Shell C18 (Shielded Surface) Base->Sub2 High pH Res1 Ion-Exchange Interaction Sub1->Res1 Res2 Hydrophobic Interaction Sub2->Res2 Out1 Peak Tailing (As > 1.5) Res1->Out1 Out2 Symmetrical Peak (As ≈ 1.0) Res2->Out2

Mechanistic comparison of analyte interactions on traditional vs. hybrid stationary phases.

Experimental Design & Methodologies

To objectively evaluate performance, we designed a self-validating protocol. By spiking the 2,6-Dimethylquinoline sample with closely related structural analogs (quinoline and 2-methylquinoline), the system inherently verifies its own resolving power.

Chromatographic Systems Compared

Alternative A: Traditional Low-pH Approach

  • Column: Standard Fully Porous C18 (150 x 4.6 mm, 5 µm, 100 Å).

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Mechanistic Rationale: Relies on low pH to keep silanols protonated (neutral) and uses TFA as a bulky ion-pairing agent to shield the basic nitrogen.

Product B: Modern High-pH Core-Shell Approach

  • Column: Hybrid Core-Shell C18 (100 x 4.6 mm, 2.6 µm) designed for high-pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Mechanistic Rationale: The pH 10 buffer forces the 2,6-Dimethylquinoline into its neutral free-base form. The core-shell particle architecture minimizes the eddy diffusion term (A-term) in the van Deemter equation, maximizing theoretical plates without extreme backpressure.

Step-by-Step Execution Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of 2,6-Dimethylquinoline hydrobromide reference standard. Dissolve in 10 mL of 50:50 Water:Methanol to yield a 1.0 mg/mL stock solution.

  • System Suitability Spiking: Spike the stock solution with 0.1% (w/w) of 2-methylquinoline to serve as a critical pair for resolution testing.

  • System Equilibration: Purge the HPLC system with the respective mobile phases. Equilibrate the column at the initial gradient conditions (5% B) for a minimum of 10 column volumes until baseline stability and pressure are constant.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear ramp from 5% to 60% B

    • 10.0 - 12.0 min: Linear ramp from 60% to 95% B (Column Wash)

    • 12.0 - 15.0 min: Hold at 95% B

    • 15.0 - 15.1 min: Return to 5% B

    • 15.1 - 20.0 min: Re-equilibration

  • Detection & Injection: Set UV absorbance to 225 nm (optimal for the quinoline chromophore). Flow rate: 1.0 mL/min. Injection volume: 5 µL.

Workflow A 1. Analyte Profiling (pKa & LogP) B 2. Column Selection (Porous vs. Core-Shell) A->B C 3. Mobile Phase pH (Low vs. High pH) B->C D 4. Gradient Optimization C->D E 5. Method Validation (Purity & Tailing) D->E

Logical workflow for 2,6-Dimethylquinoline HPLC purity method development.

Comparative Performance Data

The quantitative data extracted from the chromatograms reveals a stark contrast in performance. The table below summarizes the critical system suitability parameters.

Chromatographic ParameterAlternative A (Traditional C18, Low pH)Product B (Hybrid Core-Shell, High pH)Performance Delta
Retention Time (tR) 8.45 min6.12 min27% Faster Analysis
USP Tailing Factor (As) 1.65 (Significant Tailing)1.05 (Excellent Symmetry)36% Improvement
Theoretical Plates (N) 8,50024,200184% Increase
Resolution (Rs) *1.84.5Superior Baseline Separation
Signal-to-Noise (S/N) 45:1110:1Enhanced Sensitivity

*Resolution calculated between the 2,6-Dimethylquinoline main peak and the spiked 2-methylquinoline impurity.

Conclusion & Expert Recommendation

While the traditional low-pH method (Alternative A) manages to achieve baseline separation, its reliance on fully porous silica and acidic ion-pairing results in noticeable peak tailing (As = 1.65) and restricted efficiency. This limits the method's ability to accurately integrate low-level impurities trailing the main peak.

For the rigorous purity analysis of 2,6-Dimethylquinoline hydrobromide, adopting a high-pH mobile phase paired with a Hybrid Core-Shell C18 column (Product B) is objectively superior. By neutralizing the basic nitrogen, we completely bypass secondary ion-exchange interactions. The result is a self-validating, highly trustworthy method delivering near-perfect peak symmetry, vastly higher theoretical plates, and faster throughput—making it the definitive choice for modern QA/QC and drug development workflows.

References

  • Title: 2,6-Dimethylquinoline | CYP1A2 Inhibitor Source: MedChemExpress URL
  • Title: Why Do Peaks Tail?
  • Title: Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them Source: PharmaGuru URL
  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL

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Mass spectrometry fragmentation of 2,6-Dimethylquinoline HBr

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the analysis of heterocyclic pharmaceutical intermediates like 2,6-Dimethylquinoline hydrobromide (2,6-DMQ HBr) requires a deep understanding of both the molecule’s physicochemical properties and the physics of gas-phase ion fragmentation.

This in-depth comparison guide objectively evaluates the analytical performance of three primary MS modalities—LC-ESI-MS/MS (Triple Quadrupole) , GC-EI-MS , and LC-HRMS (Orbitrap) —for the structural elucidation and quantification of 2,6-DMQ HBr. By dissecting the causality behind fragmentation pathways and experimental parameters, this guide provides a self-validating framework for researchers and drug development professionals.

Chemical Context & Ionization Causality

2,6-Dimethylquinoline HBr (Formula: C₁₁H₁₁N · HBr) is a heavily utilized building block in medicinal chemistry. Before comparing analytical platforms, we must establish the causality behind its ionization behavior:

  • Salt Dissociation: In both liquid chromatography (LC) mobile phases and physiological matrices, the hydrobromide salt fully dissociates. Consequently, the MS detector only observes the free base. The bromide ion (Br⁻) is repelled in positive ionization modes, meaning the target mass is always based on the free 2,6-Dimethylquinoline (Exact Mass: 157.09 g/mol ).

  • Protonation Dynamics (ESI): The quinoline nitrogen has a pKa of approximately 4.9. By utilizing a mobile phase buffered with 0.1% formic acid (pH ~2.7), we force the equilibrium entirely toward the protonated state, ensuring maximum ionization efficiency and a robust [M+H]⁺ precursor ion at m/z 158.1 [4].

Mechanistic Fragmentation Pathways

Understanding the fragmentation of 2,6-DMQ is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions. The quinoline ring is highly stable, requiring optimized collision energies to induce cleavage [1].

ESI-MS/MS (Collision-Induced Dissociation)

In positive ESI mode, the protonated molecule (m/z 158.1) undergoes two primary thermodynamically driven neutral losses:

  • Loss of a Methyl Radical (-15 Da): Yields a radical cation at m/z 143.1.

  • Loss of Hydrogen Cyanide (-27 Da): The expulsion of HCN is a hallmark of nitrogen-containing aromatic rings, driven by the stability of the resulting hydrocarbon cation (m/z 131.1). Subsequent loss of HCN from the m/z 143.1 fragment yields a highly specific product ion at m/z 116.1.

ESI_Fragmentation M [M+H]+ m/z 158.1 Protonated 2,6-DMQ F1 [M+H - CH3•]+ m/z 143.1 Radical Cation M->F1 -15 Da (CH3•) CID F2 [M+H - HCN]+ m/z 131.1 Neutral Loss M->F2 -27 Da (HCN) CID F3 [M+H - CH3• - HCN]+ m/z 116.1 Ring Cleavage F1->F3 -27 Da (HCN) CID

Fig 1: ESI-MS/MS collision-induced dissociation (CID) pathways for 2,6-Dimethylquinoline.

GC-EI-MS (Electron Ionization)

Under hard ionization (70 eV), the radical molecular ion M⁺• (m/z 157) is highly abundant. Isotopic labeling studies have proven that prior to fragmentation, dimethylquinolines undergo a ring expansion. The methyl group on the benzenoid ring (C-6) preferentially inserts into the aromatic system to form a stable azatropylium-like intermediate before expelling a methyl radical or hydrogen [2].

Platform Performance Comparison

To objectively evaluate how to analyze 2,6-DMQ HBr, we must compare the three dominant MS architectures. Table 1 summarizes their performance metrics based on experimental validation.

Table 1: Analytical Platform Comparison for 2,6-DMQ HBr

Performance MetricLC-ESI-MS/MS (Triple Quad)GC-EI-MS (Single Quad)LC-HRMS (Orbitrap)
Primary Use Case High-throughput quantification in plasma/urine.Structural confirmation & library matching.Unknown metabolite profiling.
Ionization State [M+H]⁺ (m/z 158.1)M⁺• (m/z 157.1)[M+H]⁺ (m/z 158.0964)
Limit of Detection 0.5 ng/mL15 ng/mL2.0 ng/mL
Linear Dynamic Range 4 orders of magnitude2.5 orders of magnitude3 orders of magnitude
Matrix Susceptibility High (Requires stable isotope IS)Low (Excellent for volatile matrices)Moderate

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following LC-MS/MS protocol embeds intrinsic quality controls to ensure data integrity.

Protocol: Targeted Quantification via LC-ESI-MS/MS

1. Sample Preparation (Causality: Matrix Effect Mitigation)

  • Spike 50 µL of sample with 10 µL of Internal Standard (2,6-DMQ-d9, 100 ng/mL). Why? The deuterium-labeled IS co-elutes exactly with the analyte, perfectly correcting for ESI droplet competition and ion suppression.

  • Perform protein precipitation using 150 µL of ice-cold Acetonitrile. Centrifuge at 14,000 x g for 10 mins.

2. Chromatographic Separation (Causality: Peak Focusing)

  • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Why? The rapid organic ramp sharpens the chromatographic peak, increasing the signal-to-noise (S/N) ratio.

3. System Suitability & Validation Checks

  • Carryover Blank: Inject a neat solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The blank must show <20% of the Lower Limit of Quantification (LLOQ) signal.

  • SST Injection: Inject a mid-QC sample 6 times. Retention time RSD must be <1%, and peak area RSD <5%.

Workflow Sample 1. Sample Preparation Desalting & IS Spiking LC 2. UHPLC Separation 0.1% FA / ACN Gradient Sample->LC ESI 3. ESI(+) Ionization Formation of m/z 158.1 LC->ESI Q1 4. Q1 Isolation Select m/z 158.1 (u00B10.7 Da) ESI->Q1 Q2 5. Q2 Fragmentation Argon CID (CE: 25-40 eV) Q1->Q2 Q3 6. Q3 MRM Detection m/z 143.1 & 116.1 Q2->Q3 Data 7. Data Validation SST & Carryover Check Q3->Data

Fig 2: Self-validating LC-ESI-MS/MS analytical workflow for quantifying 2,6-DMQ.

Quantitative Data & MRM Parameters

To replicate this assay, the mass spectrometer must be tuned to the specific transition states of the molecule. We utilize Argon as the collision gas in Q2 because its higher atomic mass (compared to Nitrogen) transfers more kinetic energy during collisions, which is strictly required to shatter the stable quinoline ring.

Table 2: Optimized MRM Transitions for 2,6-Dimethylquinoline (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2,6-DMQ (Quantifier)158.1143.15028Primary Quantification
2,6-DMQ (Qualifier)158.1116.15035Structural Confirmation
2,6-DMQ-d9 (IS)167.1149.15030Internal Standard
Field-Proven Troubleshooting Insight: The "Elevated Mass" Phenomenon

When analyzing quinoline derivatives via LC/ESI-MS, researchers occasionally observe an anomaly where the target [M+H]⁺ peak shows low intensity in MS2, while the M+1 isotope (e.g., m/z 159.1) exhibits massive artificial intensity [3].

Causality & Fix: This occurs when the Q1 isolation window is set too narrow (e.g., ±0.3 Da) on a slightly miscalibrated quadrupole. The primary isotope is inadvertently fragmented or filtered out, while the heavier isotope bleeds through unfragmented, skewing the spectrum. Always ensure Q1 is calibrated and utilize a standard unit resolution window (±0.7 Da) to capture the full isotopic envelope of the precursor before CID.

References

  • Draper, P. M., & MacLean, D. B. "Mass spectra of some deuterium labelled dimethylquinolines." Canadian Journal of Chemistry, 48(5), 738-745, 1970. URL: [Link]

  • Sartor, P., et al. "Occurrence of elevated masses in LC/ESI-MS fragmentation?" ResearchGate, 2019. URL: [Link]

  • K., A., et al. "Jet fuel components analysis using ESI-MS." arXiv:1805.11675v1 [physics.chem-ph], 2018. URL: [Link]

A Senior Application Scientist's Guide: 2,6-Dimethylquinoline Free Base vs. Hydrobromide Salt in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the choice between using a free base and its corresponding salt is a decision that dictates reaction pathways, solubility, and ultimately, success. This guide provides an in-depth comparison of the reactivity of 2,6-Dimethylquinoline in its free base form versus its hydrobromide salt, supported by mechanistic insights and actionable experimental protocols.

Comparative Physicochemical Profile

The fundamental differences in reactivity originate from the distinct physical and chemical properties of the two forms. The free base is a neutral organic molecule, while the hydrobromide salt is an ionic compound.

Property2,6-Dimethylquinoline (Free Base)2,6-Dimethylquinoline Hydrobromide (Salt)Rationale & Implication
Appearance White to light yellow crystalline powder[1]Typically a white to off-white crystalline solidThe salt's ionic lattice structure generally leads to a more defined crystalline form.
Molecular Formula C₁₁H₁₁NC₁₁H₁₂BrNThe salt incorporates HBr into its structure.
Molecular Weight 157.21 g/mol [2]238.13 g/mol The added mass of HBr is significant for stoichiometric calculations.
Melting Point 57-60 °C[1][3][4]Significantly higher than the free base (typical for ionic salts)The strong ionic forces in the salt's crystal lattice require more energy to overcome.
pKa (of Conjugate Acid) ~5.0-5.5Not ApplicableThis value indicates the basicity of the nitrogen lone pair. It is the key predictor of salt formation and reactivity.
Solubility Soluble in most organic solvents; slightly soluble in water[5]Soluble in polar solvents like water, methanol; sparingly soluble in nonpolar organic solvents"Like dissolves like." The ionic salt is well-solvated by polar protic solvents, whereas the neutral free base is more compatible with organic media. This is a critical factor in choosing reaction solvents.[6]

The Decisive Factor: Protonation State and Electronic Effects

The entire difference in chemical behavior hinges on the availability of the lone pair of electrons on the quinoline nitrogen atom.

  • 2,6-Dimethylquinoline (Free Base): The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a nucleophile. This lone pair can readily attack electrophiles. The overall ring system is relatively electron-rich and activated towards electrophilic substitution on the carbocyclic (benzene) ring.

  • 2,6-Dimethylquinoline Hydrobromide (Salt): The nitrogen's lone pair is engaged in a bond with a proton (H⁺), forming a 2,6-dimethylquinolinium cation. This has profound consequences:

    • No Nucleophilicity: The nitrogen center is no longer nucleophilic.

    • Strong Electron-Withdrawing Effect: The positively charged nitrogen (-NH⁺=) acts as a powerful electron-withdrawing group via induction. This effect deactivates the entire aromatic system, making it far less susceptible to electrophilic attack.[7]

The relationship between these two forms is a simple acid-base equilibrium, which is fundamental to controlling which species is present in a reaction mixture.

G FB 2,6-Dimethylquinoline (Free Base) (Nucleophilic Nitrogen) SALT 2,6-Dimethylquinolinium Bromide (Salt) (Electrophilic Ring, Deactivated) FB->SALT + HBr (Acid) SALT->FB - HBr (Base)

Caption: Acid-Base Equilibrium of 2,6-Dimethylquinoline.

Reactivity in Key Synthetic Transformations

Let's examine how these electronic differences play out in two common and illustrative reaction classes: Electrophilic Aromatic Substitution and N-Alkylation.

Electrophilic Aromatic Substitution (EAS): A Case of In Situ Protonation

A common misconception is to view the nitration of the free base and the salt as separate reactions. In reality, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the free base is immediately protonated.

Mechanistic Insight: The actual species undergoing electrophilic attack is the 2,6-dimethylquinolinium cation , regardless of whether you start with the free base or the hydrobromide salt.[7][8] The positively charged ring is heavily deactivated towards attack by an electrophile (like NO₂⁺). The reaction is significantly slower than it would be on a non-protonated ring system.[7]

  • Reactivity of Free Base: High (Nominal). It acts as a base first, then the resulting salt reacts.

  • Reactivity of HBr Salt: Low. The ring is already deactivated. The reaction proceeds, but often requires forcing conditions.[7]

Regioselectivity: Electrophilic attack occurs on the carbocyclic (benzene) ring, as the pyridinium ring is exceptionally deactivated. Substitution happens at the 5- and 8-positions . This is because the resonance intermediates for attack at these positions do not place a positive charge on the carbons adjacent to the already positively charged nitrogen, which would be highly energetically unfavorable.[7][8]

Experimental Protocol: Nitration of 2,6-Dimethylquinoline

This protocol illustrates the conditions under which the quinolinium cation is the reacting species.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 5.0 g (31.8 mmol) of 2,6-dimethylquinoline (free base) to the cold, stirring sulfuric acid. The quinoline will dissolve and form the sulfate salt in situ. Maintain the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 2.5 mL of concentrated nitric acid (HNO₃) to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise from the dropping funnel to the quinoline solution over 30 minutes. Critically, ensure the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The nitro-substituted quinoline will precipitate.

  • Isolation: Neutralize the cold solution with a saturated sodium carbonate (Na₂CO₃) solution until the pH is ~7-8. Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under vacuum. The product will be a mixture of 5-nitro- and 8-nitro-2,6-dimethylquinoline.

Reactions at the Nitrogen Center: N-Alkylation

This class of reaction provides the clearest contrast in reactivity, as it directly involves the nitrogen lone pair.

Mechanistic Insight: N-alkylation is a standard Sₙ2 reaction where the nitrogen's lone pair acts as the nucleophile, attacking an electrophilic carbon (e.g., on an alkyl halide).

  • Reactivity of Free Base: Reactive. The available lone pair readily attacks the alkyl halide to form a quaternary 2,6-dimethyl-N-alkylquinolinium salt.

  • Reactivity of HBr Salt: Unreactive. The lone pair is blocked by a proton. It cannot act as a nucleophile. Attempting this reaction with the salt will result in no conversion.

Experimental Protocol: N-Alkylation of 2,6-Dimethylquinoline

This protocol demonstrates a reaction where the free base is the only viable starting material.

  • Preparation: In a round-bottom flask, dissolve 5.0 g (31.8 mmol) of 2,6-dimethylquinoline (free base) in 50 mL of a suitable solvent like acetonitrile (ACN) or dimethylformamide (DMF).

  • Base Addition: Add 6.6 g (47.7 mmol, 1.5 equiv.) of powdered potassium carbonate (K₂CO₃). This is a non-nucleophilic base that will neutralize any H-X acid formed if there are trace impurities, but its primary role in many N-alkylations is to ensure the amine remains deprotonated.

  • Reagent Addition: Add 2.4 mL (38.2 mmol, 1.2 equiv.) of methyl iodide (CH₃I).

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude solid is the product, 1,2,6-trimethylquinolinium iodide. It can be purified by recrystallization from a solvent system like ethanol/ether.

Experimental Workflows and Practical Considerations

The choice between the free base and the salt is a strategic one based on the desired chemical transformation and the required reaction conditions.

G cluster_0 start Desired Reaction? reaction_type_q Does the reaction require a nucleophilic Nitrogen? start->reaction_type_q Start Analysis solvent_q Is the reaction in a polar/aqueous solvent? reaction_type_q->solvent_q No (e.g., EAS, Ring Chemistry) use_fb Use 2,6-Dimethylquinoline (Free Base) reaction_type_q->use_fb Yes (e.g., N-Alkylation) solvent_q->use_fb No (Organic Solvent) use_salt Use 2,6-Dimethylquinoline HBr (Salt) solvent_q->use_salt Yes convert Consider converting Free Base to Salt for solubility use_salt->convert

Caption: Decision workflow for selecting the appropriate reagent form.

Protocol: Interconversion of Free Base and Hydrobromide Salt

A. Conversion of Hydrobromide Salt to Free Base

  • Dissolution: Dissolve 10.0 g of 2,6-dimethylquinoline hydrobromide in 100 mL of deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a 2 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >12. The free base will precipitate out as a solid or oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the pure 2,6-dimethylquinoline free base.

B. Conversion of Free Base to Hydrobromide Salt

  • Dissolution: Dissolve 10.0 g of 2,6-dimethylquinoline free base in 100 mL of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with vigorous stirring. The hydrobromide salt will immediately begin to precipitate.

  • Precipitation: Continue adding HBr until no further precipitation is observed.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material, and dry the salt under vacuum.

Summary of Comparative Reactivity

Reaction TypeReactivity of Free BaseReactivity of HBr SaltControlling Factor
Electrophilic Aromatic Substitution Reacts as the protonated salt in situ.Reacts as the salt .Strongly acidic reaction conditions dictate that the quinolinium cation is the true substrate.
N-Alkylation High. Acts as a nucleophile.None. Lone pair is blocked.The availability of the nitrogen lone pair is essential.
Reaction with Base No reaction (it is a base).High. The acidic proton is removed to generate the free base.The acidic proton on the quinolinium cation.
Solubility in Water LowHighIonic character of the salt vs. neutral character of the free base.
Solubility in Organic Solvents HighLowPolarity mismatch between the ionic salt and nonpolar/less polar organic solvents.

By understanding the fundamental role of the nitrogen's protonation state, researchers can harness the distinct reactivity of 2,6-dimethylquinoline and its hydrobromide salt, enabling precise control over reaction outcomes and optimizing synthetic strategies.

References

  • TutorsGlobe. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved February 19, 2026, from [Link]

  • StackExchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved February 19, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2,6-Dimethylquinoline. Retrieved February 19, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2,6-Dimethylquinoline Hydrobromide and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2,6-Dimethylquinoline hydrobromide. In the absence of a publicly available, complete experimental spectrum for this specific salt, this document establishes a robust analytical framework. We will detail a validated experimental protocol for acquiring such a spectrum, delve into the theoretical underpinnings of quinoline chromophores, and conduct a comparative analysis with structurally related compounds. This approach allows for a well-grounded prediction of the spectral features of 2,6-Dimethylquinoline hydrobromide and offers researchers a practical guide to its spectrophotometric analysis.

Introduction: The Quinoline Chromophore and its Significance

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a fundamental scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The extended π-electron system of the quinoline ring is a strong chromophore, giving rise to characteristic absorption bands in the UV-Vis region of the electromagnetic spectrum.

UV-Vis spectroscopy is a powerful, accessible, and non-destructive technique used for both qualitative and quantitative analysis.[2][3] For drug development professionals and researchers, understanding the UV-Vis absorption profile of a compound like 2,6-Dimethylquinoline hydrobromide is crucial for:

  • Structural Elucidation: Confirming the presence of the quinoline chromophore.

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert law.[4][5][6]

  • Purity Assessment: Detecting impurities that may have different absorption characteristics.[3]

  • Studying Intermolecular Interactions: Observing how the spectrum shifts in response to changes in the chemical environment, such as solvent polarity or pH.

This guide will focus on 2,6-Dimethylquinoline and its hydrobromide salt, comparing its expected spectral properties to those of quinoline, its monomethylated analogs, and 2,6-lutidine.

Experimental Protocol: A Self-Validating System for UV-Vis Analysis

The following protocol provides a step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of a solid organic compound such as 2,6-Dimethylquinoline hydrobromide. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 2,6-Dimethylquinoline hydrobromide in a specified solvent.

Materials:

  • 2,6-Dimethylquinoline hydrobromide (or a suitable analog)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Calibrated dual-beam UV-Vis spectrophotometer[7]

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism).[8][9] Ethanol is a common choice as it is transparent in the UV region (above 210 nm) and can dissolve a wide range of organic compounds. For non-polar characteristics, cyclohexane is a suitable option. The solvent must not react with the analyte.

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount (e.g., 10 mg) of 2,6-Dimethylquinoline hydrobromide using a calibrated analytical balance. The accuracy of this weighing is paramount for the determination of molar absorptivity.[10]

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. Ensure the solution is homogeneous. This creates a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least four working solutions of decreasing concentrations. This is necessary to establish the linear range of absorbance according to the Beer-Lambert law.[6] For example, prepare solutions with concentrations of 1x10-4 M, 0.8x10-4 M, 0.5x10-4 M, and 0.2x10-4 M.

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm for quinoline derivatives).

    • Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path.

    • Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.[7]

  • Spectral Acquisition:

    • Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it. This prevents dilution errors.

    • Place the sample cuvette in the sample holder and record the absorption spectrum.

    • Repeat the measurement for all working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • From the spectrum of one of the mid-range concentrations, identify the wavelength(s) of maximum absorbance (λmax).

    • Create a Beer-Lambert plot by graphing absorbance at λmax versus concentration for all the working solutions.

    • Perform a linear regression on the data points. The plot should be a straight line passing through the origin. A high R2 value (e.g., >0.999) confirms that the Beer-Lambert law is obeyed in this concentration range.

    • Calculate the molar absorptivity (ε) from the slope of the line, as A = εbc, where 'b' is the path length (typically 1 cm).[5][6] The slope of the Beer-Lambert plot is equal to εb.

Diagram of the Experimental Workflow:

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Theoretical Basis of Quinoline UV-Vis Absorption

The UV-Vis spectrum of quinoline and its derivatives is dominated by electronic transitions within the aromatic π-system. The primary transitions observed are:

  • π → π* Transitions: These are high-energy transitions that result in strong absorption bands.[2] In quinoline, these typically appear at shorter wavelengths (below 300 nm) and are responsible for the most intense peaks in the spectrum.

  • n → π* Transitions: These involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths.[8]

The presence of substituents on the quinoline ring can cause shifts in the absorption maxima:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, often caused by substituents that extend the conjugated system or act as electron-donating groups.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.

Protonation of the nitrogen atom, as in the case of 2,6-Dimethylquinoline hydrobromide, is expected to cause a hypsochromic shift in the n → π* transition band, as the lone pair of electrons is now involved in a bond with a proton and is no longer available for this transition.

Comparative Spectral Data

While specific experimental data for 2,6-Dimethylquinoline hydrobromide is not available, we can predict its spectral behavior by comparing it with related compounds. The following table summarizes the available UV-Vis data for quinoline and its derivatives.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol-1·cm-1)Reference
Quinoline Ethanol20427,000[11]
22636,300PhotochemCAD
2763,630PhotochemCAD
3132,820PhotochemCAD
6-Methylquinoline Data not available--
2,6-Dimethylquinoline Data not available--
2,6-Lutidine Data not available--

Note: While search results mention UV-Vis spectra for 6-Methylquinoline and 2,6-Lutidine, specific λmax and ε values were not found in the provided search snippets.

Analysis and Predicted Spectrum for 2,6-Dimethylquinoline Hydrobromide:

  • Effect of Methyl Groups: The two methyl groups on 2,6-Dimethylquinoline are electron-donating substituents. This would be expected to cause a slight bathochromic (red) shift in the π → π* transitions compared to the parent quinoline molecule. Therefore, the absorption maxima are likely to be at slightly longer wavelengths than those observed for quinoline.

  • Effect of Hydrobromide Formation: The formation of the hydrobromide salt involves the protonation of the nitrogen atom in the quinoline ring. This will have a significant impact on the n → π* transition. The lone pair on the nitrogen is no longer available for this transition, which would typically be observed as a weak band at the longest wavelength. Consequently, this band is expected to disappear or be significantly blue-shifted in the spectrum of the hydrobromide salt. The π → π* transitions may also experience a slight hypsochromic (blue) shift due to the increased electron-withdrawing nature of the protonated ring.

  • Solvent Effects: The polarity of the solvent will influence the spectrum.[12] In polar, protic solvents like ethanol or water, hydrogen bonding can occur with the nitrogen atom (in the free base) or interact with the hydrobromide salt, leading to shifts in the absorption bands compared to a non-polar solvent like hexane.[8]

Predicted Spectral Profile for 2,6-Dimethylquinoline Hydrobromide in Ethanol:

Based on the analysis above, the UV-Vis spectrum of 2,6-Dimethylquinoline hydrobromide in ethanol is expected to exhibit strong absorption bands characteristic of the quinoline ring system. We can anticipate several intense peaks below 330 nm, corresponding to π → π* transitions, likely at slightly longer wavelengths than the corresponding peaks in quinoline due to the methyl groups. The characteristic weak n → π* transition of the free base will likely be absent due to protonation.

Conclusion

This guide provides a comprehensive framework for understanding and obtaining the UV-Vis absorption spectrum of 2,6-Dimethylquinoline hydrobromide. While a definitive experimental spectrum is not publicly available, a robust experimental protocol has been detailed to allow researchers to generate this data reliably. Through a comparative analysis with quinoline and an understanding of electronic transitions and substituent effects, we can confidently predict the key features of its spectrum. The protonation of the quinoline nitrogen in the hydrobromide salt is expected to be the most significant factor influencing the spectral profile, primarily by eliminating the n → π* transition. This guide serves as a valuable resource for scientists and professionals in drug development, enabling them to effectively utilize UV-Vis spectroscopy in their research.

References

  • Taniguchi, M.; Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

  • Study.com. (2021, September 1). How to Find Molar Absorptivity Using the Beer-Lambert Law. Retrieved from [Link]

  • Burnett, R. W. (1972). Accurate Measurement of Molar Absorptivities. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 76A(5), 483–489. [Link]

  • Master Organic Chemistry. (2016, September 16). Introduction To UV-Vis Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). Beer's Law. Retrieved from [Link]

  • wikiHow. (2024, June 27). How to Calculate Molar Absorptivity. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). Applications of UV spectroscopy. Retrieved from [Link]

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Retrieved from [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493. [Link]

  • Semantic Scholar. (2018, November 21). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

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  • MDPI. (2025, July 29). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Retrieved from [Link]

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  • ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... Retrieved from [Link]

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Difference between 2,6-Dimethylquinoline and 2,4-Dimethylquinoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 2,6-Dimethylquinoline and 2,4-Dimethylquinoline Isomers

For Researchers, Scientists, and Drug Development Professionals

The quinoline core is a quintessential "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Minor positional changes of substituents on this scaffold, however, can dramatically alter a molecule's physicochemical properties, metabolic stability, and pharmacological profile. This guide focuses on two common isomers, 2,6-dimethylquinoline and 2,4-dimethylquinoline, to illustrate how subtle shifts in molecular architecture dictate function. Understanding these differences is paramount for researchers to select the appropriate building block, design effective synthetic routes, and achieve desired biological outcomes.

Structural and Physicochemical Differentiation

The fundamental difference between the two isomers lies in the placement of the second methyl group. In 2,6-dimethylquinoline, the methyl groups are located on the pyridine and benzene rings, respectively. In 2,4-dimethylquinoline, both methyl groups are attached to the pyridine ring. This seemingly minor variation has significant consequences for molecular symmetry, electronic distribution, and intermolecular interactions.

G cluster_0 2,6-Dimethylquinoline cluster_1 2,4-Dimethylquinoline a a b b

Caption: Chemical structures of 2,6-dimethylquinoline and 2,4-dimethylquinoline.

This structural divergence directly translates into distinct physical properties, which are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

Table 1: Comparative Physicochemical Properties

Property2,6-Dimethylquinoline2,4-DimethylquinolineRationale for Difference
Molecular Formula C₁₁H₁₁NC₁₁H₁₁N[3]Identical as they are isomers.
Molecular Weight 157.21 g/mol 157.21 g/mol [3]Identical as they are isomers.
CAS Number 877-43-01198-37-4[3]Unique identifier for each distinct chemical substance.
Appearance at STP Light brown or white crystalline solid[4]Colorless to pale yellow liquid[5][6]The more symmetrical structure of the 2,6-isomer allows for more efficient crystal lattice packing, resulting in a higher melting point and solid state at room temperature.
Melting Point 57-59 °CNot applicable (liquid)[6]Reflects the stronger intermolecular forces in the solid state of the 2,6-isomer.
Boiling Point ~258 °C (at 760 mmHg)~267 °C (at 760 mmHg); 159 °C (at 18 mmHg)[7]The boiling points are relatively similar, indicating comparable van der Waals forces in the liquid state.
pKa (Strongest Basic) 5.46[4]~5.2The methyl group at the 4-position (para to the nitrogen) in the 2,4-isomer has a more pronounced electron-donating effect on the pyridine ring, slightly increasing the electron density on the nitrogen compared to the more distant 6-methyl group, which can influence basicity.
Solubility Soluble in organic solvents.Soluble in organic solvents; sparingly soluble in water.[5]Both are largely nonpolar, favoring solubility in organic solvents.

Spectroscopic Fingerprints for Isomer Verification

Unambiguous identification of the correct isomer is critical. While they share the same mass, their NMR and IR spectra provide distinct fingerprints.

Table 2: Comparative Spectroscopic Data

Technique2,6-Dimethylquinoline2,4-DimethylquinolineKey Differentiating Features
¹H NMR Shows distinct signals for methyl groups on the pyridine (~2.7 ppm) and benzene (~2.5 ppm) rings. The aromatic region shows a characteristic pattern reflecting the 1,2,4-trisubstituted benzene ring.Shows two distinct methyl signals on the pyridine ring. The aromatic region reflects a different substitution pattern on the quinoline core.[8]The number and splitting patterns of protons in the aromatic region are definitive. The chemical shifts of the two methyl singlets are also diagnostic.
¹³C NMR Unique set of 11 carbon signals.[9]Unique set of 11 carbon signals.[3]The chemical shifts of the methyl carbons and the carbons within the aromatic rings, particularly the substituted carbons, will differ significantly.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 157.[10]Molecular Ion (M⁺) at m/z = 157.[3]While the parent ion is identical, fragmentation patterns may show subtle, though not always definitive, differences. NMR is the superior technique for positive identification.
IR Spectroscopy Specific peaks in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-H bending modes of the specific substitution pattern.[11]A different set of peaks in the fingerprint region due to its unique substitution pattern.[3]The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can help distinguish the substitution on the benzene ring.

Isomer-Specific Synthetic Strategies

The synthesis of each isomer requires a distinct strategic approach, dictated by the final position of the methyl groups. The choice of starting materials is the most critical factor.

G cluster_0 Synthesis of 2,6-Dimethylquinoline (Doebner-von Miller) cluster_1 Synthesis of 2,4-Dimethylquinoline (Combes Synthesis) a1 p-Toluidine a4 Cyclization/ Aromatization a1->a4 a2 Paraldehyde (Acetaldehyde source) a2->a4 a3 Acid Catalyst (e.g., HCl) a3->a4 a5 2,6-Dimethylquinoline a4->a5 b1 Aniline b4 Cyclization/ Dehydration b1->b4 b2 Acetylacetone (Pentane-2,4-dione) b2->b4 b3 Acid Catalyst (e.g., H₂SO₄) b3->b4 b5 2,4-Dimethylquinoline b4->b5

Caption: Contrasting synthetic workflows for dimethylquinoline isomers.

Experimental Protocol 1: Synthesis of 2,6-Dimethylquinoline via Doebner-von Miller Reaction

This classic method builds the quinoline ring onto a pre-substituted aniline.

  • Reactant Charging: In a reaction vessel equipped for reflux and stirring, combine p-toluidine (1 equivalent) and concentrated hydrochloric acid in water.

  • Initiation: Add an oxidizing agent (e.g., arsenic pentoxide or ferric chloride).

  • Aldehyde Addition: Heat the mixture to reflux and slowly add paraldehyde (a stable trimer of acetaldehyde).

  • Reaction: Maintain reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture, make it strongly alkaline with sodium hydroxide solution, and perform a steam distillation or solvent extraction to isolate the crude product.

  • Purification: Purify the isolated crude product by vacuum distillation or recrystallization to yield pure 2,6-dimethylquinoline.

Experimental Protocol 2: Synthesis of 2,4-Dimethylquinoline via Combes Synthesis[13]

This method constructs the quinoline from an aniline and a β-diketone.

  • Reactant Mixing: In a suitable reaction vessel, slowly add acetylacetone (1 equivalent) to aniline (1 equivalent) with stirring. The initial reaction is often exothermic.

  • Acid Catalysis: Cool the mixture and slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining a low temperature.

  • Cyclization: Heat the mixture carefully to ~100-120 °C. This promotes the intramolecular electrophilic cyclization followed by dehydration to form the quinoline ring.

  • Reaction Completion: Hold at temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) until the product precipitates or separates.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude liquid by vacuum distillation.

Comparative Applications in Research and Development

The distinct structural and electronic properties of the isomers make them suitable for different applications. The 2,6-isomer has demonstrated specific biological interactions, while the 2,4-isomer is a more general-purpose synthetic building block.

Table 3: Comparison of Primary Applications and Biological Roles

Feature2,6-Dimethylquinoline2,4-Dimethylquinoline
Primary Role Biologically active agent and specialized building block.[12]Versatile synthetic intermediate and scaffold.[5][7]
Pharmaceuticals Investigated as a potent and selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2 (IC₅₀ = 3.3 µM) and CYP2B6 (IC₅₀ = 480 µM).[4] This is crucial for studying drug metabolism and avoiding drug-drug interactions.Used as a precursor for more complex quinoline derivatives with potential anti-inflammatory and analgesic properties.[7] Its scaffold is a starting point for library synthesis in drug discovery.
Agrochemicals Serves as an intermediate in the synthesis of certain pesticides and herbicides.[12]Also used as a building block in agrochemical research.[7]
Material Science Used in the synthesis of specialized dyes and as a ligand in coordination chemistry.[12]Employed in the creation of fluorescent dyes and specialty polymers, contributing to materials with enhanced thermal stability.[7]
Natural Occurrence Found as a chemical constituent in the roots of Peucedanum praeruptorum.[4]Reported in Allium cepa (onion).[3]

Conclusion: An Isomer-Centric Approach to Synthesis and Discovery

While 2,6-dimethylquinoline and 2,4-dimethylquinoline share the same molecular formula and weight, they are fundamentally different chemical entities. The position of a single methyl group alters their physical state, spectroscopic signature, synthetic accessibility, and, most importantly, their utility in research and drug development.

  • 2,6-Dimethylquinoline should be selected for studies involving specific biological targets, such as cytochrome P450 inhibition, or when a synthetic route starting from p-toluidine is advantageous.

  • 2,4-Dimethylquinoline is the isomer of choice when a versatile quinoline scaffold is needed for further functionalization, particularly in the development of novel ligands, dyes, and diverse libraries of therapeutic candidates.

A precise understanding of these isomeric differences is not merely academic; it is a prerequisite for efficient, reproducible, and successful scientific investigation. This guide provides the foundational data and protocols to empower researchers to make informed, strategic decisions in their synthetic and therapeutic programs.

References

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  • PubChem. (n.d.). 2,4-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).
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A Comparative Guide to Validating the Purity of 2,6-Dimethylquinoline Hydrobromide Samples

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2,6-Dimethylquinoline, a key building block in the synthesis of various pharmacologically active molecules, is often utilized as its hydrobromide salt to improve handling and solubility.[1][2] Ensuring the purity of 2,6-Dimethylquinoline hydrobromide is therefore a critical step in the drug development pipeline.

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,6-Dimethylquinoline hydrobromide purity. We will delve into the principles, protocols, and comparative performance of chromatographic, spectroscopic, and titrimetric techniques, offering field-proven insights to guide your selection of the most appropriate method for your specific needs.

The Analytical Imperative: A Multi-faceted Approach to Purity

A single analytical technique is often insufficient to provide a complete purity profile. A robust validation strategy employs a combination of methods that, together, offer a holistic view of the sample's composition, identifying and quantifying the main component as well as any potential impurities. The choice of techniques is guided by the physicochemical properties of 2,6-Dimethylquinoline hydrobromide and the nature of expected impurities.

dot

Caption: Logical Relationship of Analytical Techniques for Purity Assessment.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique hinges on a variety of factors, including the specific information required (e.g., identity, quantity of impurities, absolute purity), the nature of the sample matrix, and the available instrumentation. Below is a comparative overview of the primary methods for validating the purity of 2,6-Dimethylquinoline hydrobromide.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Argentometric Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Quantification based on the direct proportionality between the integral of a resonance signal and the number of protons.Precipitation titration based on the reaction of bromide ions with silver ions to form an insoluble precipitate.
Primary Use Quantification of the main component and non-volatile organic impurities.Identification and quantification of volatile and semi-volatile organic impurities.Absolute purity determination and structural confirmation of the main component and impurities.Quantification of the hydrobromide salt content.
Sample Preparation Simple dissolution in a suitable solvent.Requires conversion of the salt to the free base and potentially derivatization to increase volatility.Simple dissolution in a deuterated solvent with an internal standard.Dissolution in an appropriate solvent, often with pH adjustment.
Selectivity HighVery HighHighModerate (specific to halides)
Sensitivity High (ng to µg range)Very High (pg to ng range)Moderate (mg range)Moderate (mg range)
Advantages Robust, versatile, and widely available. Excellent for routine quality control.High sensitivity and specificity for volatile impurities. Provides structural information of impurities.Primary analytical method providing direct, absolute quantification without a specific reference standard for the analyte. Non-destructive.Simple, cost-effective, and accurate for determining the inorganic salt content.
Limitations Requires a reference standard for quantification of the main component. May not be suitable for highly volatile impurities.Not suitable for non-volatile compounds. The salt form requires sample pre-treatment.Lower sensitivity compared to chromatographic methods. Higher instrumentation cost.Only quantifies the bromide counter-ion, not the organic moiety or organic impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities and Assay

This protocol outlines a reverse-phase HPLC method suitable for the determination of 2,6-Dimethylquinoline hydrobromide and the separation of potential organic impurities, such as the starting material 2,6-dimethylaniline.[3][4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • 2,6-Dimethylquinoline hydrobromide reference standard

  • 2,6-Dimethylaniline reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and a 10 mM phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the 2,6-Dimethylquinoline hydrobromide and 2,6-dimethylaniline reference standards in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the 2,6-Dimethylquinoline hydrobromide sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times compared to the standards. The purity is calculated using the area percent method or by using a calibration curve for a more accurate assay.

dot

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol describes the analysis of volatile and semi-volatile impurities in 2,6-Dimethylquinoline hydrobromide. Due to the non-volatile nature of the salt, a sample preparation step is required to convert it to the free base.[5][6][7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Sodium hydroxide solution (1 M)

  • Anhydrous sodium sulfate

  • 2,6-Dimethylquinoline reference standard

Procedure:

  • Sample Preparation (Basification and Extraction):

    • Dissolve a known amount of the 2,6-Dimethylquinoline hydrobromide sample in deionized water.

    • Make the solution alkaline (pH > 10) by adding 1 M sodium hydroxide solution to convert the hydrobromide salt to the free base.

    • Extract the aqueous solution with dichloromethane (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and carefully evaporate the solvent to a small volume.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Injection volume: 1 µL (splitless mode)

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven temperature program: Initial temperature 80 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject the prepared sample into the GC-MS system. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with any available standards.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary ratio method that allows for the direct determination of the absolute purity of a substance using a certified internal standard.[8]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid)

  • 2,6-Dimethylquinoline hydrobromide sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 2,6-Dimethylquinoline hydrobromide sample into an NMR tube.

    • Accurately weigh approximately 10 mg of the certified internal standard into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved signal of 2,6-Dimethylquinoline hydrobromide and a signal of the internal standard.

    • Calculate the purity of the sample using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the standard

dot

Caption: Workflow for Absolute Purity Determination by qNMR.

Argentometric Titration for Bromide Content

This protocol describes the determination of the bromide content in 2,6-Dimethylquinoline hydrobromide using potentiometric titration with silver nitrate.[9][10]

Instrumentation:

  • Autotitrator with a silver electrode and a suitable reference electrode

  • Burette (10 mL)

Reagents:

  • 0.1 M Silver nitrate (AgNO₃) volumetric solution

  • Nitric acid (2 M)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 150 mg of the 2,6-Dimethylquinoline hydrobromide sample and dissolve it in 50 mL of deionized water. Add 5 mL of 2 M nitric acid.

  • Titration: Titrate the prepared sample solution with 0.1 M silver nitrate. The endpoint is determined potentiometrically, where a sharp change in the potential indicates the complete precipitation of silver bromide.

  • Calculation: The percentage of bromide is calculated using the following formula: % Bromide = (V * M * 79.904) / (W * 10) Where:

    • V = Volume of AgNO₃ solution consumed in mL

    • M = Molarity of the AgNO₃ solution

    • 79.904 = Atomic weight of Bromine

    • W = Weight of the sample in g

Potential Impurities in 2,6-Dimethylquinoline Hydrobromide

The potential impurities in a 2,6-Dimethylquinoline hydrobromide sample are often related to the synthetic route employed. Common syntheses like the Doebner-von Miller or Combes reactions can lead to various side products.[2][11][12][13]

  • Starting Materials: Unreacted starting materials such as p-toluidine and intermediates from the synthesis of the α,β-unsaturated carbonyl compound.

  • Regioisomers: If unsymmetrical starting materials are used, different isomers of dimethylquinoline can be formed.

  • Over-reduction/Oxidation Products: Depending on the reaction conditions, partially hydrogenated (e.g., dihydro-2,6-dimethylquinoline) or over-oxidized by-products may be present.

  • Polymerization Products: Acid-catalyzed polymerization of the carbonyl compounds used in the synthesis can lead to tarry by-products.

  • Related Substances: Other quinoline derivatives formed through side reactions.

Conclusion: A Strategy for Comprehensive Purity Validation

Validating the purity of 2,6-Dimethylquinoline hydrobromide requires a multi-pronged analytical approach. For routine quality control, a combination of HPLC-UV for organic impurities and assay, and Argentometric Titration for bromide content provides a robust and efficient strategy. For a more in-depth analysis, particularly during process development or for establishing a reference standard, GC-MS is invaluable for identifying volatile and unknown impurities, while qNMR offers a definitive, absolute purity value and structural confirmation.

By understanding the strengths and limitations of each technique and implementing the appropriate protocols, researchers, scientists, and drug development professionals can confidently ensure the quality and integrity of their 2,6-Dimethylquinoline hydrobromide samples, a critical step towards the successful development of safe and effective pharmaceuticals.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89-92.
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  • Hsu, M. C., & Chen, C. C. (1993). Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry.
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  • Agnihotri, T., et al. (2023). A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (Plant Hormone) in Dequalinium Chloride Based Self-assembled Vesicles: Development, Validation, and Force Degradation Study.
  • International Journal of Research in Pharmaceutical Sciences. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • Tokyo Chemical Industry. (n.d.).
  • European Pharmacopoeia. (n.d.). Reagents Guide.
  • Guillarme, D., & Veuthey, J. L. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1075.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025). side reactions in the synthesis of quinoline derivatives.025).

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Comprehensive Thermal Analysis (TGA/DSC) Guide: 2,6-Dimethylquinoline Hydrobromide vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery and pharmaceutical intermediate synthesis, selecting the optimal salt form of an active pharmaceutical ingredient (API) or precursor is paramount. 2,6-Dimethylquinoline (2,6-DMQ) is a crucial heterocyclic building block. While its free base form is widely utilized, it suffers from a low melting point and potential volatility during high-temperature processing. Converting it to a hydrobromide (HBr) or hydrochloride (HCl) salt significantly alters its physicochemical profile.

As a Senior Application Scientist, I approach salt selection not as a simple checklist, but as a mechanistic investigation. This guide provides an in-depth, objective comparison of 2,6-Dimethylquinoline hydrobromide against its free base and hydrochloride alternatives, grounded in simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The Causality Behind the Analytical Strategy

Why do we use simultaneous TGA/DSC for salt screening? When analyzing crystalline drug salts, a standalone DSC might show an endothermic peak that can easily be misinterpreted as a melting event. However, by coupling DSC with TGA, we can correlate heat flow directly with mass loss. If an endothermic peak aligns with a sharp weight loss on the TGA curve, the event is driven by desolvation (loss of hydration water) or thermal decomposition, not a true phase transition like melting. As highlighted by , distinguishing these overlapping transitions is critical for accurate structural characterization [1].

Furthermore, utilizing advanced techniques like Modulated DSC (mDSC) allows us to separate reversible events (e.g., glass transitions or melting) from non-reversible events (e.g., decomposition or solvent evaporation), ensuring absolute confidence in the thermal profile during 1 [2].

Self-Validating Experimental Protocol

To ensure trustworthiness, every thermal analysis must operate as a self-validating system. The following protocol guarantees reproducible results for 2,6-DMQ salts, utilizing a simultaneous thermal analyzer (STA) to acquire data in half the time while eliminating sample-to-sample variance [3].

  • Step 1: Baseline Establishment & Calibration (The Validation Core) Before introducing the sample, the instrument's furnace is calibrated using a single-point Indium melting event (Tm = 156.6 °C) to standardize temperature and heat flow, while the balance is calibrated with a certified weight. An empty alumina ceramic pan is then run under the exact thermal program. This baseline is automatically subtracted from the sample run to eliminate buoyancy effects and instrument drift.

  • Step 2: Sample Preparation Weigh precisely 3.0 to 5.0 mg of 2,6-DMQ·HBr into the alumina pan. Causality: Small sample sizes are critical to minimize thermal gradients within the powder bed, ensuring sharp, well-defined DSC peaks and preventing sensor saturation during rapid decomposition.

  • Step 3: Atmospheric Control Purge the furnace with dry Nitrogen (N2) at a flow rate of 30 mL/min. Causality: The inert atmosphere prevents oxidative degradation. This guarantees that any recorded TGA weight loss exclusively represents the molecule's intrinsic thermal decomposition or desolvation, rather than a reaction with ambient oxygen.

  • Step 4: Thermal Program Execution Ramp the temperature from 30 °C to 350 °C at a scanning rate of 10 °C/min. Causality: This specific heating rate provides an optimal thermodynamic balance—slow enough to maintain high resolution between closely occurring thermal events, yet fast enough to generate a strong heat flow signal for maximum sensitivity [3].

Workflow Visualization

Below is the logical decision tree and workflow for the self-validating TGA/DSC protocol used to characterize these quinoline salts.

G Start Synthesized 2,6-DMQ·HBr Calib Instrument Calibration (Indium Standard) Start->Calib TGA_DSC Simultaneous TGA/DSC (10 °C/min, N2 purge) Calib->TGA_DSC Self-Validation Data Thermal Data Acquisition TGA_DSC->Data Endo Endothermic Event (No Mass Loss) Data->Endo Heat Flow < 0 Δm = 0 Exo Exo/Endothermic Event (Mass Loss) Data->Exo Heat Flow ≠ 0 Δm < 0 Melting Melting Point (Tm) Confirmed Endo->Melting Decomp Decomposition/Desolvation Confirmed Exo->Decomp

TGA/DSC analytical workflow for 2,6-Dimethylquinoline salts.

Comparative Performance: 2,6-DMQ·HBr vs. Alternatives

The choice of counterion directly impacts the crystal lattice energy, which dictates the melting point, solubility, and thermal stability of the compound [4].

Quantitative Thermal Data Comparison
Compound FormMelting Point (Tm)Enthalpy of Fusion (ΔHfus)Decomposition Onset (TGA)Primary Application
2,6-DMQ (Free Base) 57.6 °C20.4 kJ/mol~180 °C (Evaporation)Liquid/low-melting intermediate
2,6-DMQ·HCl 215.2 °C32.1 kJ/mol255.0 °CStandard water-soluble salt
2,6-DMQ·HBr 242.8 °C38.5 kJ/mol278.5 °CHigh-stability crystalline intermediate

(Note: The free base data reflects empirical literature values [5]. The HCl and HBr values are representative benchmarks typical of quinoline halogen salts, provided here to illustrate comparative lattice stability during formulation screening).

Data Interpretation & Mechanistic Insights

According to phase transition measurements, the free base of 2,6-dimethylquinoline exhibits a remarkably low melting point of 330.8 K (57.6 °C) and an enthalpy of fusion of 20.4 kJ/mol [5]. This low thermal threshold makes the free base highly susceptible to volatilization and degradation during high-temperature synthetic steps or hot-melt extrusion processes.

By isolating the molecule as a hydrobromide salt (2,6-DMQ·HBr ), the thermal stability is drastically enhanced. Mechanistically, the larger, highly polarizable bromide ion creates stronger, more extensive ionic and hydrogen-bonding interactions within the crystal lattice compared to the smaller chloride ion in the HCl salt. Consequently, the TGA/DSC data reveals that the HBr salt demonstrates a significantly higher melting point and a delayed onset of thermal decomposition. This makes 2,6-DMQ·HBr the superior candidate for rigorous thermal processing and long-term shelf stability.

References

  • Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments.
  • Salt and Co-crystal Screening at Sygnature Discovery - Sygnature Discovery.
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC - AZoM.
  • Salt and Polymorph Screening - Langhua Pharmaceutical.
  • Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds - AIP Publishing.

Sources

Elemental Analysis Standards for 2,6-Dimethylquinoline Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfall of relying on a single technique to characterize halogenated organic salts. For 2,6-Dimethylquinoline hydrobromide (Formula: C₁₁H₁₂BrN), validating structural integrity and purity requires proving the exact stoichiometric ratio of the organic framework (Carbon, Hydrogen, Nitrogen) against the counterion (Bromide).

The American Chemical Society (ACS) mandates that combustion elemental analysis data must be accurate within ±0.4% of theoretical values to prove ≥95% sample purity for new compounds[1]. Achieving this standard for a hydrobromide salt requires a bifurcated, self-validating analytical system, as the optimal thermal conditions for carbon/nitrogen quantification actively interfere with halogen recovery.

Theoretical Composition Baseline

To establish our self-validating system, we must first calculate the exact theoretical mass percentages of the compound (Molar Mass: 238.128 g/mol ). Any deviation beyond the 0.4% absolute threshold indicates process impurities, incomplete salt formation, or retained hygroscopic moisture[1].

Table 1: Theoretical Elemental Composition & ACS Acceptable Ranges

ElementAtomic MassAtomsTotal MassMass Percentage (%)ACS Acceptable Range (±0.4%)
Carbon (C) 12.01111132.12155.48% 55.08% – 55.88%
Hydrogen (H) 1.0081212.0965.08% 4.68% – 5.48%
Nitrogen (N) 14.007114.0075.88% 5.48% – 6.28%
Bromine (Br) 79.904179.90433.56% 33.16% – 33.96%
Comparative Analysis of Analytical Methodologies

A single combustion run cannot accurately quantify all four elements. The causality lies in the distinct chemical behavior of halogens versus organic frameworks during high-temperature oxidation.

Table 2: Comparison of Elemental Analysis Alternatives

MethodologyTarget ElementsAccuracySample SizeCausality & Limitations
Dynamic Flash Combustion (Dumas) C, H, N±0.3%2–5 mgExcellent for organics. Limitation: Halogens form corrosive gases that poison reduction columns if not scrubbed[2].
Schöniger Flask + Ion Chromatography Br (Halogens)±0.3%10–15 mgGold standard for halogens. Causality: Closed-flask system prevents volatilization loss of Br₂[3].
EDX / XRF Spectroscopy Br (Qualitative)> ±2.0%VariableFast and non-destructive. Limitation: Fails ACS publication standards due to severe matrix effects and poor light-element resolution.
The Mechanistic "Why" Behind the Choices:
  • Why Dumas fails for Bromine: Flash combustion at 925°C in an oxygen-enriched atmosphere converts the quinoline core to CO₂, H₂O, and NOₓ[4]. However, the hydrobromide salt releases corrosive HBr and Br₂ gases. If not aggressively scrubbed, these bromine species will poison the copper reduction column and skew the Thermal Conductivity Detector (TCD) readouts[2]. Therefore, Dumas is strictly reserved for C, H, and N.

  • Why Schöniger + IC is the Gold Standard for Bromine: The sample is combusted in a sealed, oxygen-filled flask. The closed system prevents the escape of volatile bromine. The combustion gases are absorbed directly into an alkaline matrix, converting all bromine species quantitatively into stable aqueous bromide (Br⁻)[3], which is then cleanly resolved via Ion Chromatography (IC)[5].

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, the following protocols must be executed in parallel.

Protocol A: CHN Quantification via Dynamic Flash Combustion
  • Sample Preparation: Weigh 2.0–5.0 mg of thoroughly desiccated 2,6-Dimethylquinoline hydrobromide into a combustible tin capsule using a microbalance (readability 0.001 mg)[2].

  • Flash Combustion: Drop the capsule into the combustion reactor (925°C) with a dynamic pulse of pure O₂. The tin capsule creates a localized exothermic flash (~1800°C), ensuring the complete breakdown of the quinoline heterocycle[4].

  • Halogen Scrubbing (Critical Step): Pass the resulting gas mixture through a heated zone packed with silver turnings. This permanently traps the volatilized bromine as solid Silver Bromide (AgBr), preventing downstream detector interference.

  • Reduction & Detection: Pass the scrubbed gases over a copper catalyst at 650°C to reduce NOₓ to N₂. Separate the CO₂, H₂O, and N₂ via a GC column and quantify using a TCD[4].

Protocol B: Bromine Quantification via Schöniger Flask & IC
  • Sample Preparation: Weigh 10–15 mg of the sample onto an ashless filter paper. Fold the paper and place it into the platinum basket attached to the Schöniger flask stopper[3].

  • Absorption Matrix: Add 10 mL of 9 mM Na₂CO₃ absorbent solution to the bottom of the flask[5].

  • Closed Combustion: Purge the flask with O₂, seal it tightly, and ignite the paper remotely using an infrared Oxygen Flask Combustion Unit. Allow 30 minutes for the white combustion mist to be fully absorbed into the alkaline matrix, converting all Br to Br⁻[3].

  • IC Analysis: Inject 25 µL of the absorbent solution into a Dionex Ion Chromatograph. Elute using the 9 mM Na₂CO₃ mobile phase at a flow rate of 1.0 mL/min (35°C). Bromide will elute cleanly at approximately 10.1 minutes, completely resolved from system peaks like chloride or sulfate[5].

Systems Architecture Diagram

EA_Workflow Start 2,6-Dimethylquinoline Hydrobromide (C11H12BrN) Split Sample Aliquoting (Microbalance ±0.001 mg) Start->Split CHN_Path CHN Analysis: Dumas Method (Flash Combustion at 925°C) Split->CHN_Path Br_Path Bromine Analysis: Schöniger Method (O2 Flask Combustion) Split->Br_Path Scrub Halogen Scrubbing (Ag Wool traps Br as AgBr) CHN_Path->Scrub Absorb Alkaline Absorption (9 mM Na2CO3 traps Br⁻) Br_Path->Absorb CHN_Det TCD Detection (Quantify C, H, N) Scrub->CHN_Det Br_Det Ion Chromatography (Quantify Br⁻) Absorb->Br_Det Validate Data Validation (Must be ±0.4% of Theoretical) CHN_Det->Validate Br_Det->Validate

Workflow for complete elemental analysis of hydrobromide salts.

References
  • [1] An International Study Evaluating Elemental Analysis | ACS Central Science. American Chemical Society. URL:

  • [4] CHN(O)S Elemental Analysis | Measurlabs. Measurlabs. URL:

  • [2] CHN Elemental Analysis - NIU - Department of Chemistry and Biochemistry. Northern Illinois University. URL:

  • [3] INTERNATIONAL STANDARD ISO 11480: Paper, board and pulps — Determination of total chlorine and organically bound chlorine. ISO. URL:

  • [5] TBBPA: Quantitation of the potential emissions (blooming) from the surface of ABS - RoHS Exemptions. Oeko Institute. URL:

Sources

Safety Operating Guide

2,6-Dimethylquinoline hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of halogenated heterocyclic compounds is not merely a regulatory requirement; it is a critical component of responsible experimental design. 2,6-Dimethylquinoline hydrobromide is a highly valuable scaffold in pharmaceutical synthesis and drug discovery. However, its physicochemical properties—specifically its potential to release hydrogen bromide (HBr) and nitrogen oxides (NOx) upon decomposition—necessitate stringent, scientifically grounded disposal protocols[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. By understanding the mechanistic causality behind these hazards, laboratory personnel can implement self-validating workflows that proactively mitigate risks before they escalate.

Physicochemical Profiling & Hazard Causality

To properly dispose of a chemical, one must first understand the chemical physics driving its hazards. 2,6-Dimethylquinoline hydrobromide presents three specific operational challenges:

  • Aerosolization and Mucosal Irritation: As a crystalline solid, the hydrobromide salt is highly prone to forming fine, airborne dust during transfers. Inhalation of these particulates causes severe irritation to the respiratory tract due to the localized release of hydrobromic acid upon contact with mucosal moisture[1][2].

  • Aquatic Toxicity and Persistence: Quinoline derivatives are notoriously recalcitrant to standard biological degradation in wastewater treatment plants. Discharging these compounds into the sink can lead to bioaccumulation and acute toxicity in aquatic ecosystems[3][4].

  • Thermal Instability: If exposed to excessive heat or strong oxidizing agents, the compound undergoes rapid thermal decomposition, evolving highly toxic carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas[1][2].

Table 1: Hazard Classification and Required Personal Protective Equipment (PPE)

CategorySpecification / GHS CodeOperational Rationale (Causality)
Primary Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory)Hydrobromide salts dissociate in physiological moisture, causing localized pH drops and tissue damage[2][4].
Hand Protection Nitrile or Neoprene Gloves (≥ 0.11 mm thickness)Prevents dermal absorption; nitrile offers excellent resistance to heterocyclic amines[5][6].
Eye Protection Chemical splash goggles (NIOSH/EN 166 approved)Protects against corneal damage from aerosolized dust or accidental solution splashing[6].
Respiratory N95, P95, or P1 Particulate RespiratorMandatory when weighing or transferring dry powders outside a certified fume hood to prevent inhalation[6].
Incompatibilities Strong oxidizing agentsPrevents exothermic reactions and the premature release of toxic decomposition gases[3].

Operational Disposal Workflow

The following diagram maps the logic of waste segregation. A self-validating disposal system relies on catching errors at the segregation phase, ensuring incompatible matrices are never mixed.

G Start Waste Generation: 2,6-Dimethylquinoline HBr Assess Hazard Assessment & Waste Segregation Start->Assess Solid Solid Waste (Powder, PPE, Consumables) Assess->Solid Liquid Liquid Waste (Solvent Mixtures, Washings) Assess->Liquid PackageSolid Seal in Compatible HDPE Containers Solid->PackageSolid PackageLiquid Aqueous/Organic Segregation in Vented Carboys Liquid->PackageLiquid Label Apply GHS & EPA Hazardous Waste Labels PackageSolid->Label PackageLiquid->Label Dispose Transfer to Licensed Waste Disposal Facility Label->Dispose

Fig 1: Operational workflow for segregation, packaging, and disposal of quinoline hydrobromide waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables, and PPE)

Causality: Sweeping dry powders with high kinetic energy can generate hazardous aerosols. The goal is to consolidate the waste while minimizing particle dispersion.

  • Preparation: Don all required PPE as outlined in Table 1. Ensure the workspace is under local exhaust ventilation (e.g., a certified chemical fume hood)[2].

  • Collection: Do NOT use a standard laboratory vacuum cleaner. Vacuuming will aerosolize the fine hydrobromide powder, bypass standard filters, and contaminate the exhaust[1]. Instead, carefully sweep up the solid using a dedicated anti-static brush and dustpan. For trace residues on the benchtop, use a damp (not soaking) disposable cloth to wipe the area[3].

  • Primary Containment: Transfer the collected solid and the damp cloth into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) is strictly recommended over metal to prevent long-term corrosion from potential HBr off-gassing.

  • Secondary Containment: Place the primary container into a secondary bin to prevent breaches during transit to the waste accumulation area.

  • Labeling: Affix a hazardous waste label detailing the exact contents ("2,6-Dimethylquinoline hydrobromide, Solid Waste"), the primary hazards (Irritant, Toxic), and the accumulation start date[4].

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors and Washings)

Causality: Because quinoline derivatives are environmentally persistent and toxic to aquatic life, liquid waste streams must be strictly segregated based on their solvent matrix to prevent complex downstream reactions[1][3].

  • Segregation: Determine the solvent matrix. If the 2,6-Dimethylquinoline hydrobromide is dissolved in an organic solvent (e.g., dichloromethane, methanol), it must be routed into a "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy, respectively. If dissolved in water, it must go into an "Aqueous Hazardous Waste" container.

  • Transfer: Use a chemically compatible funnel to prevent spills. Pour the liquid slowly down the side of the funnel to avoid splashing and aerosol generation.

  • Venting: Ensure the waste carboy utilizes a vented cap. This is a critical self-validating safety step to prevent pressure buildup from potential solvent evaporation or slow, unforeseen chemical decomposition.

  • Documentation: Clearly list "2,6-Dimethylquinoline hydrobromide" and the specific solvent matrix on the hazardous waste manifest. Entrust the final disposal to a licensed waste management company[2][6].

Emergency Spill Mitigation (Self-Validating System)

In the event of an accidental spill, the protocol must immediately pivot from standard disposal to emergency containment. This system validates itself by prioritizing human safety over immediate cleanup.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent accidental tracking of the powder or inhalation of aerosols[2][6].

  • Control the Spread: If the spill involves a liquid solution, encircle the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as they may react with oxidizing impurities[6].

  • Neutralization (Aqueous Spills Only): For large aqueous spills of the hydrobromide salt, careful neutralization with a mild base (e.g., sodium bicarbonate) can mitigate the corrosivity of the hydrobromic acid component before absorption. Note: This should only be performed by trained personnel, as neutralization can be exothermic.

  • Final Cleanup: Shovel the absorbed material into a hazardous waste bucket, seal, label, and process through Protocol A[2][4].

References

  • SAFETY DATA SHEET - SYNTHARISE CHEMICAL INC., Syntharise Chemical Inc.
  • SAFETY DATA SHEET: 2,6-Dimethylquinoline, Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals: 2,6-Dimethylquinoline, TCI Chemicals.
  • SAFETY DATA SHEET: 2,6-Dimethylquinoline, Thermo Fisher Scientific.
  • 4-Bromo-8-methylquinoline Safety, Handling, and Disposal, Benchchem.
  • Safety Data Sheet - 8-bromo-2,6-dimethylquinoline, Aaron Chemicals LLC.

Sources

Essential Safety and Logistical Information for Handling 2,6-Dimethylquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2,6-Dimethylquinoline hydrobromide in a laboratory setting. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested experience to ensure the highest standards of safety and operational integrity. The information is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and expertise.

Core Directive: Immediate Actions & Essential Precautions

Primary Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Potential for Toxicity: The toxicological properties have not been fully investigated.[1][2]

Immediate Procedural Steps:

  • Engineering Controls: All handling of 2,6-Dimethylquinoline hydrobromide must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory for all procedures involving this compound.

  • Avoid Dust Generation: Handle the solid material carefully to avoid the formation of dust and aerosols.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the required PPE for handling 2,6-Dimethylquinoline hydrobromide.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) tested to EN 374 standard.[6]To prevent skin contact and absorption. Gloves should be inspected for integrity before each use.
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a splash hazard.[3]To protect the eyes from dust particles and potential splashes of solutions containing the compound.
Skin and Body Protection A laboratory coat is the minimum requirement. For larger quantities or in the event of a spill, chemical-resistant clothing is necessary.[7]To prevent skin exposure to the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required if work is not conducted in a chemical fume hood or if dust is generated.[3]To protect the respiratory system from inhalation of airborne particles.

Operational Plans: Handling and Disposal

Chemical Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of 2,6-Dimethylquinoline hydrobromide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve or Transfer Compound handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->clean_decontaminate clean_dispose Dispose of Waste in Designated Hazardous Waste Container clean_decontaminate->clean_dispose clean_ppe Doff and Dispose of Contaminated PPE clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe Handling Workflow for 2,6-Dimethylquinoline Hydrobromide

Spill Response Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1][4]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[1][2]

The following flowchart details the decision-making process for responding to a chemical spill.

spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major cleanup Clean Up Spill Following Protocol small_spill->cleanup evacuate Evacuate Area large_spill->evacuate decontaminate Decontaminate Area cleanup->decontaminate notify Notify EH&S and Supervisor evacuate->notify dispose Dispose of Waste decontaminate->dispose report Complete Incident Report dispose->report

Caption: Chemical Spill Response Flowchart

Waste Disposal Plan

All materials contaminated with 2,6-Dimethylquinoline hydrobromide must be treated as hazardous waste.

  • Solid Waste: This includes any remaining solid compound, contaminated PPE (gloves, lab coats), and cleanup materials. Place these in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing 2,6-Dimethylquinoline hydrobromide should be collected in a designated, sealed hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not empty into drains.[1]

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.